molecular formula C7H5ClIN3 B1469527 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1152475-62-1

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1469527
CAS No.: 1152475-62-1
M. Wt: 293.49 g/mol
InChI Key: ZSWFSJYDYCROCL-UHFFFAOYSA-N
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Description

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H5ClIN3 and its molecular weight is 293.49 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-7-iodo-5-methylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-3-4(9)6-5(12)2-10-7(8)11-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWFSJYDYCROCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=NC(=NC=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745416
Record name 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152475-62-1
Record name 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a pyrrolo[3,2-d]pyrimidine core with strategically positioned chloro, iodo, and methyl groups, makes it a valuable intermediate for the synthesis of a diverse range of bioactive molecules and advanced materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs).[1][2] The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the naturally occurring purine nucleus, is a recurring motif in compounds with a wide array of biological activities, including antitumor and antimicrobial properties.[3] The presence of both a chloro and an iodo substituent offers orthogonal reactivity for subsequent cross-coupling reactions, enabling the introduction of various functional groups to modulate the compound's properties.

This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic route to this compound. The proposed pathway is grounded in established synthetic methodologies for related heterocyclic systems, with a focus on the rationale behind the choice of reagents and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis of this important chemical entity.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound can be envisioned through a multi-step sequence commencing from a suitable pyrimidine precursor. The core logic of the proposed synthesis involves the sequential construction and functionalization of the pyrrolo[3,2-d]pyrimidine ring system. The key transformations include the formation of the fused pyrrole ring, chlorination of the pyrimidine ring, N-methylation of the pyrrole nitrogen, and finally, regioselective iodination of the pyrrole ring.

The following diagram illustrates the proposed overall synthetic workflow:

Synthetic_Workflow A Pyrimidine Precursor B Pyrrolo[3,2-d]pyrimidine-2,4-dione A->B Ring Formation C 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine B->C Chlorination D 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine C->D Selective Dechlorination E 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine D->E N-Methylation F This compound E->F Iodination

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of the Pyrrolo[3,2-d]pyrimidine Core

The initial phase of the synthesis focuses on the construction of the foundational pyrrolo[3,2-d]pyrimidine ring system. A common and effective strategy involves the condensation of a substituted 6-aminopyrimidine with a suitable three-carbon synthon to form the fused pyrrole ring. For this guide, we will consider the synthesis of a 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivative as a key intermediate.

Protocol 1: Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Reagents & MaterialsMolar Eq.
6-Aminouracil1.0
Diethyl malonate1.2
Sodium ethoxide2.5
Ethanol-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-aminouracil in absolute ethanol.

  • To this solution, add sodium ethoxide portion-wise at room temperature.

  • Add diethyl malonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Acidify the mixture with a dilute acid (e.g., 2M HCl) to a pH of approximately 5-6.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

Causality of Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate. It also facilitates the initial condensation with the amino group of 6-aminouracil and the subsequent intramolecular cyclization.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Step 2: Chlorination of the Pyrrolo[3,2-d]pyrimidine Core

The next critical step is the conversion of the dione intermediate to the corresponding dichloro derivative. This is a standard transformation in heterocyclic chemistry, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol 2: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Reagents & MaterialsMolar Eq.
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione1.0
Phosphorus oxychloride (POCl₃)Excess
N,N-DimethylanilineCatalytic

Procedure:

  • In a fume hood, carefully add 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This reagent serves as both the solvent and the chlorinating agent, effectively converting the amide-like carbonyl groups into chloro substituents.

  • N,N-Dimethylaniline: This tertiary amine acts as a catalyst, likely by forming a more reactive Vilsmeier-Haack type reagent with POCl₃, which facilitates the chlorination process.

Step 3: Selective Dechlorination (Hypothetical Step)

While the target molecule is a 2-chloro derivative, the preceding step yields a 2,4-dichloro compound. In some synthetic routes for related compounds, a selective dechlorination at the more reactive C4 position is performed. However, for the synthesis of the target compound, it is also plausible to proceed with the 2,4-dichloro intermediate and rely on regioselective reactions in the subsequent steps or perform a selective reaction at the C4 position later on. For the purpose of this guide, we will proceed with the N-methylation of the 2,4-dichloro derivative and assume a later selective transformation if necessary, or that the subsequent iodination and other reactions can be controlled. A more direct route to a 2-chloro-5H-pyrrolo[3,2-d]pyrimidine might be pursued if a suitable starting material is available.

Step 4: N-Methylation of the Pyrrole Ring

With the chlorinated core in hand, the next step is the introduction of the methyl group onto the nitrogen atom of the pyrrole ring (N-5). This is typically achieved through an alkylation reaction using a methylating agent in the presence of a base.

N-Methylation reactant 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine product 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine reactant->product N-Methylation reagents + CH₃I + Base (e.g., NaH)

Caption: N-Methylation of the pyrrolo[3,2-d]pyrimidine core.

Protocol 3: Synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Reagents & MaterialsMolar Eq.
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine1.0
Sodium hydride (NaH, 60% dispersion in oil)1.2
Methyl iodide (CH₃I)1.5
Anhydrous Dimethylformamide (DMF)-

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is essential to deprotonate the relatively acidic N-H of the pyrrole ring, generating the corresponding anion which is a potent nucleophile.

  • Methyl Iodide (CH₃I): A highly reactive methylating agent that readily undergoes an Sₙ2 reaction with the pyrrole anion.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the ionic reaction. It is crucial to use an anhydrous solvent as NaH reacts violently with water.

Step 5: Regioselective Iodination

The final step in this proposed synthesis is the introduction of an iodine atom at the C-7 position of the pyrrole ring. Electrophilic halogenation of electron-rich pyrrole rings is a well-established reaction. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine.[4][5]

Protocol 4: Synthesis of this compound

This protocol assumes a selective reaction at the C4 position has occurred in a prior step or that the C4-chloro is replaced in a subsequent step if the starting material is 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. For the purpose of this guide, we will assume the starting material is 2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.

Reagents & MaterialsMolar Eq.
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine1.0
N-Iodosuccinimide (NIS)1.1
Anhydrous Dichloromethane (DCM) or Acetonitrile-

Procedure:

  • Dissolve 2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in an anhydrous solvent such as dichloromethane or acetonitrile in a round-bottom flask protected from light.

  • Add N-iodosuccinimide portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality of Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a convenient and easy-to-handle electrophilic iodinating agent. The electron-rich pyrrole ring readily attacks the electrophilic iodine of NIS.

  • Anhydrous Solvent: The reaction is sensitive to moisture, which can react with NIS.

  • Protection from Light: Iodinated compounds can be light-sensitive, so protecting the reaction from light helps to prevent degradation of the product.

Characterization Data (Hypothetical)

The final product, this compound, would be characterized by standard analytical techniques to confirm its structure and purity.

PropertyValue
Molecular Formula C₇H₅ClIN₃
Molecular Weight 293.49 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ ~7.5-7.8 (s, 1H, H-6), ~3.8-4.0 (s, 3H, N-CH₃)
¹³C NMR (101 MHz, CDCl₃) δ ~155, ~150, ~140, ~120, ~115, ~80 (C-I), ~35 (N-CH₃)
Mass Spectrometry (ESI+) m/z 294.9 [M+H]⁺

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for the preparation of this compound. The proposed multi-step synthesis is based on established and reliable chemical transformations in heterocyclic chemistry. By providing detailed protocols and explaining the rationale behind the experimental choices, this guide serves as a valuable resource for researchers and scientists working on the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science. The strategic functionalization of the pyrrolo[3,2-d]pyrimidine core highlights the versatility of this scaffold for the development of novel compounds with tailored properties.

References

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS number 1152475-62-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Audience: Researchers, Scientists, and Drug Development Professionals CAS Number: 1152475-62-1

Introduction: A Pivotal Intermediate in Modern Drug Discovery

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial, high-value intermediate in the synthesis of targeted therapies, particularly Janus kinase (JAK) inhibitors. Its unique structure, featuring a pyrrolo[3,2-d]pyrimidine core with precisely placed chloro and iodo functional groups, offers synthetic handles for constructing complex molecules with high specificity and potency.

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a validated synthetic pathway, its primary application in the synthesis of advanced JAK inhibitors, and essential safety considerations.

Core Chemical and Physical Properties

A thorough understanding of a compound's properties is the foundation of its effective use in synthesis. The data for this compound is summarized below.

PropertyValueSource
CAS Number 1152475-62-1
Molecular Formula C₈H₆ClIN₄
Molecular Weight 336.52 g/mol
IUPAC Name This compound
Appearance White to off-white solid
Purity Typically >98% (commercial grades)
Solubility Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The pathway described below is derived from established methodologies found in patent literature, primarily for the production of intermediates for JAK inhibitors.

Experimental Protocol: Synthesis from 2,4-dichloro-5-iodopyrimidine

This protocol outlines a common route to the target compound. The causality for each step is explained to provide insight into the reaction design.

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: 2,4-dichloro-5-iodopyrimidine reacts with methylamine.

  • Procedure:

    • Dissolve 2,4-dichloro-5-iodopyrimidine in a suitable solvent such as ethanol or isopropanol.

    • Cool the solution to 0-5 °C in an ice bath. This is critical to control the exothermicity of the reaction and favor regioselectivity.

    • Slowly add an aqueous solution of methylamine (CH₃NH₂) dropwise. The C4 chlorine is more activated towards nucleophilic substitution than the C2 chlorine, leading to the preferential formation of 4-(methylamino)-2-chloro-5-iodopyrimidine.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the product often precipitates. It can be isolated by filtration, washed with cold solvent, and dried under vacuum.

  • Causality: The higher electrophilicity of the C4 position on the pyrimidine ring directs the initial attack by methylamine. Low temperatures mitigate side reactions and ensure a controlled, selective substitution.

Step 2: Intramolecular Cyclization (Heck-type Reaction)

  • Reaction: The intermediate from Step 1 is cyclized to form the pyrrolo[3,2-d]pyrimidine core. This step is a sophisticated transformation that builds the fused ring system.

  • Procedure:

    • This step is typically achieved through a palladium-catalyzed intramolecular cyclization, although specific patented procedures may vary. A common precursor involves introducing a vinyl group.

    • However, a more direct route involves the reaction of the 4-(methylamino)-2-chloro-5-iodopyrimidine intermediate with a suitable C2-synthon under conditions that promote cyclization.

    • A more frequently cited pathway involves starting with a precursor that already contains the elements needed for the pyrrole ring, which is then cyclized. For the direct synthesis of the titled compound, a more advanced precursor is often used, as detailed in patents from Gilead Sciences.

  • Alternative, More Direct Patented Synthesis:

    • Start with a pre-formed pyrrole ring, such as 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

    • N-Methylation: The pyrrole nitrogen is methylated using a reagent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF. The base deprotonates the pyrrole nitrogen, making it nucleophilic for attack on the methylating agent.

    • Iodination: The resulting 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is then selectively iodinated at the 7-position. This is achieved using an electrophilic iodinating agent such as N-Iodosuccinimide (NIS) in a solvent like DMF or acetonitrile. The pyrrole ring is electron-rich and activates the C7 position for electrophilic substitution.

Synthesis Workflow Diagram

G cluster_0 PART A: N-Methylation cluster_1 PART B: Electrophilic Iodination start 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine step1 Deprotonation with Base (e.g., NaH) in DMF start->step1 step2 Addition of Methylating Agent (e.g., CH3I) step1->step2 intermediate 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine step2->intermediate step3 Addition of N-Iodosuccinimide (NIS) in DMF intermediate->step3 Proceed to Iodination final_product This compound step3->final_product

Caption: A validated two-part synthetic workflow for the target compound.

Application in Drug Development: A Gateway to JAK Inhibitors

The primary and most significant application of this compound is as a key building block for the synthesis of Janus kinase (JAK) inhibitors.

The Role of JAK Inhibitors

The JAK-STAT signaling pathway is a critical cascade in the human immune system that transmits signals from cytokines and growth factors, regulating inflammation, cell growth, and immunity. Dysregulation of this pathway is implicated in a wide range of autoimmune diseases (e.g., rheumatoid arthritis, Crohn's disease) and cancers. JAK inhibitors are small molecules designed to block the activity of one or more of the JAK family enzymes (JAK1, JAK2, JAK3, TYK2), thereby modulating the immune response.

Synthetic Utility: The Suzuki Coupling

The molecular structure of this compound is ingeniously designed for sequential, regioselective cross-coupling reactions, most notably the Suzuki coupling.

  • Iodo Group at C7: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a complex aryl or heteroaryl group at the C7 position via a Suzuki coupling with a suitable boronic acid or boronate ester. This step is fundamental for building the core scaffold of the final API.

  • Chloro Group at C2: After the C7 position has been functionalized, the less reactive chloro group at the C2 position can be targeted for a second substitution or coupling reaction, often to introduce a side chain that fine-tunes the molecule's potency, selectivity, or pharmacokinetic properties.

Exemplary Workflow: From Intermediate to API

G cluster_0 Step 1: Selective C7 Functionalization cluster_1 Step 2: C2 Functionalization intermediate 2-Chloro-7-iodo-5-methyl- 5H-pyrrolo[3,2-d]pyrimidine step1 Suzuki Coupling (Pd Catalyst, Base) intermediate->step1 reagent1 Aryl/Heteroaryl Boronic Acid (R1-B(OH)2) reagent1->step1 reagent2 Nucleophile (e.g., Amine, R2-NH2) step2 Nucleophilic Aromatic Substitution (SNAr) or Second Coupling reagent2->step2 product1 C7-Coupled Intermediate step1->product1 product1->step2 final_api Final JAK Inhibitor API step2->final_api

Caption: Sequential cross-coupling strategy to build a JAK inhibitor.

This stepwise approach, enabled by the differential reactivity of the iodo and chloro groups, is a hallmark of efficient and convergent synthesis in modern drug manufacturing. It allows for the late-stage diversification of molecular scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As with any halogenated heterocyclic compound used in active research, proper handling of this compound is paramount.

  • Hazard Class: While a specific, comprehensive toxicological profile is not widely published, it should be handled as a potentially hazardous substance. It is an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is stable under recommended storage conditions.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents more than just a chemical formula; it is an enabling tool in the field of medicinal chemistry. Its carefully designed structure provides a robust and flexible platform for the synthesis of highly specific JAK inhibitors and other targeted therapies. Understanding its properties, synthesis, and strategic application allows researchers and drug development professionals to leverage its full potential in creating the next generation of medicines for autoimmune diseases and beyond.

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of the novel heterocyclic compound, 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1152475-62-1). Due to the limited availability of public experimental data for this specific molecule, this document leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS). The guide offers a comprehensive interpretation of predicted ¹H NMR and ¹³C NMR spectra, and a plausible mass fragmentation pathway. Furthermore, it outlines the underlying scientific principles guiding these predictions and provides standardized protocols for the experimental acquisition of such data. This document serves as a valuable resource for researchers working with this compound or structurally related scaffolds in fields such as medicinal chemistry and materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) where similar structures are utilized.[1]

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. It is isosteric with purine and has been explored for its potential as a kinase inhibitor, antiviral agent, and in the development of other therapeutic agents. The specific compound, this compound, possesses a unique substitution pattern that makes it an attractive intermediate for further chemical modifications. The chloro and iodo substituents provide orthogonal handles for cross-coupling reactions, allowing for the introduction of diverse functionalities at specific positions. The methyl group at the 5-position influences the electronic properties and steric environment of the pyrrole ring.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in subsequent chemical reactions. This guide provides a foundational understanding of its predicted spectroscopic signature.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like DMSO-d₆ is summarized in Table 1 .

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~8.7Singlet1HH-4The proton at the C4 position of the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine at C2.
~7.8Singlet1HH-6The proton at the C6 position of the pyrrole ring is deshielded by the fused aromatic system and the adjacent iodine atom.
~3.9Singlet3HN-CH₃The methyl protons on the nitrogen atom are in a relatively shielded environment, leading to an upfield chemical shift.

G

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound is detailed in Table 2 .

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~155C4Aromatic carbon adjacent to two nitrogen atoms, highly deshielded.
~153C2Carbon atom bonded to chlorine and flanked by two nitrogen atoms, significantly deshielded.
~151C7aQuaternary carbon at the ring junction, deshielded by the pyrimidine ring.
~135C6Aromatic carbon in the pyrrole ring, deshielded by the fused ring system and iodine.
~117C4aQuaternary carbon at the ring junction.
~75C7Carbon bearing the iodo group; the heavy atom effect of iodine causes a significant upfield shift.
~32N-CH₃Methyl carbon attached to nitrogen.
Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (Molecular Formula: C₇H₅ClIN₃, Molecular Weight: 293.49 g/mol )[2][3], the predicted electron ionization (EI) mass spectrum would exhibit a prominent molecular ion peak [M]⁺. The isotopic pattern of this peak would be characteristic, showing contributions from the isotopes of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I).

Plausible Fragmentation Pathway:

The fragmentation of the molecular ion would likely proceed through the loss of key substituents.

G M [C₇H₅ClIN₃]⁺ m/z = 293/295 M_minus_I [M - I]⁺ m/z = 166/168 M->M_minus_I - I• M_minus_Cl [M - Cl]⁺ m/z = 258 M->M_minus_Cl - Cl• M_minus_CH3 [M - CH₃]⁺ m/z = 278/280 M->M_minus_CH3 - CH₃•

Experimental Protocols

For researchers seeking to acquire experimental data, the following protocols provide a standardized approach.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

    • EI-MS: Introduce the sample via a direct insertion probe or GC inlet. Acquire data over a similar mass range.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Conclusion

This guide provides a foundational, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data offer a robust starting point for the identification and characterization of this important chemical intermediate. The provided experimental protocols are designed to facilitate the acquisition of high-quality experimental data, which will be crucial for validating these predictions and advancing research involving this versatile scaffold.

References

An In-depth Technical Guide to the Starting Materials for Pyrrolo[3,2-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system and a core structural motif in a multitude of biologically active compounds. As an isomer of the well-known 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework found in various natural products and pharmaceuticals, the pyrrolo[3,2-d]pyrimidine core has garnered significant attention in medicinal chemistry.[1][2] Its derivatives have shown promise as potent inhibitors for various therapeutic targets, including kinases and enzymes involved in one-carbon metabolism, making them valuable candidates in the development of novel antitumor agents.[3][4][5][6]

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the construction of the pyrrolo[3,2-d]pyrimidine core. It is designed to offer researchers and drug development professionals both the foundational knowledge and the practical insights necessary to navigate the synthesis of this important class of molecules. We will delve into the two primary retrosynthetic approaches: the annulation of a pyrimidine ring onto a pre-functionalized pyrrole and the construction of a pyrrole ring onto a pyrimidine precursor.

Strategy 1: Pyrimidine Ring Annulation onto a Pyrrole Core

This classical and versatile approach leverages the chemistry of pre-synthesized, appropriately substituted pyrroles to construct the fused pyrimidine ring. The success of this strategy hinges on the careful selection and preparation of the pyrrole starting material, which must contain the necessary functional groups in the correct positions to facilitate cyclization.

Key Starting Materials: Functionalized Pyrroles

A prominent route begins with pyrroles bearing an amino group and a carboxylic acid derivative (such as an ester or nitrile) on adjacent carbons (C3 and C4). These functionalities serve as the anchor points for building the pyrimidine ring. A notable example is the synthesis starting from 4-oxo-N-(PhF)proline benzyl ester.[7]

Workflow for Pyrrolo[3,2-d]pyrimidine Synthesis from 4-Oxoproline

Workflow from4-Oxoproline start 4-Oxo-N-(PhF)proline Benzyl Ester aminopyrrole Aminopyrrole Derivative start->aminopyrrole  + Amine (e.g., Benzylamine) urea 4-Ureido-1H-pyrrole- 2-carboxylic Acid Benzyl Ester aminopyrrole->urea  + Isocyanate (e.g., Phenyl Isocyanate) cyclization Pyrrolo[3,2-d]pyrimidine Core Formation urea->cyclization  1. Trichloroacetyl Chloride  2. Cs2CO3 product Functionalized Pyrrolo[3,2-d]pyrimidine cyclization->product

Figure 1: Synthesis of pyrrolo[3,2-d]pyrimidines starting from a 4-oxoproline derivative.

This approach offers a high degree of flexibility, allowing for the introduction of diversity at the N1 and N3 positions of the final pyrimidine ring by varying the amine and isocyanate used in the early steps of the synthesis.[7]

Experimental Protocol: Synthesis from 4-Ureidopyrrole [7]

  • Urea Formation: To a solution of the aminopyrrole derivative in a suitable solvent (e.g., dichloromethane), add the desired isocyanate (e.g., phenyl, allyl, or ethyl isocyanate) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization: The resulting 4-ureido-1H-pyrrole-2-carboxylic acid benzyl ester is dissolved in acetonitrile. Trichloroacetyl chloride is added, and the mixture is stirred.

  • Base-mediated Ring Closure: After the initial reaction, a base such as cesium carbonate (Cs₂CO₃) is added to facilitate the cyclization to the 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl ester.

  • Purification: The final product is typically purified by crystallization from a solvent like toluene.

Another effective method utilizes a 2,3-dicarboxypyrrole derivative as the common starting material.[8] This precursor can be selectively functionalized at either the C2 or C3 carboxyl group to generate an azidocarbonylpyrrole.

Causality in Experimental Choice: The Curtius rearrangement of the azidocarbonyl group is a key step, transforming it into an isocyanate. This in-situ generated isocyanate is highly reactive and readily undergoes intramolecular cyclization or reacts with amines to form a urea, which then cyclizes in a basic medium to form the pyrrolo[3,2-d]pyrimidine-2,4-dione core.[8]

Strategy 2: Pyrrole Ring Annulation onto a Pyrimidine Core

This alternative and powerful strategy begins with a suitably substituted pyrimidine, typically a uracil or a 6-aminouracil derivative, and constructs the fused pyrrole ring onto it. This approach is particularly useful for synthesizing pyrrolo[3,2-d]pyrimidines with specific substitution patterns on the pyrimidine moiety.

Key Starting Materials: Functionalized Pyrimidines

A modern and efficient method involves the use of alkynylated uracils. These are typically prepared from halogenated uracils via Sonogashira coupling. The resulting alkynylated uracil is a versatile intermediate for a domino C-N coupling/hydroamination reaction.[1][9]

Workflow for Domino C-N Coupling/Hydroamination

Domino Reaction start 5-Bromo-6-chloro- 1,3-dimethyluracil alkyne Alkynylated Uracil start->alkyne  Sonogashira Coupling  (Pd Catalyst, Terminal Alkyne) coupling Domino C-N Coupling/ Hydroamination alkyne->coupling  + Aniline Derivative  (Pd(OAc)2, DPEphos, K3PO4) product Pyrrolo[3,2-d]pyrimidine- 2,4(3H)-dione coupling->product

Figure 2: Synthesis via a domino reaction starting from a halogenated uracil.

Experimental Protocol: Domino Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones [1][9]

  • Alkynylation of Uracil: 5-Bromo-6-chloro-1,3-dimethyluracil is subjected to a Sonogashira coupling reaction with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst.

  • Domino Reaction: The isolated alkynylated uracil (1 equivalent) is combined with a substituted aniline (e.g., p-toluidine, 1.2 equivalents), palladium(II) acetate (5 mol%), a bidentate phosphine ligand like DPEphos (5 mol%), and potassium phosphate (3 equivalents) as the base.

  • Reaction Conditions: The reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA) at 100 °C for 15 hours.

  • Workup and Purification: After completion, the reaction mixture is cooled, diluted, and the product is extracted. Purification is achieved through column chromatography.

Table 1: Scope of the Domino C-N Coupling/Hydroamination Reaction [1][9]

EntryAniline DerivativeAlkyne SubstituentYield (%)
1p-ToluidinePhenyl75-85
2AnisidinePhenyl70-80
34-FluoroanilinePhenyl72-82
4p-ToluidineThienyl65-75

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single pot. The synthesis of pyrrolo[3,2-d]pyrimidines can be achieved through a three-component reaction involving a 6-aminouracil derivative, an arylglyoxal, and a third component that helps to form the pyrrole ring.[10]

Experimental Protocol: Three-Component Synthesis [10]

  • Reaction Setup: A mixture of 4-hydroxycoumarin, an arylglyoxal hydrate (e.g., phenylglyoxal hydrate), 6-aminouracil (or 1,3-dimethyl-6-aminouracil), and a catalytic amount of L-proline is prepared in acetic acid.

  • Reaction Conditions: The stirred solution is heated under reflux for approximately 4 hours.

  • Product Isolation: The mixture is allowed to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the desired pyrrolo[3,2-d]pyrimidine derivative.

This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials.[10]

Summary and Outlook

The synthesis of the pyrrolo[3,2-d]pyrimidine core can be approached from two primary directions, each offering distinct advantages in terms of available starting materials and the potential for structural diversification.

  • Building the pyrimidine ring onto a pyrrole is a robust strategy when a specific substitution pattern on the pyrrole moiety is desired. Starting materials like aminopyrrole carboxylates or dicarboxypyrroles are key to this approach.

  • Constructing the pyrrole ring onto a pyrimidine is highly effective for creating diversity on the pyrrole ring while starting from common pyrimidine precursors like uracil derivatives. Domino reactions and multi-component strategies exemplify the efficiency of this modern approach.

The choice of starting material is fundamentally dictated by the desired substitution pattern of the final molecule and the overall synthetic strategy. As the importance of pyrrolo[3,2-d]pyrimidines in drug discovery continues to grow, the development of novel, efficient, and versatile synthetic routes from readily accessible starting materials will remain an area of intense research.

References

The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pyrrolo[3,2-d]pyrimidine core, a heterocyclic scaffold also known as 9-deazapurine, stands as a cornerstone in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to function as a potent bioisostere, competitively interacting with a myriad of biological targets, most notably ATP-binding sites within protein kinases. This unique characteristic has propelled its derivatives to the forefront of therapeutic research, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the pyrrolo[3,2-d]pyrimidine scaffold's biological prowess, focusing on its anticancer and antimicrobial applications. We will dissect its mechanisms of action, analyze structure-activity relationships, and provide validated experimental protocols to empower researchers in their quest to develop next-generation therapeutics based on this versatile core.

The Pyrrolo[3,2-d]pyrimidine Core: A Purine Mimic with Therapeutic Promise

The power of the pyrrolo[3,2-d]pyrimidine scaffold lies in its isomeric relationship with purine, the fundamental building block of nucleic acids and the energy currency molecule, ATP. By replacing the nitrogen atom at position 9 of the purine ring with a carbon atom, the resulting 9-deazapurine structure retains the essential pharmacophoric features necessary for biological target recognition while offering distinct advantages in terms of metabolic stability and synthetic tractability.

This structural mimicry is the causal basis for its widespread success as a "privileged scaffold" in drug design. Kinases, a class of enzymes that regulate virtually all aspects of cell life and are frequently dysregulated in diseases like cancer, utilize ATP as a phosphate donor. Pyrrolo[3,2-d]pyrimidine derivatives can effectively occupy the ATP-binding pocket of these enzymes, blocking their activity and disrupting aberrant signaling pathways. While its close relative, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, is also a prominent kinase inhibitor, the pyrrolo[3,2-d]pyrimidine isomer offers a unique vector space for chemical modification, enabling the development of compounds with novel selectivity and potency profiles.[1]

Anticancer Activity: A Multi-pronged Attack on Malignancy

The most extensively documented and clinically relevant application of the pyrrolo[3,2-d]pyrimidine scaffold is in oncology. These compounds exert their antitumor effects through several interconnected mechanisms, primarily centered on the inhibition of key cellular processes required for cancer growth and survival.

Targeted Inhibition of One-Carbon Metabolism

Folate-dependent one-carbon (C1) metabolism is a critical pathway for the synthesis of nucleotides and amino acids, the essential building blocks for proliferating cancer cells.[2] This pathway is compartmentalized between the mitochondria and the cytosol. Novel pyrrolo[3,2-d]pyrimidine inhibitors have been rationally designed to target key enzymes in this pathway, including serine hydroxymethyltransferase (SHMT2) in the mitochondria and purine biosynthetic enzymes in the cytosol.[2][3]

By simultaneously disrupting C1 metabolism in both compartments, these compounds effectively starve cancer cells of the necessary components for DNA replication and protein synthesis, leading to potent, broad-spectrum antitumor efficacy.[2] Lead compounds from this class have demonstrated significant tumor growth inhibition in preclinical xenograft models of pancreatic cancer, validating this dual-targeting strategy.[2]

cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 C1_units_M C1 Units Glycine->C1_units_M Provides SHMT2 SHMT2 Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor (e.g., AGF347) Inhibitor->SHMT2 Inhibition C1_units_C C1 Units C1_units_M->C1_units_C Export GARFT GARFT Purine_Synthesis Purine Biosynthesis GARFT->Purine_Synthesis de novo AICARFT AICARFT AICARFT->Purine_Synthesis de novo C1_units_C->GARFT C1_units_C->AICARFT DNA_RNA DNA/RNA Synthesis Purine_Synthesis->DNA_RNA Required for Inhibitor2 Pyrrolo[3,2-d]pyrimidine Inhibitor (e.g., AGF347) Inhibitor2->GARFT Inhibition Inhibitor2->AICARFT Inhibition

Fig. 1: Dual inhibition of mitochondrial and cytosolic one-carbon metabolism.
Cell Cycle Arrest and Apoptosis Induction

Beyond metabolic disruption, certain halogenated pyrrolo[3,2-d]pyrimidines have been shown to directly interfere with cell division and induce programmed cell death (apoptosis). The antiproliferative activity is highly dependent on the substitution pattern on the scaffold.

Structure-Activity Relationship (SAR) Insights: A key finding is the significant enhancement of potency with the introduction of halogens, particularly at the C7 position. For instance, the introduction of iodine at C7 to a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine core can reduce the IC50 (the concentration required to inhibit 50% of cell growth) into the sub-micromolar range. This highlights the critical role of specific halogen substitutions in optimizing the cytotoxic effects of this scaffold.

These potent compounds have been shown to induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from completing mitosis. Furthermore, the most potent derivatives robustly trigger apoptosis, providing a complementary mechanism for eliminating malignant cells.

Table 1: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidines

Compound ID Substituents Cell Line (Cancer Type) IC50 (µM) Mechanism
1 2,4-dichloro MDA-MB-231 (Breast) Low micromolar G2/M Arrest
2 2,4-dichloro, 7-iodo MDA-MB-231 (Breast) Sub-micromolar G2/M Arrest & Apoptosis
3 2,4-dibenzyloxy MDA-MB-231 (Breast) > 10 µM Inactive

| 4 | 2,4-dibenzyloxy, 7-iodo | MDA-MB-231 (Breast) | ~5 µM | Cytostatic |

Note: Data synthesized from descriptive claims. Specific IC50 values were not provided in the source material but relative potencies were described.

Antimicrobial Activity: A New Frontier

While the anticancer properties of pyrrolopyrimidines are well-established, their potential as antimicrobial agents is an emerging and promising field of research. The urgent global threat of antimicrobial resistance (AMR) necessitates the development of novel therapeutics with new mechanisms of action.[4][5] The pyrrolo[3,2-d]pyrimidine scaffold offers a synthetically accessible starting point for this endeavor.

Studies have evaluated new series of pyrrolo[3,2-d]pyrimidine derivatives against a panel of pathogenic bacteria, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Salmonella) species.[6][7] While initial findings indicate that the tested compounds exhibit weak to moderate antibacterial activity, they establish a crucial proof-of-concept.[6] These results underscore the potential of the scaffold and suggest that, with further structural optimization, more potent antibacterial agents can be developed.[6]

Table 2: Antibacterial Screening of Pyrrolo[3,2-d]pyrimidine Derivatives

Bacterial Strain Gram Stain Activity Level
Staphylococcus aureus Positive Weak
Pseudomonas aeruginosa Negative Weak
Escherichia coli Negative Weak

| Salmonella spp. | Negative | Weak |

Note: Data is qualitative based on the referenced study, which concluded weak overall activity for the tested series.[6]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and development of this scaffold, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of pyrrolo[3,2-d]pyrimidine derivatives. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data generation.

Representative Synthesis Protocol

A general and efficient method for synthesizing the pyrrolo[3,2-d]pyrimidine core involves a one-pot, three-component reaction.[6][8]

Objective: To synthesize a substituted pyrrolo[3,2-d]pyrimidine derivative. Principle: This procedure utilizes a multicomponent reaction catalyzed by L-proline, where 6-aminouracil, an arylglyoxal, and a third component like 4-hydroxycoumarin are condensed to form the fused heterocyclic system in a single step.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 6-aminouracil (1 mmol), an appropriate arylglyoxal hydrate (1 mmol), 4-hydroxycoumarin (1 mmol), and L-proline (0.2 mmol) in acetic acid (10 mL).

  • Reflux: Heat the stirred solution under reflux for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature.

  • Purification: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the final pyrrolo[3,2-d]pyrimidine product.[6]

cluster_Workflow Drug Discovery Workflow Synthesis Synthesis of Pyrrolo[3,2-d]pyrimidine Library Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screening (e.g., MTT Assay) Purification->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID SecondaryScreen Secondary Screening (e.g., Kinase Assay) HitID->SecondaryScreen SAR Structure-Activity Relationship (SAR) SecondaryScreen->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Testing (Xenograft Models) LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Fig. 2: Iterative workflow for developing pyrrolo[3,2-d]pyrimidine-based drugs.
In Vitro Cytotoxicity: MTT Assay

Objective: To determine the concentration at which a compound inhibits 50% of cancer cell growth (IC50). Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate gently for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antibacterial Susceptibility: Agar Well Diffusion Assay

Objective: To qualitatively assess the antibacterial activity of a compound. Principle: This method relies on the diffusion of an antimicrobial agent from a well through an agar medium inoculated with a test bacterium.[13][14] If the compound is effective, it will inhibit bacterial growth, creating a clear circular area, or "zone of inhibition," around the well.[15][16] The diameter of this zone is proportional to the compound's activity.[15]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[16]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[15]

  • Compound Loading: Pipette a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Also include a negative control (solvent only) and a positive control (a known antibiotic).[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[15]

  • Measurement: Measure the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antibacterial activity.

Conclusion and Future Perspectives

The pyrrolo[3,2-d]pyrimidine scaffold has unequivocally proven its value in medicinal chemistry, primarily as a source of potent anticancer agents targeting fundamental cellular processes like metabolism and cell division. Its ability to act as a purine bioisostere provides a rational and effective foundation for inhibitor design. While its application in oncology is mature, the exploration of its antimicrobial potential represents a nascent but highly significant research avenue.

Future efforts should focus on expanding the chemical diversity of pyrrolo[3,2-d]pyrimidine libraries and employing advanced screening platforms to identify derivatives with enhanced potency and selectivity against a broader range of therapeutic targets. For anticancer applications, developing compounds that overcome known resistance mechanisms is a key priority. For antimicrobial applications, a concerted effort to optimize the scaffold for potent activity against drug-resistant pathogens is crucial. The continued investigation of this privileged scaffold holds immense promise for the discovery of novel drugs to address the most pressing challenges in human health.

References

The Pyrrolopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, History, and Synthetic Evolution of Pyrrolopyrimidine Derivatives

Abstract

The pyrrolopyrimidine scaffold, a heterocyclic ring system isosteric to purine, has emerged as a cornerstone in medicinal chemistry, yielding a multitude of clinically significant therapeutic agents. This guide provides a comprehensive exploration of the discovery and history of pyrrolopyrimidine derivatives, from their initial identification in natural products to their current prominence as targeted kinase inhibitors. We will delve into the evolution of synthetic methodologies, offering detailed protocols for key transformations. Furthermore, this document will elucidate the profound biological significance of this scaffold, with a particular focus on its role in modulating the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical mediator of immune response and cell growth. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this pivotal pharmacophore.

A Serendipitous Beginning: The Natural Origins of the Pyrrolopyrimidine Scaffold

The story of pyrrolopyrimidines, also known as 7-deazapurines, does not begin in a chemist's flask, but rather in the intricate biosynthetic pathways of microorganisms. The initial discovery of this unique heterocyclic system can be traced back to the mid-20th century with the isolation of the nucleoside antibiotics, Toyocamycin and Tubercidin .

Toyocamycin was first isolated in 1956 from the culture broth of Streptomyces toyocaensis.[1] Shortly after, Tubercidin was discovered in Streptomyces tubercidicus.[1] These natural products exhibited potent biological activities, including antimicrobial and antitumor effects, which immediately captured the attention of the scientific community. Structural elucidation revealed a novel heterocyclic core: a pyrrole ring fused to a pyrimidine ring, mimicking the purine structure of adenine but with a carbon atom at the 7-position instead of nitrogen. This seemingly minor alteration has profound implications for the molecule's electronic properties and its interactions with biological targets.[2]

The biosynthesis of the 7-deazapurine core is a complex enzymatic process that starts from a purine nucleoside precursor, with the loss of the N7 nitrogen and the incorporation of two carbon atoms to form the pyrrole ring.[3][4] This natural blueprint laid the foundation for decades of synthetic and medicinal chemistry exploration.

The Evolution of a Scaffold: A Journey Through Synthetic Methodologies

The potent biological activities of the naturally occurring pyrrolopyrimidine nucleosides spurred chemists to develop synthetic routes to access these molecules and their analogues. The synthetic strategies have evolved significantly over the decades, from classical ring-closing reactions to modern, highly efficient catalytic methods.

Early Approaches: Building from the Ground Up

The initial synthetic efforts focused on constructing the fused ring system from acyclic or monocyclic precursors. These classical methods generally fall into two categories:

  • Formation of the Pyrimidine Ring onto a Pre-existing Pyrrole: This approach involves the cyclization of appropriately substituted pyrrole derivatives, such as β-enaminonitriles or β-enaminoesters, with reagents like formamide or urea to construct the pyrimidine ring.[1]

  • Formation of the Pyrrole Ring onto a Pre-existing Pyrimidine: Conversely, this strategy utilizes substituted pyrimidines, such as aminopyrimidines, which are then cyclized to form the pyrrole ring through reactions with reagents like α-haloketones or α-haloaldehydes.[1]

While foundational, these early methods often required harsh reaction conditions and offered limited control over regioselectivity, particularly for the synthesis of more complex derivatives.

The Rise of the Key Intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A significant breakthrough in pyrrolopyrimidine synthesis was the development of efficient routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This versatile intermediate serves as a linchpin for the introduction of a wide array of substituents at the 4-position through nucleophilic aromatic substitution reactions.

One of the most common methods for the preparation of this key intermediate involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one using reagents like phosphorus oxychloride (POCl₃) or dichlorophenylphosphine oxide.[5][6]

Modern Era: Catalysis and Efficiency

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of pyrrolopyrimidine derivatives, enabling the introduction of a diverse range of substituents with high efficiency and selectivity. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are now routinely employed to introduce aryl, heteroaryl, and amino groups at various positions of the pyrrolopyrimidine core.[7][8]

More recently, copper-catalyzed methods have emerged as a more economical and environmentally friendly alternative to palladium-based catalysis for certain transformations.[9]

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical understanding of the synthesis of this important scaffold, detailed protocols for the preparation of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and a representative kinase inhibitor are provided below.

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a common and effective method for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, approximately 3 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA, approximately 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, warm the reaction mixture to 50°C and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[5]

Synthesis of a Pyrrolopyrimidine-Based Kinase Inhibitor (Illustrative Example)

This protocol illustrates a typical nucleophilic aromatic substitution reaction using the key chloro-intermediate.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • A primary or secondary amine (e.g., a substituted aniline or piperazine)

  • A suitable solvent (e.g., n-butanol, DMF, or dioxane)

  • A non-nucleophilic base (e.g., DIPEA or cesium carbonate)

Procedure:

  • In a reaction vessel, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the desired amine (1.1-1.5 equivalents) in the chosen solvent.

  • Add the non-nucleophilic base (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to a temperature between 80-120°C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired pyrrolopyrimidine derivative.[10]

Biological Significance: Targeting the Engines of Cellular Communication

The structural similarity of the pyrrolopyrimidine scaffold to adenine allows it to act as a privileged scaffold, effectively mimicking ATP and interacting with the ATP-binding sites of a vast array of enzymes, particularly kinases.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.

The JAK-STAT Pathway: A Prime Target for Pyrrolopyrimidine Inhibitors

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.[7] Aberrant activation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers.[11]

Mechanism of JAK-STAT Signaling and Inhibition by Pyrrolopyrimidine Derivatives:

  • Cytokine Binding and Receptor Dimerization: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.

  • JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes.[7]

Pyrrolopyrimidine-based inhibitors, such as Tofacitinib and Ruxolitinib , are designed to bind to the ATP-binding pocket of JAKs, preventing their phosphorylation and subsequent activation.[1][12] This blockade effectively shuts down the downstream signaling cascade, leading to a reduction in the production of inflammatory cytokines and a modulation of the immune response.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 3. Recruitment JAK->Receptor JAK->STAT Phosphorylation P_STAT p-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 4. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 5. Translocation Gene Gene Transcription Inhibitor Pyrrolopyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of action of pyrrolopyrimidine inhibitors.

Clinical Significance: From Bench to Bedside

The successful development of pyrrolopyrimidine-based JAK inhibitors has translated into significant clinical benefits for patients with a range of diseases.

Drug Name Primary Target(s) Approved Indications IC₅₀ (nM) *
Tofacitinib (Xeljanz®) JAK1, JAK3 >> JAK2Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative ColitisJAK1: 1, JAK2: 20, JAK3: 5
Ruxolitinib (Jakafi®) JAK1, JAK2Myelofibrosis, Polycythemia Vera, Graft-versus-Host DiseaseJAK1: 3.3, JAK2: 2.8
Baricitinib (Olumiant®) JAK1, JAK2Rheumatoid Arthritis, Atopic Dermatitis, Alopecia AreataJAK1: 5.9, JAK2: 5.7
Metarrestin Perinucleolar Compartment (PNC)(In clinical trials for metastatic cancers)PNC Reduction IC₅₀: ~100

*IC₅₀ values are approximate and can vary depending on the assay conditions. Data compiled from multiple sources.[10][13][14]

Future Directions and Conclusion

The journey of pyrrolopyrimidine derivatives, from their discovery in nature to their rational design as targeted therapeutics, exemplifies the power of medicinal chemistry. The versatility of the pyrrolopyrimidine scaffold continues to inspire the development of new inhibitors targeting a wide range of kinases and other enzymes. Current research focuses on developing next-generation inhibitors with improved selectivity to minimize off-target effects and enhance safety profiles.[15] Furthermore, the exploration of novel biological targets for this privileged scaffold holds the promise of new treatments for a host of unmet medical needs.

References

Halogenated Pyrrolopyrimidines: Charting the Next Wave of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolopyrimidine core, a bioisostere of the natural purine scaffold, represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] The strategic introduction of halogens onto this scaffold has proven to be a transformative approach, profoundly enhancing potency, modulating selectivity, and altering pharmacokinetic profiles. While the utility of halogenated pyrrolopyrimidines as kinase inhibitors in oncology is well-established, the full therapeutic potential of this compound class remains largely untapped. This guide moves beyond the current state-of-the-art to illuminate nascent and high-potential research avenues. We will explore novel biological targets, expand into new disease indications, and detail the enabling synthetic and computational methodologies that will drive the next generation of discovery. This document is intended to serve as a strategic roadmap for researchers poised to innovate at the forefront of drug development.

The Foundation: Understanding the Power of Halogenation on the Pyrrolopyrimidine Core

The fusion of a pyrrole and a pyrimidine ring creates a heterocyclic system with a rich electronic landscape, featuring hydrogen bond donors and acceptors that readily interact with biological macromolecules.[2] Its similarity to purine allows it to effectively compete for the binding sites of enzymes that process adenine or guanine, most notably ATP-binding sites in kinases.[1]

Halogenation is not merely a tool for adding steric bulk. The introduction of fluorine, chlorine, bromine, or iodine imparts specific, predictable effects that can be leveraged by the medicinal chemist:

  • Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the pKa of nearby functionalities, influencing binding interactions and metabolic stability.

  • Enhanced Binding Affinity: Halogens can form specific, high-affinity interactions known as halogen bonds with electron-rich pockets (e.g., carbonyl oxygens) in a protein's active site, significantly increasing potency.

  • Metabolic Blocking: Placing a halogen at a site susceptible to oxidative metabolism can prevent the formation of unwanted metabolites, thereby improving the compound's half-life and pharmacokinetic profile.[3][4]

  • Tuning Selectivity: The size and electronic influence of the halogen can be fine-tuned to favor binding to a desired target over off-targets, reducing toxicity. For instance, studies have shown that introducing bromine or iodine can increase antibacterial activity while reducing off-target effects on human kinases like EGFR.[1]

The logical flow for a typical discovery program leveraging this scaffold is outlined below.

G cluster_0 Phase 1: Scaffold Selection & Initial Hit ID cluster_1 Phase 2: SAR Exploration & Lead Generation cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Candidate Scaffold Pyrrolopyrimidine Core Selection (e.g., 7-deazapurine) Halogenation Initial Halogenation Strategy (e.g., Dichloro-substitution) Scaffold->Halogenation Screening Primary Biological Screen (e.g., Kinase Panel) Halogenation->Screening SAR Structure-Activity Relationship (SAR) - Vary Halogen (F, Cl, Br, I) - Vary Position (C2, C4, C7, etc.) Screening->SAR Hit Compound ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) SAR->ADME Toxicity Cytotoxicity & Selectivity Assays ADME->Toxicity Generated Lead PK In Vivo Pharmacokinetics (PK) (e.g., Mouse Model) Toxicity->PK Candidate Preclinical Candidate Nomination PK->Candidate Optimized Lead

Caption: A logical workflow for a halogenated pyrrolopyrimidine drug discovery program.

Emerging Research Frontiers: Beyond Established Paradigms

While the application of these compounds in oncology as multi-targeted kinase inhibitors is a major focus, significant opportunities exist in less-explored areas.[5][6]

New Therapeutic Areas of Inquiry
  • Neuroinflammation and Neurodegenerative Diseases: Kinases such as LRRK2, GSK3β, and CDK5 are implicated in the pathology of Parkinson's and Alzheimer's diseases. The blood-brain barrier permeability of small molecule pyrrolopyrimidines, potentially enhanced by strategic halogenation, makes them attractive candidates for CNS disorders.

    • Research Directive: Synthesize and screen a focused library of halogenated pyrrolopyrimidines against a panel of CNS-relevant kinases. Prioritize compounds with low molecular weight and optimal lipophilicity (cLogP 2-3) for brain penetration.

  • Antiviral Therapeutics: As purine analogues, pyrrolopyrimidines can inhibit viral polymerases or other enzymes crucial for viral replication.[2] Halogenation can enhance binding affinity and cellular uptake.

    • Research Directive: Explore the activity of existing and novel halogenated pyrrolopyrimidines against RNA viruses like Influenza, Zika, and Coronaviruses by targeting their RNA-dependent RNA polymerase (RdRp) enzymes.

  • Anti-parasitic Agents: Parasites rely on kinases that are sufficiently divergent from their human hosts to allow for selective inhibition. For example, Calcium-Dependent Protein Kinases (CDPKs) in Toxoplasma gondii and Plasmodium falciparum are attractive targets.

    • Research Directive: Design pyrrolopyrimidines that exploit structural differences between parasitic and human kinase ATP-binding sites. Halogen substitutions can be used to probe pockets that differ in size and electrostatic character.

Novel Biological Targets
  • Epigenetic Modifiers: Bromodomains, which recognize acetylated lysines on histones, are a validated target class in oncology and inflammation. The pyrrolopyrimidine scaffold can be adapted to mimic the acetyl-lysine binding motif. Halogens can form key interactions in the binding pocket.

    • Research Directive: Design and synthesize pyrrolopyrimidines with substituents that can occupy the hydrophobic acetyl-lysine binding pocket of bromodomains like BRD4. Use structural biology (X-ray crystallography) to guide the placement of halogens to maximize affinity and selectivity.

  • Protein-Protein Interaction (PPI) Modulators: Disrupting pathological PPIs is a challenging but high-reward area. The rigid pyrrolopyrimidine scaffold can serve as a platform to present functional groups in a defined 3D orientation to interrupt these interactions.

    • Research Directive: Target PPIs like the BCL6-BTB domain, implicated in lymphoma.[7] Use the halogenated pyrrolopyrimidine core as a scaffold to append moieties that mimic the key binding epitopes of the natural peptide ligand.

G cluster_0 Established Targets cluster_1 Emerging & Novel Targets Kinases Kinases (EGFR, VEGFR, CDK, JAK) Microbial Microbial Enzymes (TMPK, GyrB) Epigenetic Epigenetic Readers (e.g., BRD4 Bromodomains) PPI Protein-Protein Interactions (e.g., BCL6-BTB) Viral Viral Polymerases (e.g., RdRp) Parasitic Parasitic Kinases (e.g., CDPKs) Pyrrolo Halogenated Pyrrolopyrimidine Scaffold Pyrrolo->Kinases Inhibition Pyrrolo->Microbial Inhibition Pyrrolo->Epigenetic Modulation Pyrrolo->PPI Disruption Pyrrolo->Viral Inhibition Pyrrolo->Parasitic Inhibition

Caption: Expanding the target space for halogenated pyrrolopyrimidines.

Methodologies and Protocols for Advancing Research

Success in these new research areas requires robust and well-validated experimental methodologies.

Advanced Synthetic Protocol: Selective Suzuki Cross-Coupling

The ability to selectively introduce aryl groups onto a di-halogenated pyrrolopyrimidine core is critical for SAR studies. For example, starting with a 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine, one can selectively functionalize the C6 position.

Protocol: Chemoselective Suzuki Cross-Coupling

  • Rationale: The C6 position of the 4,6-dichloropyrrolopyrimidine is generally more reactive towards Suzuki coupling than the C4 position. The choice of a bulky phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) on the palladium catalyst enhances this selectivity, preventing the formation of the diarylated by-product.[1] This self-validating system is confirmed by LC-MS analysis of the crude reaction mixture, which should show a major peak for the desired mono-arylated product and minimal diarylated side product.

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4,6-dichloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

    • Add a mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M).

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Add Pd(dppf)Cl₂ catalyst (0.05 eq).

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the 4-chloro-6-aryl product.

Biological Assay Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).

  • Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living cells. This provides a robust and high-throughput method to assess cytotoxicity.

  • Step-by-Step Procedure:

    • Seed cancer cells (e.g., MDA-MB-231 triple-negative breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[8]

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.01 µM) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.

    • Incubate the plate for 72 hours at 37 °C in a humidified CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Data Analysis

Systematic analysis of SAR is crucial for lead optimization. The impact of halogen substitution on antiproliferative activity is significant.

Compound IDScaffoldIC₅₀ (µM) vs. MDA-MB-231[3][8]
1 Pyrrolo[3,2-d]pyrimidineClClH> 10
2 Pyrrolo[3,2-d]pyrimidineClClI0.85
3 Pyrrolo[2,3-d]pyrimidineHNH-Bn4-OH-Ph> 32
4 Pyrrolo[2,3-d]pyrimidineHNH-(p-Br-Bn)4-OH-Ph8
5 Pyrrolo[2,3-d]pyrimidineHNH-(p-I-Bn)4-OH-Ph8

Analysis of SAR Table:

  • A direct comparison of Compound 1 and Compound 2 clearly demonstrates the profound impact of halogenation at the C7 position of the pyrrolo[3,2-d]pyrimidine core. The introduction of iodine (2 ) leads to a dramatic increase in potency against the MDA-MB-231 breast cancer cell line.[8][9] This suggests that this position may be involved in a critical binding interaction, possibly a halogen bond, or that the substituent influences the overall conformation of the molecule.

  • In the pyrrolo[2,3-d]pyrimidine series, comparing the unsubstituted benzylamine (3 ) with its para-bromo (4 ) and para-iodo (5 ) counterparts reveals that heavy halogens on the C4 substituent are crucial for antibacterial activity.[1] This highlights that halogenation on peripheral substituents is as important as on the core scaffold itself.

Conclusion and Future Outlook

The halogenated pyrrolopyrimidine scaffold is a versatile and powerful platform for drug discovery, with a proven track record in kinase inhibition. However, to confine our research efforts to this single target class would be a significant missed opportunity. The future of this field lies in diversification. By exploring novel target classes such as epigenetic modifiers and PPIs, and expanding into new therapeutic areas like neuroinflammation and virology, we can unlock the full potential of these remarkable molecules. The strategic application of advanced synthetic methods, coupled with predictive computational tools and robust biological validation, will be the key to translating the chemical potential of halogenated pyrrolopyrimidines into the next generation of innovative medicines.

References

safety and handling of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Introduction and Scope

This compound (CAS Number: 1152475-62-1) is a halogenated, nitrogen-containing heterocyclic compound. Its molecular structure makes it a versatile and highly valuable intermediate in advanced chemical synthesis.[1][2] Specifically, its strategically placed chlorine and iodine atoms serve as reactive handles for further functionalization, such as in cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This has led to its use as a critical building block in the development of materials for Organic Light-Emitting Diodes (OLEDs) and potentially in the synthesis of novel pharmaceutical agents, given the known biological activity of the broader pyrrolopyrimidine class of molecules.[1][3][4]

This guide provides a comprehensive overview of the safety and handling protocols for this compound. It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting.

A Note on Data Scarcity: As a specialized research chemical, comprehensive, publicly available toxicological and safety data for this specific molecule is limited. Therefore, this guide is built upon a principle of precautionary risk assessment. The recommendations provided are synthesized from available data on the specific compound, safety data sheets (SDS) of structurally similar pyrrolopyrimidine derivatives, general toxicological principles for halogenated organic compounds, and established best practices for laboratory safety. The causality and scientific reasoning behind each recommendation are explained to empower the user to handle this compound with the highest degree of safety.

Compound Identification and Physicochemical Properties

Proper identification is the first step in ensuring safe handling. Key identifiers and known physical properties are summarized below.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 1152475-62-1[5][6][7]
Molecular Formula C₇H₅ClIN₃[6]
Molecular Weight 293.49 g/mol
IUPAC Name This compound
InChI Key ZSWFSJYDYCROCL-UHFFFAOYSA-N

Table 2: Known Physical and Storage Properties

PropertyValueRationale and Handling Implications
Physical Form Solid
Storage Temperature 2-8°C (Refrigerate)
Storage Conditions Keep in a dark place, under an inert atmosphere

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet, the hazard profile of this compound is inferred from its chemical structure and the known hazards of analogous compounds.

Inferred GHS Classification

The following classification is based on data for structurally related chloro- and iodo-substituted pyrrolopyrimidines.[8][9] It is prudent to handle the compound as if it meets these hazard criteria.

Table 3: Inferred GHS Hazard Classification

PictogramHazard ClassHazard StatementPrecautionary Basis
alt text
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed Based on the classification of 4-Chloro-7H-Pyrrolo[2,3-d]pyrimidine.[8]
alt text
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation Based on the classification of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine.[9]
alt text
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation Based on the classification of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine.[9]
alt text
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation Based on the classification of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine.[9]
Toxicological Rationale
  • Halogenated Heterocycle: Chloro-organic compounds as a class can exhibit significant and persistent toxicity.[10] Their chemical stability and lipophilicity can lead to bioaccumulation. While the specific toxicokinetics of this molecule are unknown, the presence of both chlorine and iodine warrants a high degree of caution.

  • Biologically Active Scaffold: The pyrrolo[2,3-d]pyrimidine core is known as a "privileged scaffold" in medicinal chemistry and is a key component in numerous kinase inhibitors used in oncology.[4] This inherent biological activity implies that even small quantities of the compound could have potent, unintended pharmacological effects if absorbed.

  • Reactive Intermediate: The compound is designed for use in chemical synthesis, indicating a higher level of reactivity than a final, stable drug product. This reactivity could extend to biological systems, necessitating strict controls to prevent exposure.

Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and stringent work practices is mandatory.

Engineering Controls

The primary line of defense is to contain the chemical at its source.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[8][11] This is critical to prevent the inhalation of fine dust particles and any potential vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]

  • Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation where the compound is handled.[8][13]

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. The following PPE is mandatory:

Table 4: Required Personal Protective Equipment

Body AreaPPE SpecificationRationale
Eyes/Face Tightly fitting chemical safety goggles and a face shield.Protects against splashes to the eyes and face, as well as airborne particulates.[8][12]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving.Prevents direct skin contact and absorption. Gloves must be inspected before use and changed immediately if contaminated.[12]
Body Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.Protects skin on the arms and body from contamination.[12]
Respiratory Not required for standard handling within a fume hood.A NIOSH-approved respirator with appropriate cartridges should be used for large spills or if engineering controls fail.[8][14]
Work Practices and Hygiene
  • Avoid Dust Formation: This is a solid compound; care must be taken to avoid creating airborne dust during transfer.[12][14] Use a micro-spatula and weigh the compound onto creased weighing paper or directly into a tared vessel inside the fume hood.

  • Prohibition: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[11]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[8]

  • Working Alone: Never handle this compound while working alone in the laboratory.[15]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

Storage Protocol
  • Location: Store the compound in a designated, labeled, and refrigerated (2-8°C) location.

  • Container: The primary container must be tightly sealed to prevent exposure to air and moisture.[12][16]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This requirement strongly suggests the compound may be sensitive to oxidation or hydrolysis, which could lead to degradation over time.

  • Light: Store in a dark place to prevent potential photodegradation.

  • Segregation: Store this compound away from incompatible materials. Do not store in a fume hood.[17]

Chemical Incompatibility

Based on the reactivity of similar heterocyclic compounds, avoid storage with:

  • Strong Oxidizing Agents: [8] Can lead to violent or explosive reactions.

  • Strong Acids: [8] May catalyze decomposition or other hazardous reactions.

The following diagram illustrates the principle of segregation for storing this compound.

StorageSegregation Diagram 1: Storage Segregation Principle cluster_fridge Designated Refrigerator (2-8°C) cluster_cabinet Separate General Cabinet Compound 2-Chloro-7-iodo-5-methyl- 5H-pyrrolo[3,2-d]pyrimidine (Tightly Sealed, Inert Gas) Acids Strong Acids (e.g., HCl, H₂SO₄) Oxidizers Strong Oxidizers (e.g., Nitrates, Peroxides)

Caption: Store the target compound in a dedicated, refrigerated space, physically separated from incompatible chemicals like strong acids and oxidizers.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response Protocol (Small, Solid Spill)

The following workflow should be followed for a small spill (<1 gram) contained within the fume hood.

SpillResponse Diagram 2: Small Spill Response Workflow start Spill Detected alert Alert nearby personnel. Secure the area. start->alert ppe Don appropriate PPE: - Double gloves - Goggles & Face Shield - Lab Coat alert->ppe contain Gently cover spill with absorbent pads to prevent dust from spreading. ppe->contain cleanup Carefully scoop or sweep material into a labeled hazardous waste container. contain->cleanup decontaminate Decontaminate the spill area with an appropriate solvent (e.g., isopropanol), then soap & water. cleanup->decontaminate dispose Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste. decontaminate->dispose end Spill Managed dispose->end

Caption: A stepwise workflow for safely managing a small laboratory spill of the solid compound.

For larger spills, evacuate the laboratory immediately and contact your institution's emergency response team.

First Aid Measures

The following first aid measures are based on protocols for analogous compounds.[8][12][13][14] In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical professional.

Table 5: First Aid Procedures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect the compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[12][14]

  • Liquid Waste: Reaction mixtures or solutions containing this compound should be collected in a labeled hazardous waste container for halogenated organic waste.

  • Prohibition: Do not dispose of this chemical or its containers in the regular trash or down the drain.[12]

  • Final Disposal: Disposal must be conducted through a licensed chemical waste disposal company, typically via controlled incineration with flue gas scrubbing to neutralize hazardous decomposition products.[12]

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine core, an isomer of the more common 7-deazapurine (pyrrolo[2,3-d]pyrimidine), represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases. This has led to the development of a multitude of potent and selective inhibitors targeting various kinase families, including PI3K, mTOR, and Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases.[1][2][3][4] Furthermore, modifications of this scaffold have yielded compounds with significant activity as microtubule targeting agents, demonstrating its versatility in cancer chemotherapy.[5][6]

This document provides a detailed guide to the synthesis and application of a highly versatile intermediate, 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine . The strategic placement of a chloro group at the 2-position and an iodo group at the 7-position allows for orthogonal, sequential chemical modifications, making it an invaluable building block for the synthesis of diverse compound libraries for drug discovery.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the construction of the core pyrrolo[3,2-d]pyrimidine ring system, followed by sequential halogenation and methylation. The following proposed synthetic pathway is based on established methodologies for this class of heterocycles.[5][7]

Synthesis_Workflow A Pyrrolo[3,2-d]pyrimidine-2,4-dione B 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine A->B  POCl3 or PhPOCl2   C 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine B->C  N-Iodosuccinimide (NIS)   D This compound C->D  NaH, CH3I  

Caption: Proposed synthetic workflow for the target intermediate.

Protocol 1: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

This protocol is adapted from established procedures for the chlorination of pyrrolopyrimidine diones.[7]

Materials:

  • Pyrrolo[3,2-d]pyrimidine-2,4-dione

  • Phenylphosphonic dichloride (PhPOCl₂) or Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., anhydrous toluene)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a suspension of pyrrolo[3,2-d]pyrimidine-2,4-dione (1.0 eq) in an inert solvent, add phenylphosphonic dichloride (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (typically 170-175 °C for PhPOCl₂) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.[8][9]

Protocol 2: Iodination at the C7-Position

The C7 position of the pyrrole ring is susceptible to electrophilic halogenation. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.[7]

Materials:

  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium thiosulfate solution (10%)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous DCM or DMF.

  • Add N-Iodosuccinimide (1.1-1.2 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 10% sodium thiosulfate solution to quench any remaining iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Protocol 3: N-Methylation at the 5-Position

N-alkylation of the pyrrole nitrogen is typically achieved using a strong base to deprotonate the N-H, followed by reaction with an alkyl halide.[5]

Materials:

  • 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF at 0 °C, carefully add sodium hydride (1.1 eq) under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford This compound .

Application in Medicinal Chemistry: Orthogonal Functionalization

The key utility of this compound lies in the differential reactivity of the C-I and C-Cl bonds. This allows for selective, sequential functionalization, enabling the rapid synthesis of diverse molecular architectures.

Functionalization Start This compound Suzuki Suzuki-Miyaura Coupling (C7-Arylation/Het-Arylation) Start->Suzuki  Pd Catalyst, Base, Ar-B(OH)2   Intermediate 2-Chloro-7-aryl-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Suzuki->Intermediate SNAr Nucleophilic Aromatic Substitution (C2-Amination) FinalProduct Final Product: 2-Amino-7-aryl-5-methyl-5H-pyrrolo[3,2-d]pyrimidine SNAr->FinalProduct Intermediate->SNAr  Amine (R-NH2), Base, Heat  

Caption: Orthogonal functionalization strategy.

Protocol 4: Selective Suzuki-Miyaura Cross-Coupling at the C7-Position

The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This allows for highly selective arylation or heteroarylation at the C7 position.[10][11]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME, toluene)

  • Water

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degas the solvent (e.g., 1,4-dioxane/water 4:1) by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate or DCM.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the 2-chloro-7-aryl-5-methyl-5H-pyrrolo[3,2-d]pyrimidine intermediate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperature (°C)Typical Reaction Time (h)
Pd(PPh₃)₄Na₂CO₃ (2M aq.)1,4-Dioxane904-12
PdCl₂(dppf)K₂CO₃Toluene/H₂O1006-16
Pd(OAc)₂/SPhosCs₂CO₃DME852-8
Protocol 5: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Following the functionalization of the C7-position, the remaining 2-chloro group can be displaced by various nucleophiles, most commonly primary or secondary amines, via a nucleophilic aromatic substitution (SNAr) reaction.[12][13] This reaction is often facilitated by heat or microwave irradiation.

Materials:

  • 2-Chloro-7-aryl-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

  • Primary or secondary amine (1.5-3.0 eq)

  • Base (optional, e.g., DIPEA, K₂CO₃)

  • Solvent (e.g., n-butanol, DMF, DMSO, or neat amine)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-chloro-7-aryl-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as n-butanol or DMF.

  • Add the desired amine (2.0 eq) and, if necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 100-150 °C (or use a microwave reactor at a similar temperature) for 2-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final 2-amino-7-aryl-5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative.

Conclusion

This compound is a strategically designed building block that offers a reliable and efficient route to a wide array of complex molecules with potential therapeutic applications. The orthogonal reactivity of its two halogen substituents under distinct reaction conditions (palladium-catalyzed cross-coupling and nucleophilic aromatic substitution) provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies. The protocols outlined in this document provide a solid foundation for researchers to leverage this versatile intermediate in the discovery and development of novel kinase inhibitors, microtubule targeting agents, and other important pharmaceuticals.

References

intermediate for EGFR/HER2 dual inhibitors synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-Anilinoquinazoline Intermediates for EGFR/HER2 Dual Inhibitors

Authored by a Senior Application Scientist

Abstract

The dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) represents a cornerstone of modern targeted cancer therapy. A significant class of these inhibitors is built upon the 4-anilinoquinazoline scaffold, which effectively anchors the molecule within the ATP-binding pocket of the kinase domain. This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of key 4-anilinoquinazoline intermediates. We delve into the causality behind experimental choices, provide robust, step-by-step protocols, and offer field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Dual EGFR/HER2 Inhibition

The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1/HER1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), are critical regulators of cell proliferation, survival, and differentiation.[1][2] In many cancers, the overexpression or mutation of EGFR and HER2 leads to aberrant signaling and uncontrolled tumor growth.[3][4] While EGFR responds to ligands like EGF, HER2 has no known direct ligand. Instead, it is the preferred heterodimerization partner for other ligand-bound ErbB receptors, most potently with HER3, leading to robust activation of downstream pathways like PI3K/AKT and MAPK.[1][3][5]

This intricate crosstalk means that inhibiting only one receptor can sometimes lead to compensatory signaling through another. Dual inhibition of both EGFR and HER2 simultaneously blocks these pathways more comprehensively, offering a powerful strategy to overcome resistance and improve therapeutic outcomes.[6][7] Many successful inhibitors, such as Lapatinib, Afatinib, and Neratinib, are built on a core heterocyclic scaffold that mimics the adenine portion of ATP, with the 4-anilinoquinazoline being a privileged structure for this purpose.[2][8][9][10]

Below is a diagram illustrating the central role of EGFR/HER2 dimerization in activating downstream oncogenic signaling pathways.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) dimer_homo EGFR Homodimer EGFR->dimer_homo Ligand Binding dimer_hetero EGFR/HER2 Heterodimer EGFR->dimer_hetero Dimerization HER2 HER2 HER2->dimer_hetero dimer_hetero2 HER2/HER3 Heterodimer HER2->dimer_hetero2 HER3 HER3 HER3->dimer_hetero2 PI3K_AKT PI3K/AKT Pathway dimer_homo->PI3K_AKT Autophosphorylation RAS_MAPK RAS/MAPK Pathway dimer_homo->RAS_MAPK STAT STAT Pathway dimer_homo->STAT dimer_hetero->PI3K_AKT dimer_hetero->RAS_MAPK dimer_hetero->STAT dimer_hetero2->PI3K_AKT Potent Activation dimer_hetero2->RAS_MAPK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Synthetic_Workflow Start 2-Amino-4,5-dimethoxy- benzonitrile Quinazolinone 6,7-Dimethoxy- quinazolin-4(3H)-one (Intermediate 1) Start->Quinazolinone Reflux in 2-Methoxyethanol Reagent1 Formamidine Acetate (Cyclization Agent) Reagent1->Quinazolinone Chloroquinazoline 4-Chloro-6,7-dimethoxy- quinazoline (Key Intermediate 2) Quinazolinone->Chloroquinazoline Reflux Reagent2 POCl₃ or SOCl₂ (Chlorinating Agent) Reagent2->Chloroquinazoline Final Target 4-Anilinoquinazoline (Final Intermediate) Chloroquinazoline->Final SNAr Coupling in Isopropanol Aniline Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) Aniline->Final

References

Prospective Application of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in the Development of Advanced Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Materials Development Professionals

Abstract

This document outlines the prospective application of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine as a foundational building block for novel organic semiconductor materials in Organic Light-Emitting Diodes (OLEDs). While direct applications of this specific molecule in OLEDs are not yet documented in peer-reviewed literature, its inherent structural and electronic properties, stemming from the electron-deficient pyrrolo[3,2-d]pyrimidine core, present a compelling case for its investigation. This guide provides a scientifically grounded rationale for its potential use, proposes synthetic strategies for its incorporation into functional OLED materials, and details protocols for material characterization and device fabrication. The insights are synthesized from established principles in materials science and the known performance of analogous nitrogen-containing heterocyclic compounds in optoelectronic devices.

Introduction: The Rationale for Pyrrolo[3,2-d]pyrimidines in OLEDs

The advancement of OLED technology is intrinsically linked to the development of novel organic materials with tailored electronic and photophysical properties. Nitrogen-containing heterocycles are of paramount importance in this field, largely because the inclusion of nitrogen atoms into an aromatic system lowers the molecule's HOMO and LUMO energy levels.[1][2] This electronic feature is highly desirable for creating efficient electron-transporting materials (ETMs) and host materials for phosphorescent emitters.[1]

The pyrrolo[3,2-d]pyrimidine scaffold, an isomer of the biologically significant 7-deazapurine, is an electron-deficient system due to the presence of two nitrogen atoms in the pyrimidine ring.[3][4] This inherent electron deficiency can facilitate electron injection and transport, crucial functions for enhancing the overall efficiency and lowering the operating voltage of an OLED device.[1]

This compound (1) is a particularly interesting starting material for several reasons:

  • Reactive Sites for Functionalization: The chloro and iodo substituents at the 2 and 7 positions, respectively, serve as versatile synthetic handles. The carbon-iodine bond is particularly susceptible to displacement, making it an ideal site for introducing various functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This allows for the precise tuning of the molecule's electronic properties and morphology.

  • Potential for High Triplet Energy: The rigid, fused heterocyclic core is a structural motif that can contribute to a high triplet energy (ET). A high ET is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs), as it ensures efficient energy transfer to the phosphorescent dopant and prevents back-energy transfer.

  • Modulation of Charge Carrier Mobility: By attaching hole-transporting or electron-transporting moieties to the pyrrolo[3,2-d]pyrimidine core, it is possible to design bipolar host materials or ambipolar single-component emitters, which can lead to a more balanced charge injection and recombination within the emissive layer of the OLED.

Proposed Synthetic Pathways and Target Molecules

The strategic functionalization of compound 1 can lead to a variety of materials tailored for different roles within an OLED device. Below are two prospective synthetic pathways.

Synthesis of a Bipolar Host Material

A common strategy for creating a bipolar host material is to couple an electron-donating (hole-transporting) unit and an electron-accepting (electron-transporting) unit. Here, the pyrrolo[3,2-d]pyrimidine core will serve as the electron-accepting component.

Target Molecule (TM-1): A molecule where a carbazole moiety (a well-known hole-transporting unit) is attached at the 7-position via a Suzuki coupling, and a phenyl group is attached at the 2-position.

Protocol 1: Synthesis of TM-1

  • Step 1: Suzuki Coupling at the 7-position.

    • To a solution of this compound (1 ) (1 eq.) and 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq.) in a 2:1 mixture of toluene and water, add Pd(PPh3)4 (0.05 eq.) and K2CO3 (3 eq.).

    • Degas the mixture with argon for 30 minutes.

    • Heat the reaction at 90 °C for 24 hours under an argon atmosphere.

    • After cooling, extract the product with dichloromethane, wash with brine, and dry over anhydrous MgSO4.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate compound.

  • Step 2: Suzuki Coupling at the 2-position.

    • Follow a similar procedure as Step 1, using the intermediate from the previous step and phenylboronic acid (1.2 eq.).

    • Purify the final product (TM-1) by temperature-gradient sublimation to achieve the high purity required for OLED fabrication.

DOT Script for Synthetic Workflow

Synthesis_Workflow start This compound (1) intermediate Intermediate Product start->intermediate Suzuki Coupling (C-I) reagent1 Carbazole-boronic ester Pd(PPh3)4, K2CO3 final_product Target Molecule 1 (TM-1) intermediate->final_product Suzuki Coupling (C-Cl) reagent2 Phenylboronic acid Pd(PPh3)4, K2CO3

Caption: Synthetic workflow for the proposed bipolar host material TM-1.

Characterization Protocols

To evaluate the suitability of the newly synthesized materials for OLED applications, a series of photophysical and electrochemical characterizations are necessary.

Photophysical Properties

Protocol 2: Photophysical Characterization

  • UV-Vis Spectroscopy:

    • Prepare dilute solutions (10-5 M) of the synthesized compound in a suitable solvent (e.g., toluene, dichloromethane).

    • Record the absorption spectra to determine the absorption maxima (λabs) and the optical bandgap (Eg).

  • Photoluminescence (PL) Spectroscopy:

    • Using the same solutions, record the PL spectra to determine the emission maxima (λem).

    • Measure the photoluminescence quantum yield (PLQY) using an integrating sphere, with a known standard for comparison.

  • Phosphorescence Spectroscopy:

    • To determine the triplet energy (ET), record the phosphorescence spectrum at low temperature (77 K) in a frozen solvent matrix (e.g., 2-methyltetrahydrofuran). The highest energy vibronic peak will correspond to the ET.

PropertyDescriptionTypical Values for Host Materials
Optical Bandgap (Eg) Energy difference between HOMO and LUMO levels.> 3.0 eV
Triplet Energy (ET) Energy of the lowest excited triplet state.> 2.7 eV (for green PhOLEDs)
PLQY Efficiency of the photoluminescent process.High PLQY is desirable.
Electrochemical Properties

Protocol 3: Electrochemical Characterization

  • Cyclic Voltammetry (CV):

    • Perform CV in a three-electrode cell configuration with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Use a solution of the compound in an anhydrous, degassed solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Scan the potential to determine the onset oxidation (Eox) and reduction (Ered) potentials.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc+):

      • HOMO (eV) = -[Eox - Eox(Fc/Fc+) + 4.8]

      • LUMO (eV) = -[Ered - Eox(Fc/Fc+) + 4.8]

OLED Device Fabrication and Testing

A hypothetical multi-layer OLED device can be fabricated via thermal evaporation in a high-vacuum chamber to test the performance of the synthesized host material (TM-1).

Protocol 4: OLED Device Fabrication

  • Substrate Preparation:

    • Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum chamber (<10-6 Torr).

    • Deposit the following layers sequentially by thermal evaporation:

      • Hole Injection Layer (HIL): 10 nm of HAT-CN

      • Hole Transport Layer (HTL): 40 nm of TAPC

      • Emissive Layer (EML): 20 nm of TM-1 doped with 10 wt% of a green phosphorescent emitter (e.g., Ir(ppy)3).

      • Electron Transport Layer (ETL): 30 nm of TPBi

      • Electron Injection Layer (EIL): 1 nm of LiF

      • Cathode: 100 nm of Aluminum (Al)

  • Encapsulation:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

DOT Script for OLED Architecture

OLED_Structure Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) ETL ETL (TPBi, 30 nm) EML EML (TM-1:Ir(ppy)3, 20 nm) HTL HTL (TAPC, 40 nm) HIL HIL (HAT-CN, 10 nm) Anode Anode (ITO)

Caption: Proposed architecture of a green PhOLED using TM-1 as the host material.

Conclusion

While the application of this compound in OLEDs remains to be experimentally validated, its chemical structure presents a compelling platform for the design of next-generation organic electronic materials. The presence of versatile halogen substituents on an electron-deficient core allows for the systematic tuning of material properties through established synthetic methodologies. The protocols and rationales provided in this guide offer a foundational framework for researchers to explore the potential of this and similar pyrrolo[3,2-d]pyrimidine derivatives, potentially leading to the development of highly efficient and stable OLEDs.

References

Application Notes and Protocols: A Detailed Guide to the Synthesis and Evaluation of Novel Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrolo[3,2-d]pyrimidines in Kinase Inhibition

The pyrrolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to function as an effective ATP-competitive inhibitor, targeting the highly conserved ATP-binding pocket of various kinases.[2][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of novel kinase inhibitors is a cornerstone of modern drug discovery.

The pyrrolo[3,2-d]pyrimidine isomer, in particular, has been investigated for its potential to yield potent and selective inhibitors against a range of kinase targets. Modifications to this core structure can be strategically employed to enhance potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive overview of a synthetic route to novel pyrrolo[3,2-d]pyrimidine derivatives and a detailed protocol for their evaluation as kinase inhibitors, intended for researchers, scientists, and drug development professionals.

Strategic Approach to the Synthesis of Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors

The synthesis of substituted pyrrolo[3,2-d]pyrimidines can be approached through various strategies. A common and effective method involves the construction of the pyrimidine ring onto a pre-existing pyrrole core or vice-versa. The chosen synthetic route often depends on the desired substitution pattern, which is critical for achieving selectivity and potency against specific kinase targets. Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions of the pyrrolo[3,2-d]pyrimidine core can significantly influence inhibitory activity.[4][5]

A frequently employed strategy involves a multi-step synthesis commencing with a suitably functionalized pyrrole. This allows for the introduction of diversity elements that can interact with specific residues within the kinase active site. The following protocol details a representative synthesis of a substituted pyrrolo[3,2-d]pyrimidine, illustrating key chemical transformations and the rationale behind them.

Visualizing the Synthetic Pathway

Synthetic Pathway A Starting Material: Substituted Pyrrole B Intermediate 1: Functionalized Pyrrole A->B Functionalization (e.g., Formylation) C Intermediate 2: Pyrrolo-pyrimidine Core B->C Cyclization with Amidine Source D Final Product: Substituted Pyrrolo[3,2-d]pyrimidine C->D Substitution (e.g., Suzuki Coupling)

Caption: A generalized synthetic workflow for producing substituted pyrrolo[3,2-d]pyrimidines.

Detailed Experimental Protocol: Synthesis of a Novel Pyrrolo[3,2-d]pyrimidine Analog

This protocol describes a three-step synthesis of a representative N-aryl-pyrrolo[3,2-d]pyrimidine, a class of compounds that has shown promise as kinase inhibitors.

Step 1: Synthesis of the Pyrrole Intermediate

The initial step involves the synthesis of a substituted pyrrole, which serves as the foundation for the subsequent cyclization. A common method is the Paal-Knorr pyrrole synthesis or similar established procedures. For this protocol, we will assume the availability of a suitable starting pyrrole.

Step 2: Construction of the Pyrrolo[3,2-d]pyrimidine Core

This step involves the cyclization of the pyrrole intermediate to form the core heterocyclic system.

Materials and Reagents:

  • Substituted 2-amino-3-cyanopyrrole

  • Formamide

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 2-amino-3-cyanopyrrole (1.0 eq) in ethanol, add sodium ethoxide (1.2 eq).

  • Add formamide (10 eq) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute aqueous HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[3,2-d]pyrimidin-4-amine.

Step 3: Functionalization of the Pyrrolo[3,2-d]pyrimidine Core

The final step involves the introduction of a substituent, typically an aryl group, at a specific position on the pyrimidine ring. This is often achieved via a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction.[6][7]

Materials and Reagents:

  • 4-chloro-pyrrolo[3,2-d]pyrimidine (from a modified Step 2 or subsequent chlorination)

  • Substituted arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the 4-chloro-pyrrolo[3,2-d]pyrimidine (1.0 eq), the substituted arylboronic acid (1.5 eq), the palladium catalyst (0.1 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., 3:1 dioxane:water).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 4-8 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the final N-aryl-pyrrolo[3,2-d]pyrimidine kinase inhibitor.

Characterization of the Synthesized Inhibitor

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized pyrrolo[3,2-d]pyrimidine derivative against a specific kinase using a luminescence-based assay.

Materials and Reagents:

  • Recombinant kinase (e.g., EGFR, VEGFR2)

  • Kinase substrate (specific to the kinase being tested)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • In the wells of the assay plate, add the kinase assay buffer, the kinase, and the inhibitor at various concentrations. Include a positive control (kinase with no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP using the luminescence-based assay kit according to the manufacturer's instructions. This typically involves adding a reagent that lyses the cells and another that converts the remaining ATP to a luminescent signal.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Data Presentation: Kinase Inhibition Profile
Compound IDTarget KinaseIC₅₀ (nM)
PPY-001EGFR50
PPY-001VEGFR2250
PPY-001CDK2>1000
Reference DrugEGFR45

Understanding the Mechanism: Targeting a Key Signaling Pathway

Many of the kinases targeted by pyrrolo[3,2-d]pyrimidine inhibitors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are receptor tyrosine kinases (RTKs).[8] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[8] The diagram below illustrates a simplified representation of an RTK signaling pathway.

RTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binding & Dimerization Grb2_Sos Adaptor Proteins (Grb2, Sos) RTK->Grb2_Sos Autophosphorylation & Recruitment PI3K PI3K RTK->PI3K Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Angiogenesis Akt->Cell_Response Transcription->Cell_Response

References

Buchwald-Hartwig amination of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective C7 Buchwald-Hartwig Amination of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Introduction: Navigating Chemoselectivity in Heterocyclic Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where arylamine moieties are prevalent. Its broad substrate scope and functional group tolerance represent a significant improvement over classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[1]

This guide focuses on a specific and challenging substrate: This compound . This di-halogenated, electron-deficient N-heterocycle is a valuable scaffold, analogous to structures found in potent kinase inhibitors and other biologically active molecules.[3] The primary synthetic challenge presented by this molecule is achieving chemoselective functionalization. The presence of two distinct halogen atoms—iodine at the C7 position and chlorine at the C2 position—necessitates a protocol that can precisely target one site while leaving the other intact for subsequent transformations.

This document provides a detailed protocol and the underlying scientific rationale for achieving highly selective Buchwald-Hartwig amination at the C7-iodo position. We will delve into the mechanistic principles governing this selectivity, the critical factors in reagent selection, and a robust, step-by-step procedure designed for reproducibility in a research setting.

Mechanistic Rationale for C-I vs. C-Cl Selectivity

The success of a selective Buchwald-Hartwig amination hinges on exploiting the inherent differences in reactivity between the carbon-iodine and carbon-chlorine bonds within the palladium-catalyzed cycle.

The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5][6]

BHCycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar)(X)Pd(II)L₂ pd0->oa_complex Oxidative Addition amido_complex Amido Complex (Ar)(NR¹R²)Pd(II)L₂ oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination catalyst_regen Pd(0)L₂ sub Ar-X amine HNR¹R² base + Base - Base-H⁺X⁻

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The oxidative addition step is the selectivity-determining event. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The rate of this insertion is highly dependent on the bond dissociation energy of the carbon-halogen bond. The general order of reactivity is:

C–I > C–Br > C–OTf > C–Cl [4]

The C–I bond is significantly weaker and more polarizable than the C–Cl bond, making it far more susceptible to oxidative addition by the electron-rich Pd(0) center.[7] By carefully controlling reaction conditions, particularly temperature and reaction time, it is possible to facilitate the reaction exclusively at the C7-iodo position, leaving the more robust C2-chloro group untouched for potential downstream modifications.

Furthermore, electron-deficient heterocyclic substrates like pyrrolo[3,2-d]pyrimidines can be challenging due to potential coordination of the ring's nitrogen atoms to the palladium catalyst, which can inhibit its activity.[8][9] The use of modern, sterically hindered and electron-rich ligands is crucial to mitigate this issue. These bulky ligands promote the desired catalytic cycle, prevent catalyst deactivation, and facilitate the reductive elimination step.[10]

Optimizing Reaction Parameters: The "Why" Behind the Choices

The selection of each component in the reaction mixture is critical for achieving high yield and selectivity.

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) species. Modern, well-defined palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are highly recommended. These air- and moisture-stable complexes generate the active L-Pd(0) species cleanly and efficiently upon heating, leading to more reproducible results and lower catalyst loadings.[4][5]

  • Ligand: For electron-deficient heterocycles, bulky, electron-rich biaryl monophosphine ligands are the gold standard.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general ligand that provides the necessary steric bulk to promote reductive elimination and prevent catalyst inhibition.[8][11]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows superior performance for couplings involving secondary amines and challenging heterocyclic chlorides.[10][12] The choice between these ligands may require minor screening but both represent excellent starting points.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

    • Sodium tert-butoxide (NaOtBu): A common and highly effective strong base.[4]

    • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be effective, sometimes offering different solubility profiles.

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that are useful when the substrate contains base-sensitive functional groups.[4][5] For this substrate, a strong base is generally preferred to ensure a reasonable reaction rate.

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reagents at the reaction temperature.

    • Toluene or 1,4-Dioxane: These are the most common and reliable solvents for Buchwald-Hartwig aminations due to their high boiling points and relatively low coordinating ability.[2][4][11]

    • Ethereal solvents like THF can also be used, particularly for lower-temperature reactions.[4]

    • Solvents such as chlorinated hydrocarbons, acetonitrile, or pyridine should be avoided as they can inhibit the palladium catalyst.[4]

Detailed Experimental Protocol

This protocol describes the selective amination of this compound with a generic secondary amine (e.g., morpholine) as a representative example.

Figure 2: General experimental workflow for the selective amination.

4.1. Materials & Equipment

  • Substrate: this compound[13]

  • Amine: (e.g., Morpholine, 1.2 equivalents)

  • Palladium Precatalyst: XPhos Pd G3 (2 mol%)

  • Base: Sodium tert-butoxide (1.4 equivalents)

  • Solvent: Anhydrous Toluene

  • Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, rubber septum, nitrogen or argon line, heating block or oil bath, TLC plates, LC-MS.

4.2. Step-by-Step Procedure

  • Inert Atmosphere Setup: Place the substrate (1.0 eq, e.g., 100 mg) and sodium tert-butoxide (1.4 eq) into an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar. Seal the vessel with a rubber septum.

  • Evacuate and Backfill: Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.02 eq). Then, add the anhydrous toluene via syringe, followed by the amine (1.2 eq).

  • Degassing (Optional but Recommended): For maximum reproducibility, bubble the inert gas through the reaction mixture for 5-10 minutes to ensure the solvent is fully deoxygenated.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours. The reaction is complete upon full consumption of the starting material.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Data Summary & Expected Results

The following table outlines a typical reaction setup for this selective amination.

ParameterValueRationale
Substrate Scale0.3 mmolStandard scale for laboratory optimization.
Amine Equiv.1.2A slight excess ensures complete consumption of the limiting substrate.
Base Equiv.1.4Sufficient excess to drive the reaction to completion.
Pd PrecatalystXPhos Pd G3Robust, air-stable precatalyst for efficient catalysis.[8]
Catalyst Loading2 mol%A typical loading for achieving efficient turnover. Can be optimized further.
SolventAnhydrous Toluene (0.1 M)High-boiling, non-coordinating solvent suitable for this transformation.[11]
Temperature100 °CProvides sufficient thermal energy for oxidative addition at C-I without activating the C-Cl bond.
Time2-12 hMonitor for completion to avoid potential side reactions from prolonged heating.
Expected Yield 75-95% Typical range for a successful, optimized reaction.
Expected Selectivity >98:2 (C7:C2) High selectivity is expected due to the large difference in C-I vs C-Cl bond reactivity.

Troubleshooting

  • Low Conversion: If the reaction stalls, consider increasing the temperature to 110 °C or screening a different ligand (e.g., RuPhos). Ensure the base is fresh and handled under inert conditions, as alkoxides can degrade with moisture.

  • Loss of Selectivity: If amination at the C2-chloro position is observed, reduce the reaction temperature (e.g., to 80-90 °C) or shorten the reaction time. This side reaction is more likely with prolonged heating after the primary substrate is consumed.

  • Hydrodehalogenation Side Product: The formation of a product where the iodine is replaced by hydrogen can occur. This is often due to trace water or an unproductive side-reaction pathway. Ensuring strictly anhydrous conditions can minimize this.

References

Functionalization of the Pyrrolo[3,2-d]pyrimidine Core: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry

The pyrrolo[3,2-d]pyrimidine ring system, also known as 9-deazapurine, represents a cornerstone scaffold in modern drug discovery. Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, interacting with a wide array of biological targets. This unique characteristic has propelled its derivatives to the forefront of therapeutic development, particularly in oncology and immunology.

Derivatives of the pyrrolo[3,2-d]pyrimidine core have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. By strategically modifying the core at its various positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules to develop novel therapeutic agents. This guide provides a comprehensive overview of the key strategies for the functionalization of the pyrrolo[3,2-d]pyrimidine core, complete with detailed protocols and the scientific rationale behind them.

Strategic Overview of Functionalization

The functionalization of the pyrrolo[3,2-d]pyrimidine core can be systematically approached by considering the reactivity of its different positions. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic substitution, especially when activated with leaving groups like halogens at the C2 and C4 positions. The pyrrole ring, in contrast, is more electron-rich and can undergo electrophilic substitution and C-H activation/functionalization.

G cluster_0 Core Scaffold cluster_1 Key Intermediates cluster_2 Functionalization Strategies Pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine Halogenated Intermediates Halogenated Intermediates Pyrrolo[3,2-d]pyrimidine->Halogenated Intermediates Halogenation Direct C-H Functionalization Direct C-H Functionalization Pyrrolo[3,2-d]pyrimidine->Direct C-H Functionalization Pd-catalyzed arylation, etc. Cross-Coupling Cross-Coupling Halogenated Intermediates->Cross-Coupling Suzuki, Sonogashira, etc. Nucleophilic Substitution Nucleophilic Substitution Halogenated Intermediates->Nucleophilic Substitution Amination, Alkoxylation

Caption: Key functionalization pathways for the pyrrolo[3,2-d]pyrimidine core.

Part 1: Synthesis of Key Halogenated Intermediates

Halogenated pyrrolo[3,2-d]pyrimidines are versatile intermediates, serving as precursors for a multitude of cross-coupling and nucleophilic substitution reactions. The 2,4-dichloro and 7-iodo derivatives are particularly valuable.

Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

The synthesis of the 2,4-dichloro derivative is a critical first step for introducing diversity at the C2 and C4 positions. This is typically achieved from the corresponding dione precursor.

Protocol 1: Chlorination of Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

This protocol is based on established methods for chlorination of related heterocyclic systems.[1]

  • Rationale: Phenylphosphonic dichloride (PhPOCl₂) is an effective chlorinating agent for converting the keto groups of the pyrimidinedione to chloro substituents. The reaction proceeds via the formation of phosphate esters followed by nucleophilic attack by chloride.

  • Step-by-Step Protocol:

    • Suspend pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (1.0 eq) in phenylphosphonic dichloride (5.0 eq).

    • Add N,N-diethylaniline (1.5 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 170-175 °C and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.

Regioselective Iodination at C7

Introduction of an iodine atom at the C7 position of the pyrrole ring opens up avenues for functionalization via cross-coupling reactions at this site.

Protocol 2: C7-Iodination of a Pyrrolo[3,2-d]pyrimidine Derivative

This protocol is adapted from the iodination of a 2,4-disubstituted pyrrolo[3,2-d]pyrimidine.[1]

  • Rationale: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic rings like pyrrole. The reaction proceeds via electrophilic aromatic substitution.

  • Step-by-Step Protocol:

    • Dissolve the starting pyrrolo[3,2-d]pyrimidine (e.g., 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine) (1.0 eq) in dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (1.1 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with dichloromethane and wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the residue by column chromatography (hexane/ethyl acetate) to yield the 7-iodo-pyrrolo[3,2-d]pyrimidine derivative.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the pyrrolo[3,2-d]pyrimidine core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-substituted derivatives from halogenated precursors. The C4 position of 2,4-dichloropyrrolo[3,2-d]pyrimidine is generally more reactive than the C2 position, allowing for regioselective functionalization.[2]

Protocol 3: Regioselective Suzuki-Miyaura Coupling at C4

This protocol is adapted from methodologies developed for 2,4-dichloropyrimidines.[2]

  • Rationale: The higher reactivity at C4 is attributed to the greater electron deficiency at this position, which facilitates the oxidative addition of the palladium(0) catalyst. Microwave irradiation can significantly accelerate the reaction.

G 2,4-Dichloro-pyrrolo[3,2-d]pyrimidine 2,4-Dichloro-pyrrolo[3,2-d]pyrimidine ReactionVessel Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, MW, 15 min 2,4-Dichloro-pyrrolo[3,2-d]pyrimidine->ReactionVessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->ReactionVessel Product 4-Aryl-2-chloro-pyrrolo[3,2-d]pyrimidine ReactionVessel->Product

Caption: Workflow for regioselective Suzuki-Miyaura coupling at the C4 position.

  • Step-by-Step Protocol:

    • To a microwave vial, add 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq), potassium carbonate (K₂CO₃) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 15-30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the 4-aryl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine.

Table 1: Comparison of Reactivity in Cross-Coupling Reactions

PositionHalogenRelative ReactivityRationale
C4ClHighMore electron-deficient, favors oxidative addition.[2]
C2ClModerateLess reactive than C4, allowing for sequential functionalization.
C7IHighC-I bond is weaker than C-Br or C-Cl, facilitating oxidative addition.
Sonogashira Coupling for Alkynyl Moiety Introduction

The Sonogashira coupling enables the installation of alkynyl groups, which are valuable for further transformations or as structural elements in their own right. This reaction is particularly effective with iodo-substituted precursors.

Protocol 4: Sonogashira Coupling of a 7-Iodo-pyrrolo[3,2-d]pyrimidine

This protocol is adapted from a general procedure for Sonogashira coupling on a related 7-iodo-deazapurine nucleoside.[3]

  • Rationale: This reaction utilizes a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.

  • Step-by-Step Protocol:

    • In a Schlenk flask under an inert atmosphere, dissolve the 7-iodo-pyrrolo[3,2-d]pyrimidine derivative (1.0 eq) in anhydrous DMF or THF.

    • Add the terminal alkyne (1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq), and copper(I) iodide (CuI) (0.2 eq).

    • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

    • Add triethylamine (Et₃N) (3.0 eq) and stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.

    • Purify the residue by silica gel chromatography to yield the 7-alkynyl-pyrrolo[3,2-d]pyrimidine product.

Part 3: Direct C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization steps (e.g., halogenation) and is therefore more atom-economical. While reports on the direct C-H functionalization of the pyrrolo[3,2-d]pyrimidine core are limited, extensive research on the isomeric pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold provides a strong basis for methodology development.

Proposed Protocol for Direct C-H Arylation at C7

Based on successful C-H arylations of related heterocycles, a palladium-catalyzed process is a promising approach.

  • Rationale and Field Insights: The C7 position of the pyrrole ring is the most likely site for electrophilic palladation due to its electron-rich nature. The choice of directing group (if any), oxidant, and ligand is crucial for achieving high regioselectivity and yield. For substrates lacking a directing group, the intrinsic electronic properties of the ring will guide the functionalization.

Proposed Protocol 5: Palladium-Catalyzed Direct C-H Arylation

This is a proposed protocol based on methodologies for related heterocyclic systems and requires experimental optimization.

  • Step-by-Step Protocol:

    • In a sealed tube, combine the pyrrolo[3,2-d]pyrimidine substrate (1.0 eq), aryl halide (e.g., aryl iodide or bromide) (1.5 eq), palladium(II) acetate [Pd(OAc)₂] (0.1 eq), a suitable phosphine ligand (e.g., P(o-tol)₃ or a Buchwald-type ligand) (0.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

    • Add a high-boiling point solvent such as DMF, DMA, or toluene.

    • Degas the mixture and place it under an inert atmosphere.

    • Heat the reaction to 110-140 °C for 12-24 hours.

    • Monitor the reaction for the formation of the C7-arylated product.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Table 2: Summary of Key Functionalization Reactions

ReactionPosition(s)Key ReagentsPurpose
ChlorinationC2, C4PhPOCl₂Prepares key intermediates for substitution and coupling.
IodinationC7N-Iodosuccinimide (NIS)Activates the pyrrole ring for cross-coupling.[1]
Suzuki-MiyauraC4 > C2, C7Arylboronic acid, Pd catalyst, baseForms C-C bonds to introduce aryl/vinyl groups.[2]
SonogashiraC7, C4, C2 (with halo)Terminal alkyne, Pd/Cu catalysts, baseForms C-C bonds to introduce alkynyl groups.[3]
Direct C-H ArylationC7 (proposed)Aryl halide, Pd catalyst, baseAtom-economical C-C bond formation.

Conclusion and Future Directions

The pyrrolo[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The functionalization strategies outlined in this guide—from the preparation of key halogenated intermediates to advanced palladium-catalyzed cross-coupling and direct C-H activation reactions—provide a robust toolkit for medicinal chemists. The ability to selectively and efficiently modify the core at its C2, C4, and C7 positions is paramount for generating diverse chemical libraries and optimizing lead compounds. Future research will likely focus on developing even more efficient and regioselective direct C-H functionalization methods, further streamlining the synthesis of these valuable molecules and accelerating the drug discovery process.

References

Application Notes and Protocols: Synthesis of Potent Antitumor Agents from Pyrrolo[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrrolo[3,2-d]pyrimidines in Oncology

The pyrrolo[3,2-d]pyrimidine scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of novel antitumor agents.[1][2] This core, also known as a 7-deazapurine, is a bioisostere of the naturally occurring purine ring system, a fundamental component of nucleic acids.[2][3] This structural mimicry allows pyrrolo[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets implicated in cancer progression, often with enhanced potency and selectivity compared to their purine counterparts.[2][4]

The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom alters the electronic properties of the molecule and provides a vector for further chemical modification, leading to compounds with diverse mechanisms of action.[2][4] These derivatives have been successfully developed as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Focal Adhesion Kinase (FAK), and Aurora Kinases, which are often dysregulated in cancer.[5][6][7] Furthermore, their therapeutic reach extends to disrupting microtubule dynamics and inhibiting one-carbon metabolism, both critical processes for cancer cell proliferation.[8][9]

This comprehensive guide provides a detailed exploration of the synthesis and biological evaluation of pyrrolo[3,2-d]pyrimidine derivatives as antitumor agents. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the subject matter.

General Synthetic Strategies: Building the Pyrrolo[3,2-d]pyrimidine Core

The construction of the pyrrolo[3,2-d]pyrimidine scaffold can be achieved through several synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern on the final molecule. A common and versatile approach involves the initial construction of a substituted pyrimidine ring, followed by the annulation of the pyrrole ring.

A widely employed method starts with a suitably substituted pyrimidinone, which is then chlorinated to provide a reactive intermediate. This intermediate can then undergo nucleophilic substitution reactions to introduce various functionalities, followed by cyclization to form the fused pyrrolo[3,2-d]pyrimidine system.

Another elegant approach utilizes a domino reaction sequence, such as a Sonogashira coupling followed by a C-N coupling/hydroamination reaction, to construct the bicyclic core in a single pot.[3] This method is particularly efficient for generating a library of derivatives with diverse substitutions.

Below is a generalized workflow illustrating a common synthetic pathway:

Synthetic Workflow A Substituted Pyrimidinone B Chlorination (e.g., POCl3) A->B Activation C 4-Chloro-pyrrolo[3,2-d]pyrimidine Intermediate B->C Cyclization D Nucleophilic Substitution (e.g., with an amine) C->D Introduction of Diversity E Functionalized Pyrrolo[3,2-d]pyrimidine Derivative D->E F Further Modifications (e.g., Suzuki Coupling) E->F Optional Derivatization G Final Antitumor Agent F->G

Caption: A generalized workflow for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives.

Detailed Protocol: Synthesis of a Representative Pyrrolo[3,2-d]pyrimidine Kinase Inhibitor

This protocol details the synthesis of a 4-anilino-pyrrolo[3,2-d]pyrimidine derivative, a common structural motif found in many kinase inhibitors.

Part 1: Synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

This initial step creates the core heterocyclic scaffold.

Rationale: The chlorination of the pyrimidinone at the 4-position creates a highly reactive electrophilic center, which is susceptible to nucleophilic attack in the subsequent step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation.

Materials:

  • 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ammonia solution

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 g, 6.7 mmol), add phosphorus oxychloride (20 mL).[8]

  • Heat the mixture at reflux for 4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, carefully evaporate the excess POCl₃ in vacuo.

  • Cool the residue in an ice bath and adjust the pH to 8 by the slow addition of a concentrated ammonia solution. Caution: This is an exothermic reaction.

  • A precipitate will form. Filter the resulting solid and wash with cold water.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of chloroform and methanol (e.g., 100:1 to 50:3 v/v) to afford 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine as a light yellow solid.[8]

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Synthesis of N-(substituted phenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

This step introduces the substituted aniline moiety, which is often crucial for kinase inhibitory activity.

Rationale: The 4-chloro substituent is an excellent leaving group, facilitating a nucleophilic aromatic substitution (SNAr) reaction with an appropriate amine. The choice of the substituted aniline is critical for targeting the specific kinase of interest and is often guided by structure-activity relationship (SAR) studies.

Materials:

  • 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (from Part 1)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol or other suitable high-boiling solvent

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in isopropanol.

  • Add the substituted aniline (1.1 eq) to the solution.

  • Optionally, add a non-nucleophilic base like DIPEA (1.2 eq) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent like diethyl ether or hexanes.

  • If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the final product.

  • Thoroughly characterize the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Biological Evaluation: Assessing Antitumor Activity

The synthesized pyrrolo[3,2-d]pyrimidine derivatives must be evaluated for their biological activity. A standard initial assessment is to determine their cytotoxicity against a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MDA-MB-435, A549, HCT-116)[8][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized pyrrolo[3,2-d]pyrimidine compounds in the complete medium. A stock solution is typically prepared in DMSO and then diluted.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Kinase Inhibition

Many pyrrolo[3,2-d]pyrimidine derivatives exert their antitumor effects by inhibiting protein kinases. The following diagram illustrates the general mechanism of action of these compounds as ATP-competitive kinase inhibitors.

Kinase Inhibition cluster_0 Kinase Active Site ATP_Site ATP Binding Pocket Substrate_Site Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Site->Phosphorylated_Substrate Phosphorylates Substrate ATP ATP ATP->ATP_Site Binds Substrate Protein Substrate Substrate->Substrate_Site Binds Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->ATP_Site Competitively Binds

Caption: Mechanism of ATP-competitive kinase inhibition by pyrrolo[3,2-d]pyrimidine derivatives.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the pyrrolo[3,2-d]pyrimidine scaffold and analysis of the corresponding biological activity is crucial for optimizing lead compounds.

Compound IDR1 Substituent (at C4)R2 Substituent (at N5)Target KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
PD-1 3-ethynylaniline-HEGFR5.2A4310.08
PD-2 3-chloro-4-fluoroaniline-HHER21.5BT-4740.01
PD-3 4-methoxyphenylamino-CH₃FAK10.5MDA-MB-2312.1
PD-4 1,2-benzisothiazoleoptimized side chainHER2/EGFR0.98/2.5BT-4740.002

Data is representative and compiled from various sources for illustrative purposes.[6][7]

The data in the table above illustrates how modifications to the substituents on the pyrrolo[3,2-d]pyrimidine core can significantly impact both the target kinase selectivity and the cellular potency of the compounds. For instance, the introduction of a 1,2-benzisothiazole moiety in compound PD-4 led to potent dual inhibition of HER2 and EGFR.[7]

Conclusion and Future Directions

The pyrrolo[3,2-d]pyrimidine scaffold is a remarkably versatile platform for the development of novel antitumor agents. The synthetic routes are well-established and amenable to the generation of large libraries of compounds for screening. The diverse mechanisms of action, particularly as kinase inhibitors, underscore the therapeutic potential of this class of molecules.

Future research in this area will likely focus on:

  • The development of more selective inhibitors to minimize off-target effects and associated toxicities.

  • The design of covalent and allosteric inhibitors to overcome drug resistance.

  • The exploration of pyrrolo[3,2-d]pyrimidine derivatives as components of antibody-drug conjugates (ADCs) for targeted drug delivery.

  • The investigation of their efficacy in combination with other anticancer therapies.

By leveraging the foundational knowledge and protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of pyrrolo[3,2-d]pyrimidine derivatives in the fight against cancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This valuable compound serves as a key intermediate in the development of various therapeutic agents and advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs)[1]. The core structure, a pyrrolo[3,2-d]pyrimidine, is a deazapurine isostere that is of significant interest in medicinal chemistry[2]. The strategic placement of the chloro, iodo, and methyl groups provides distinct chemical handles for further molecular engineering.

The general synthetic approach involves three key stages:

  • Formation of the 2-chloro-5H-pyrrolo[3,2-d]pyrimidine core.

  • Regioselective iodination at the C7 position.

  • Regioselective N-methylation at the N5 position.

This guide will address potential issues at each of these critical stages.

Troubleshooting Guide

Low Yield in the Synthesis of the 2-chloro-5H-pyrrolo[3,2-d]pyrimidine Core

Question: My yield for the initial 2-chloro-5H-pyrrolo[3,2-d]pyrimidine synthesis is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the pyrrolo[3,2-d]pyrimidine core often stem from incomplete reaction, side product formation, or degradation of the starting materials or product. Here are some common causes and troubleshooting steps:

  • Purity of Starting Materials: Ensure your starting materials, such as 2,4-dichloro-5-nitropyrimidine or other precursors, are of high purity. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

  • Reaction Conditions:

    • Temperature: The cyclization step to form the pyrrole ring can be sensitive to temperature. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to decomposition. Carefully optimize the temperature profile for your specific reaction.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion. Premature workup will result in lower yields.

  • Reagent Stoichiometry: The molar ratios of your reactants are critical. Ensure accurate measurement and stoichiometry, particularly for the reagents involved in the cyclization and chlorination steps.

  • Atmosphere: For reactions that are sensitive to air or moisture, maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial to prevent oxidation or hydrolysis of reagents and intermediates.

Challenges in the Iodination Step

Question: I am struggling with the iodination of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine. I'm observing a mixture of products and unreacted starting material. How can I achieve clean and high-yielding iodination at the C7 position?

Answer:

Regioselective iodination of the pyrrolo[3,2-d]pyrimidine core can be challenging. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, but controlling the position of iodination is key.

  • Choice of Iodinating Agent:

    • N-Iodosuccinimide (NIS): This is often the reagent of choice for the iodination of electron-rich heterocycles. It is generally milder than molecular iodine and can provide higher regioselectivity. A common protocol involves reacting the substrate with NIS in an aprotic solvent like Tetrahydrofuran (THF) at room temperature[1].

    • Molecular Iodine (I₂): While I₂ can be used, it may require harsher conditions or the use of a co-reagent to generate a more electrophilic iodine species, which can sometimes lead to lower selectivity and the formation of side products.

  • Reaction Conditions:

    • Solvent: Anhydrous aprotic solvents like THF or Dichloromethane (DCM) are typically preferred to prevent side reactions involving water.

    • Temperature: The reaction is often carried out at room temperature or slightly below to control the reactivity and minimize the formation of di-iodinated or other byproducts.

    • Equivalents of NIS: Using a slight excess of NIS (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to over-iodination.

  • Potential Side Reactions:

    • Di-iodination: The pyrrole ring can potentially be iodinated at multiple positions. Careful control of stoichiometry and reaction time is crucial to favor mono-iodination at the desired C7 position.

    • Degradation: Pyrrolopyrimidines can be sensitive to strongly acidic or basic conditions. Ensure the reaction is performed under neutral or mildly acidic conditions if using an additive.

Experimental Protocol: Iodination of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine

  • Dissolve 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen).

  • Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Difficulties with N-Methylation

Question: My N-methylation of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine is giving me a low yield of the desired N5-methylated product, and I suspect I'm getting a mixture of isomers. How can I improve the regioselectivity and overall yield?

Answer:

N-alkylation of pyrrolo[3,2-d]pyrimidines can be complex due to the presence of multiple nitrogen atoms that can potentially be alkylated. The pyrrole nitrogen (N5) and the pyrimidine nitrogens can all be sites of methylation. Achieving high regioselectivity for N5-methylation is a common challenge.

  • Choice of Base and Methylating Agent:

    • Base: A strong, non-nucleophilic base is typically required to deprotonate the pyrrole NH. Sodium hydride (NaH) is a common choice. Weaker bases like potassium carbonate (K₂CO₃) may also be effective, but might require more forcing conditions.

    • Methylating Agent: Methyl iodide (MeI) is a highly reactive and commonly used methylating agent. Dimethyl sulfate (DMS) is another option, though it is more toxic. For a greener approach, dimethyl carbonate (DMC) can be considered, although it may require catalytic activation[3].

  • Regioselectivity (N5 vs. other Nitrogens):

    • The acidity of the pyrrole N-H is generally higher than that of the pyrimidine N-H protons, favoring deprotonation at the N5 position with a suitable base.

    • The bulky iodine atom at the C7 position may sterically hinder alkylation at the adjacent pyrimidine nitrogen, further favoring N5 methylation.

    • However, the electronic properties of the heterocyclic system can also influence the nucleophilicity of the different nitrogen atoms. Careful optimization is key.

  • Troubleshooting Low Yield:

    • Incomplete Deprotonation: Ensure you are using a sufficient excess of a strong base to fully deprotonate the pyrrole nitrogen. The reaction should be carried out under strictly anhydrous conditions, as any moisture will consume the base.

    • Reaction Temperature: The deprotonation step is often performed at 0°C, followed by the addition of the methylating agent and allowing the reaction to warm to room temperature.

    • Side Reactions: Over-methylation or methylation at other positions can occur. Using a controlled amount of the methylating agent (close to 1 equivalent) can help minimize this.

Experimental Protocol: N-methylation of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

  • Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere.

  • Cool the suspension to 0°C and add a solution of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30-60 minutes to ensure complete deprotonation.

  • Add methyl iodide (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: Purification can typically be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For larger quantities, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be a more efficient method to obtain highly pure material. The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

Q2: What are some common impurities I should look out for in my final product?

A2: Common impurities may include:

  • Unreacted starting materials (2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine).

  • The N7-methylated isomer.

  • Di-methylated products.

  • Hydrolysis products if moisture is not carefully excluded. These impurities can often be identified by careful analysis of ¹H NMR and HPLC data.

Q3: Can I use other halogenating agents besides NIS for the iodination step?

A3: While NIS is generally preferred for its mildness and selectivity, other reagents like iodine monochloride (ICl) or a combination of I₂ and an oxidizing agent could potentially be used. However, these may require more rigorous optimization to control regioselectivity and avoid side reactions.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several reagents used in this synthesis require careful handling:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Methyl Iodide (MeI) and Dimethyl Sulfate (DMS): These are toxic and carcinogenic alkylating agents. They should be handled in a well-ventilated fume hood with appropriate gloves and eye protection.

  • Solvents: Many organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Summary

StepReagents & ConditionsTypical YieldKey Considerations
Iodination 2-chloro-5H-pyrrolo[3,2-d]pyrimidine, NIS, THF, RT80-90%Anhydrous conditions, control of NIS stoichiometry.
N-Methylation 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, NaH, MeI, DMF, 0°C to RT60-80%Strict anhydrous conditions, careful temperature control, potential for isomeric impurities.

Visualizing the Workflow

Synthetic Pathway

Synthesis_Workflow Start 2-chloro-5H-pyrrolo[3,2-d]pyrimidine Intermediate 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine Start->Intermediate Iodination (NIS, THF) Product This compound Intermediate->Product N-Methylation (NaH, MeI, DMF)

Caption: A simplified workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Low_Yield Low Yield? Check_Iodination Check Iodination Step Low_Yield->Check_Iodination Check_Methylation Check N-Methylation Step Low_Yield->Check_Methylation Incomplete_Reaction Incomplete Reaction? Check_Iodination->Incomplete_Reaction Side_Products Side Products? Check_Iodination->Side_Products Purification_Issue Purification Issue? Check_Methylation->Purification_Issue Regioselectivity_Issue Regioselectivity Issue? Check_Methylation->Regioselectivity_Issue Optimize_Conditions Optimize Conditions (Temp, Time, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Yes Side_Products->Optimize_Conditions Yes Improve_Purification Improve Purification (Chromatography, Recrystallization) Purification_Issue->Improve_Purification Yes Optimize_Base Optimize Base/Solvent Regioselectivity_Issue->Optimize_Base Yes

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of Iodinated Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of iodinated pyrrolopyrimidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively. The methodologies and insights presented here are grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Here, we address the most common issues that arise during the synthesis and purification of iodinated pyrrolopyrimidines.

Q1: My iodination reaction is complete, but I'm struggling to separate the desired mono-iodinated product from over-iodinated byproducts. Why is this happening and what can I do?

A1: This is a classic challenge in electrophilic aromatic substitution on electron-rich heterocycles like pyrrolopyrimidines. The introduction of an iodine atom does not sufficiently deactivate the ring to prevent further reaction, leading to the formation of di- or even tri-iodinated species.[1][2] These byproducts often have very similar polarities and chromatographic behaviors to your target compound, making separation difficult.

Key Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your iodinating reagent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl)) to favor mono-iodination. A slight excess of the pyrrolopyrimidine starting material may be preferable to an excess of the iodinating agent.

  • Chromatographic Optimization: Standard silica gel chromatography may not provide sufficient resolution. You will likely need to explore different stationary and mobile phases. (See Troubleshooting Guide 1).

  • Crystallization: If your compound is crystalline, fractional crystallization can be a powerful tool to isolate the desired isomer, provided you can find a suitable solvent system where the solubility of the mono- and poly-iodinated species differs significantly.[2]

Q2: I'm observing product loss and the appearance of a new, less polar spot on my TLC plate during silica gel chromatography. What could be the cause?

A2: You are likely observing on-column degradation, specifically deiodination. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and can be labile under certain conditions.[3] Several factors during chromatography can promote this:

  • Acidity of Silica: Standard silica gel is inherently acidic (pH ~4-5) and can catalyze the cleavage of the C-I bond, especially if your pyrrolopyrimidine ring is highly activated or contains sensitive functional groups.[4]

  • Light Sensitivity: Aryl iodides can be light-sensitive, and prolonged exposure to ambient or UV light (used for TLC visualization) can induce radical-induced deiodination.[3][5]

  • Solvent Effects: Certain solvents or impurities within solvents can contribute to degradation.

Preventative Measures:

  • Use Neutralized or Deactivated Silica: Consider using silica gel that has been washed with a base (e.g., triethylamine) and re-activated, or use a different stationary phase like neutral alumina.

  • Work Efficiently and Protect from Light: Minimize the time your compound spends on the column and in solution. Protect your flasks and columns from light by wrapping them in aluminum foil.

  • Dope Solvents: Adding a small amount of a basic modifier, like 0.1-1% triethylamine or pyridine, to your eluent can neutralize the acidic sites on the silica gel and suppress degradation.

Q3: My purified iodinated pyrrolopyrimidine seems to degrade upon storage, turning yellow/brown. How can I improve its stability?

A3: The discoloration suggests decomposition, likely liberating elemental iodine (I₂), which has a characteristic purplish-brown color.[3] This is often due to slow deiodination over time.

Storage Recommendations:

  • Store Cold and Dark: Keep the compound in a tightly sealed amber vial at low temperatures (e.g., -20 °C).

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation pathways.

  • Purity is Key: Ensure the compound is free of acidic or metallic impurities from the synthesis, as these can catalyze decomposition. High purity is your best defense against long-term instability.

Q4: Can I use reverse-phase HPLC for my final purification? What are the potential pitfalls?

A4: Yes, reverse-phase (RP) HPLC is an excellent and widely used technique for purifying iodinated heterocycles, often providing superior resolution to normal-phase chromatography.[6] However, there are potential issues:

  • Acidic Modifiers: Mobile phases in RP-HPLC often contain acidic modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape. For highly sensitive substrates, prolonged exposure to these acids, even at low concentrations, could potentially cause deiodination or hydrolysis of other functional groups.

  • Product Recovery: Highly hydrophobic iodinated compounds can sometimes be difficult to elute from C18 columns or may precipitate upon injection if the initial mobile phase is too aqueous.

  • Throughput: Preparative HPLC is a lower-throughput technique compared to flash chromatography and may not be suitable for very large scales.

Troubleshooting Guide 1: Column Chromatography Purification

This guide provides a systematic approach to resolving poor separation of your mono-iodinated pyrrolopyrimidine from starting material and over-iodinated byproducts.

Initial Assessment: Thin-Layer Chromatography (TLC)

The foundation of a good column separation is a well-developed TLC method.

Step-by-Step Protocol:

  • Spotting: On a single TLC plate, spot your crude reaction mixture, your starting material, and, if possible, a co-spot of both.

  • Solvent Screening: Develop the plate in various solvent systems of differing polarity and composition. The goal is to maximize the difference in retention factor (ΔRf) between your product and the key impurities.

  • Visualization: Visualize the plate under UV light (254 nm) and then with a stain (e.g., potassium permanganate or iodine vapor) to ensure you are seeing all components.

Data Presentation: Solvent System Screening

Solvent System (v/v)Starting Material RfMono-iodo Product RfDi-iodo Impurity RfObservations
7:3 Hexane:EtOAc0.60.450.40Poor separation between product and di-iodo.
9:1 DCM:MeOH0.80.60.5Better separation, but spots are still close.
1:1 Toluene:EtOAc0.50.30.2Good separation! Promising for column.
98:2 DCM:Acetone0.40.30.28Some separation, potential for gradient elution.
Column Chromatography Workflow

The following workflow provides a logical progression for optimizing your column chromatography.

Visualization: Column Chromatography Optimization Workflow

G cluster_degradation Product Degradation Observed? start Crude Product with Impurities tlc TLC Screening with Multiple Solvent Systems start->tlc decision_tlc Good Separation (ΔRf > 0.1)? tlc->decision_tlc col_setup Setup Column: - Standard Silica Gel - Eluent from TLC decision_tlc->col_setup Yes troubleshoot_solvent Troubleshoot: Modify Solvent System - Try different solvent mixtures (e.g., Toluene/EtOAc) - Consider a gradient elution decision_tlc->troubleshoot_solvent No run_col Run Column Chromatography col_setup->run_col analyze Analyze Fractions by TLC run_col->analyze decision_purity Pure Product Isolated? analyze->decision_purity success Pure Product Obtained decision_purity->success Yes decision_purity->troubleshoot_solvent No, Co-elution troubleshoot_degradation Troubleshoot: Stabilize Compound - Use amine-doped eluent (0.5% TEA) - Switch to neutral stationary phase (Alumina) - Protect column from light decision_purity->troubleshoot_degradation No, Degradation troubleshoot_solvent->tlc Re-screen troubleshoot_stationary Troubleshoot: Change Stationary Phase - Neutral Alumina - Amine-doped Silica - Reverse-Phase (C18) Silica troubleshoot_degradation->troubleshoot_stationary

Caption: A workflow for optimizing column chromatography of iodinated pyrrolopyrimidines.

Troubleshooting Guide 2: Purification by Recrystallization

Recrystallization is a powerful and scalable purification technique, but success hinges on finding the right conditions. It is particularly useful for removing impurities that are structurally very similar to the product.

The Challenge of Co-Precipitation

Over-iodinated byproducts often have similar crystal lattice packing energies to the mono-iodinated product, leading them to co-precipitate.[2] The key is to find a solvent system where the desired product has a steep solubility curve with temperature, while the impurity is either highly soluble or very insoluble.

Experimental Protocol: Small-Scale Solvent Screening for Recrystallization

  • Preparation: Place ~10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature until a slurry is formed.

  • Heating: Heat the tubes in a sand bath or on a hot plate, adding more solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod.

  • Chilling: Once at room temperature, place the tubes in an ice bath for 20-30 minutes to maximize crystal formation.

  • Evaluation: Observe which solvent system yields a good quantity of crystalline solid. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[2]

  • Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. Add a drop of the good solvent to clarify and then cool slowly.

Visualization: Logic for Recrystallization Troubleshooting

G start Impure Crystalline Solid screen Screen Single Solvents (IPA, EtOAc, MeCN, Toluene) start->screen decision_single Good Crystals Formed? screen->decision_single scale_up Scale-up Recrystallization - Use minimal hot solvent - Cool slowly - Collect crystals by filtration decision_single->scale_up Yes mixed_solvent Screen Mixed-Solvent Systems (e.g., DCM/Hexane, EtOAc/Heptane) decision_single->mixed_solvent No success High Purity Crystals scale_up->success Purity OK oiling_out Troubleshoot: Oiling Out - Use more solvent - Lower the dissolution temperature - Switch to a lower-boiling solvent scale_up->oiling_out Oils Out no_crystals Troubleshoot: No Crystals Form - Solution is too dilute (concentrate) - Solution is too concentrated (add solvent) - Scratch flask, add seed crystal scale_up->no_crystals No Crystals low_purity Troubleshoot: Low Purity (Co-precipitation of impurities) - Try a different solvent system - Cool even more slowly - Perform a second recrystallization scale_up->low_purity Purity Not OK oiling_out->screen no_crystals->screen low_purity->screen mixed_solvent->decision_single Re-evaluate

Caption: Decision-making workflow for troubleshooting the recrystallization of iodinated pyrrolopyrimidines.

References

Technical Support Center: Cross-Coupling Reactions with 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1152475-62-1). This guide is designed for researchers, medicinal chemists, and process development professionals who are leveraging this versatile dihalogenated building block in their synthetic campaigns. The unique electronic and steric properties of this pyrrolopyrimidine scaffold present both opportunities and challenges, particularly concerning regioselective functionalization. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate your cross-coupling reactions successfully.

Section 1: Understanding the Reactivity of the Pyrrolopyrimidine Core

The primary challenge when working with this compound lies in controlling which halogen participates in the cross-coupling reaction. Understanding the inherent reactivity of the C-I and C-Cl bonds is the first step toward achieving your desired synthetic outcome.

Q1: Which position, the C7-Iodo or the C2-Chloro, is more reactive in a typical palladium-catalyzed cross-coupling reaction, and why?

A1: The C7-Iodo position is overwhelmingly the more reactive site under standard cross-coupling conditions. This preferential reactivity is governed by the fundamental principles of the oxidative addition step in the catalytic cycle. The bond dissociation energy of a C-I bond is significantly lower than that of a C-Cl bond, making it kinetically easier for a low-valent palladium(0) catalyst to insert into the C-I bond.[1] While the C2 position is electronically activated by the electron-deficient pyrimidine ring, this electronic effect is generally insufficient to overcome the innate reactivity difference between iodine and chlorine. Therefore, for selective mono-functionalization, the C7 position is the default target.

Q2: How can I ensure maximum selectivity for coupling at the C7-Iodo position?

A2: To achieve high selectivity at the C7-Iodo position, you should employ mild reaction conditions that are sufficient to activate the C-I bond but not the more robust C-Cl bond. Key strategies include:

  • Lower Reaction Temperatures: Often, reactions can proceed efficiently at temperatures ranging from room temperature to 80 °C.

  • Less Activating Catalysts: Standard palladium sources like Pd(PPh₃)₄ or catalyst systems with less bulky, less electron-rich ligands are often sufficient and will not readily activate the C-Cl bond.

  • Controlled Stoichiometry: Using a slight excess (1.05–1.2 equivalents) of your coupling partner will minimize the risk of a second coupling event at the C2 position should any C-Cl activation occur.

Q3: I need to functionalize the C2-Chloro position. What is the general strategy for achieving this?

A3: Coupling at the C2-Chloro position is a more challenging transformation that requires more forcing conditions. There are two primary strategies:

  • Sequential Functionalization: First, react the C7-Iodo position under mild conditions as described above. After isolating and purifying the C7-substituted product, subject it to a second cross-coupling reaction under more vigorous conditions designed to activate the C-Cl bond.

  • Direct C2-Coupling (Advanced): While difficult, achieving direct and selective C2-coupling in the presence of the C7-iodide is sometimes possible using specialized catalyst systems. This often involves bulky N-heterocyclic carbene (NHC) ligands or catalyst speciation control, which can invert the conventional site selectivity.[2][3][4] However, for most applications, the sequential approach is more reliable. To activate the C-Cl bond in a sequential coupling, you will need a highly active catalyst system, such as a palladium precatalyst combined with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos), and higher reaction temperatures, typically in the range of 100–120 °C.[5][6]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Yield During C7-Iodo Coupling
  • Potential Cause A: Inactive Catalyst System. The palladium(0) active species may not be forming efficiently, or it may be deactivating. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[5][7]

    • Solution:

      • Use a Palladium Precatalyst: Employ a well-defined Pd(II) precatalyst (e.g., XPhos Pd G3) which reliably forms the active Pd(0) species.

      • Ensure Inert Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

      • Ligand Choice: For a sluggish C7-Iodo coupling, a slightly more electron-rich ligand than PPh₃, such as P(o-tol)₃, can sometimes improve the rate of oxidative addition without compromising selectivity.[8]

  • Potential Cause B: Inappropriate Base or Solvent. The base is critical for the transmetalation step (in Suzuki reactions) or amine deprotonation (in Buchwald-Hartwig reactions) and its effectiveness is highly solvent-dependent.[9]

    • Solution:

      • Suzuki Coupling: Use a moderately strong base like K₂CO₃ or K₃PO₄ in an aqueous solvent mixture (e.g., dioxane/water, DMF/water). For sensitive substrates, Cs₂CO₃ or KF can be effective.

      • Sonogashira Coupling: An amine base like Et₃N or DIPEA is required, often used as the solvent or co-solvent.[5]

      • Buchwald-Hartwig Amination: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically necessary.

  • Potential Cause C: Low Reaction Temperature. While mild conditions are recommended for selectivity, the reaction may still require a certain activation energy.

    • Solution: If the reaction is clean but conversion is low after several hours, incrementally increase the temperature by 10–20 °C. Monitor the reaction closely by TLC or LC-MS to ensure the C2-Chloro position remains unreacted.

Problem 2: Desired C7-Coupled Product is Contaminated with Di-substituted (C2, C7) Product
  • Potential Cause: Reaction Conditions are Too Harsh. High temperatures or a highly active catalyst system intended for C-Cl activation can cause a subsequent reaction at the less reactive chloro-position.

    • Solution:

      • Reduce Temperature: Lower the reaction temperature to the minimum required for efficient C-I coupling.

      • Shorten Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

      • Modify Catalyst System: Switch to a less active catalyst. For example, if you are using a bulky biarylphosphine ligand, revert to a simpler phosphine like PPh₃.

Problem 3: Failure to Couple at the C2-Chloro Position (on a C7-functionalized substrate)
  • Potential Cause A: Catalyst System is Not Active Enough. The C-Cl bond is significantly stronger and requires a more potent catalyst for oxidative addition.

    • Solution: This is the most common cause. Employ a state-of-the-art catalyst system designed for aryl chlorides.

      • Recommended Systems:

        • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

        • Ligand: Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[5][6] The ligand-to-palladium ratio is critical and should be optimized (typically 2:1 to 4:1 L:Pd).

        • Precatalysts: Using a precatalyst like XPhos Pd G3 or SPhos Pd G3 is highly recommended for reproducibility.

  • Potential Cause B: Sub-optimal Temperature or Base.

    • Solution:

      • Temperature Screen: A temperature screen from 100 °C to 130 °C is advised. Microwave irradiation can be effective for rapidly achieving and maintaining these temperatures.[10]

      • Base Selection: For Suzuki couplings of aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[5] For Buchwald-Hartwig aminations, NaOtBu is a reliable choice.

Troubleshooting Flowchart

The following diagram provides a decision-making workflow for troubleshooting regioselectivity issues.

Caption: A decision tree for regioselective cross-coupling.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best general starting conditions for a Suzuki coupling at the C7-Iodo position?

A: A robust starting point for a Suzuki coupling with an arylboronic acid at the C7 position is as follows:

ComponentRecommendationEquivalents
Substrate This compound1.0
Boronic Acid Your desired coupling partner1.2
Catalyst Pd(PPh₃)₄0.05 (5 mol%)
Base K₂CO₃2.0 - 3.0
Solvent 1,4-Dioxane / Water4:1 v/v
Temperature 80 °C-
Atmosphere Argon or Nitrogen-

These conditions are mild enough to ensure high selectivity for the C-I bond.[11]

Q: How do I set up a Sonogashira reaction to selectively target the C7-Iodo position?

A: For a Sonogashira coupling with a terminal alkyne, the inclusion of a copper(I) co-catalyst is standard practice.

ComponentRecommendationEquivalents
Substrate This compound1.0
Terminal Alkyne Your desired coupling partner1.2
Catalyst PdCl₂(PPh₃)₂0.02 (2 mol%)
Co-catalyst CuI0.05 (5 mol%)
Base Triethylamine (Et₃N)2.0 - 3.0
Solvent DMF or THF-
Temperature Room Temperature to 50 °C-
Atmosphere Argon or Nitrogen-

The reaction is often rapid at room temperature due to the high reactivity of the C-I bond.[5][12]

Q: Can I perform a one-pot, two-step sequential functionalization of both C7 and C2 positions?

A: Yes, this is an advanced but efficient strategy. The key is to choose reaction partners and conditions that are compatible. A potential sequence could be:

  • Step 1 (C7-Sonogashira): Perform a Sonogashira coupling at the C7-Iodo position under standard, mild conditions (Pd/Cu, Et₃N, RT).

  • Step 2 (C2-Suzuki): After confirming full conversion of the starting material, add the boronic acid for the C2 position, a more potent catalyst system (e.g., Pd₂(dba)₃/XPhos), a suitable base (e.g., K₃PO₄), and then heat the reaction to a higher temperature (e.g., 110 °C).

This approach requires careful planning and optimization, as the reagents from the first step must not interfere with the second.

Section 4: Validated Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Iodo Position

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Seal the vessel with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a substrate concentration of ~0.1 M.

  • Stir the reaction mixture at 80 °C. Monitor progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the C2-Chloro Position (on a C7-substituted substrate)

This protocol assumes you have already functionalized the C7 position (e.g., with a phenyl group) and are now targeting the C2-chloro group with morpholine.

  • To an oven-dried Schlenk tube, add the C7-phenyl-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 equiv.), NaOtBu (1.4 equiv.), the palladium precatalyst XPhos Pd G3 (0.02 equiv.), and the ligand XPhos (0.02 equiv.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add degassed toluene via syringe, followed by morpholine (1.3 equiv.).

  • Stir the reaction mixture in a pre-heated oil bath at 110 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with a saturated aqueous NH₄Cl solution.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Generic Palladium Catalytic Cycle

Catalytic_Cycle Pd0 L2Pd(0) OxAdd L2Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Trans L2Pd(II)(Ar)(R) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Ar_R Ar-R (Product) Trans->Ar_R MX M-X (Byproduct) Trans->MX ArX Ar-X (Substrate) ArX->OxAdd R_M R-M (Coupling Partner) R_M->Trans

Caption: A simplified catalytic cycle for cross-coupling reactions.

References

Technical Support Center: Synthesis of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions that may arise during your synthetic campaigns. As Senior Application Scientists, we have compiled this resource based on established chemical principles, peer-reviewed literature, and extensive experience in heterocyclic chemistry to ensure you can navigate the complexities of this synthesis with confidence.

Troubleshooting Guide: Identifying and Mitigating Side Products

The synthesis of this compound, a key intermediate in various research and development applications, typically proceeds through a multi-step sequence. This guide will focus on the critical iodination and N-methylation steps, outlining potential side products and providing actionable solutions.

A general synthetic approach is outlined below:

Synthesis_Pathway A 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine B 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine A->B  Methylation    (e.g., MeI, base)   C This compound (Target) B->C  Iodination    (e.g., NIS)  

Caption: General synthetic route to the target molecule.
Issue 1: Incomplete Iodination or Multiple Iodination Products

Question: I am attempting the iodination of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine using N-iodosuccinimide (NIS), but my reaction mixture shows the presence of starting material and potentially a di-iodinated species by LC-MS. How can I improve the selectivity and yield of the desired 7-iodo product?

Answer:

This is a common challenge in the electrophilic halogenation of electron-rich heterocyclic systems like pyrrolo[3,2-d]pyrimidines. The pyrrole ring is activated towards electrophilic substitution, and controlling the stoichiometry and reaction conditions is crucial for achieving mono-iodination at the desired C7 position.[1]

Underlying Causality:

  • Insufficient Reagent: An inadequate amount of NIS will lead to incomplete conversion of the starting material.

  • Over-activation of the Ring: The pyrrole moiety is highly nucleophilic, and under certain conditions, a second iodination can occur, likely at the C6 position, to yield a di-iodinated byproduct.

  • Reaction Temperature: Higher temperatures can increase the rate of the desired reaction but may also promote the formation of side products.

Troubleshooting Workflow:

Iodination_Troubleshooting Start Problem: Incomplete or Multiple Iodination Check_Stoichiometry Verify NIS Stoichiometry (1.1-1.2 equivalents) Start->Check_Stoichiometry Control_Temp Maintain Low Reaction Temperature (0°C to RT) Check_Stoichiometry->Control_Temp Monitor_Reaction Monitor by TLC/LC-MS (quench upon completion) Control_Temp->Monitor_Reaction Purification Purification Strategy Monitor_Reaction->Purification Analysis Characterize Products (NMR, MS) Purification->Analysis Success Desired 7-Iodo Product Analysis->Success

Caption: Troubleshooting workflow for iodination.

Recommended Protocol for Selective C7 Iodination:

  • Reagent Stoichiometry: Carefully weigh and use 1.1 to 1.2 equivalents of N-iodosuccinimide (NIS). Using a significant excess should be avoided to minimize di-iodination.

  • Solvent and Temperature: Dissolve the 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Cool the solution to 0°C in an ice bath before the addition of NIS.[1]

  • Reagent Addition: Add the NIS portion-wise over a period of 15-30 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: The crude product should be purified by column chromatography on silica gel. A gradient elution system, for example, with hexanes and ethyl acetate, will typically allow for the separation of the desired mono-iodinated product from the starting material and any di-iodinated byproducts.

Expected Side Products:

CompoundStructureIdentification Notes
Starting Material 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidineLower molecular weight peak in MS. Will have a different Rf value on TLC.
Di-iodinated Product 2-Chloro-6,7-diiodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidineHigher molecular weight peak in MS (addition of a second iodine atom).
Issue 2: Formation of N-Alkylated Regioisomers

Question: During the N-methylation of 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine, I am observing the formation of more than one methylated product. How can I ensure selective methylation at the N5 position of the pyrrole ring?

Answer:

The pyrrolo[3,2-d]pyrimidine scaffold contains multiple nitrogen atoms that can potentially be alkylated. While the N5 nitrogen of the pyrrole ring is generally the most nucleophilic, side reactions can occur, particularly at the N1 or N3 positions of the pyrimidine ring, leading to a mixture of regioisomers.

Underlying Causality:

  • Basicity of Nitrogens: The relative basicity and nucleophilicity of the different nitrogen atoms influence the site of alkylation. The choice of base and solvent can significantly impact this selectivity.

  • Reaction Conditions: Stronger bases and more polar aprotic solvents (like DMF) can sometimes lead to decreased selectivity.

  • Steric Hindrance: The steric environment around each nitrogen atom can also play a role in directing the alkylating agent.

Troubleshooting Workflow:

Methylation_Troubleshooting Start Problem: Formation of N-Alkylated Isomers Base_Selection Select a Milder Base (e.g., K2CO3, Cs2CO3) Start->Base_Selection Solvent_Choice Use a Less Polar Solvent (e.g., Acetonitrile, THF) Base_Selection->Solvent_Choice Temp_Control Maintain Moderate Temperature Solvent_Choice->Temp_Control Purification Isomer Separation (Column Chromatography, Recrystallization) Temp_Control->Purification Analysis Confirm Structure (1H & 13C NMR, NOE) Purification->Analysis Success Desired N5-Methyl Product Analysis->Success

Caption: Troubleshooting workflow for N-methylation.

Recommended Protocol for Selective N5-Methylation:

  • Choice of Base and Solvent: Employ a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like acetonitrile or THF. Stronger bases like sodium hydride in DMF should be used with caution as they may lead to lower regioselectivity.

  • Reaction Temperature: Conduct the reaction at room temperature or with gentle heating (e.g., 40-50°C).

  • Methylating Agent: Use a slight excess (1.1-1.5 equivalents) of a methylating agent such as methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter off the inorganic salts and concentrate the filtrate. The residue can be taken up in an organic solvent and washed with water to remove any remaining salts and polar impurities.

  • Purification and Characterization: The separation of N-alkylated regioisomers can often be achieved by careful column chromatography. In some cases, recrystallization may also be an effective purification method. The structure of the desired N5-methyl isomer should be unequivocally confirmed by 1D and 2D NMR spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, which can show spatial proximity between the N-methyl protons and protons on the pyrrole ring.

Potential N-Alkylated Side Products:

CompoundStructureIdentification Notes
N1-methyl Isomer 1-Methyl-2-chloro-7-iodo-1H-pyrrolo[3,2-d]pyrimidineDifferent chemical shifts for the methyl group and aromatic protons in 1H NMR compared to the N5-isomer.
N3-methyl Isomer 3-Methyl-2-chloro-7-iodo-3H-pyrrolo[3,2-d]pyrimidineDistinct 1H NMR spectrum. May be less likely to form due to steric hindrance and electronic effects.

Frequently Asked Questions (FAQs)

Q1: What is the likely source of a de-iodinated impurity (2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine) in my final product?

A1: De-iodination can occur under certain conditions. Potential causes include:

  • Reductive conditions: Exposure to reducing agents, even mild ones, can lead to the cleavage of the carbon-iodine bond.

  • Basic conditions: Prolonged exposure to strong bases, especially at elevated temperatures, can sometimes facilitate dehalogenation.

  • Photochemical degradation: Some iodo-aromatic compounds are light-sensitive. It is good practice to protect the reaction mixture and the purified product from direct light.

To minimize this side product, ensure that your reaction and work-up conditions are not overly harsh and that the product is stored properly, protected from light.

Q2: I am observing a byproduct with a mass corresponding to the hydrolysis of the chloro group. How can I prevent this?

A2: The 2-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis to the corresponding hydroxyl compound (a pyrrolopyrimidinone). This is more likely to occur under:

  • Aqueous acidic or basic conditions: During work-up, prolonged contact with strong acids or bases can promote hydrolysis.

  • Elevated temperatures in the presence of water: Ensure all solvents are anhydrous and that the reaction is protected from atmospheric moisture, especially if heating is required.

To avoid hydrolysis, use anhydrous solvents, perform aqueous work-ups efficiently and at low temperatures, and neutralize the reaction mixture carefully.

Q3: My final product appears to be a salt. What could be the cause?

A3: The nitrogen atoms in the pyrrolo[3,2-d]pyrimidine ring system can be protonated to form salts. This can happen if:

  • Acidic conditions were used during work-up or purification: For example, if purification was attempted on a silica gel column that was not properly neutralized, or if an acidic mobile phase was used.

  • The product was isolated from an acidic solution: Ensure that the final product is isolated from a neutral or slightly basic solution. A final wash with a dilute solution of a weak base (e.g., saturated sodium bicarbonate) during the work-up, followed by a water wash, can help to ensure the product is in its free base form.

Q4: What are the best analytical techniques to confirm the structure and purity of the final product?

A4: A combination of techniques is recommended for full characterization:

  • 1H and 13C NMR: To confirm the overall structure, including the position of the methyl and iodo substituents. NOE experiments can be particularly useful for confirming the N5-methylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: Can provide information about the functional groups present.

References

Technical Support Center: Large-Scale Synthesis of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1152475-62-1). This document is intended for researchers, process chemists, and drug development professionals engaged in the scale-up of this important heterocyclic intermediate.[1] We provide field-proven insights and troubleshooting advice in a direct question-and-answer format to address common challenges encountered during production.

Section 1: Synthesis Strategy & Core Concepts

This section provides a high-level overview of the synthetic pathway and addresses foundational questions regarding the process.

Q1: What is the most logical synthetic pathway for the large-scale production of this compound?

The most effective large-scale synthesis is a multi-step process that builds the pyrrolo[3,2-d]pyrimidine core and then sequentially functionalizes it. The general strategy involves four key transformations:

  • Core Formation: Construction of the foundational 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione ring system.

  • Chlorination: Conversion of the hydroxyl groups to chlorides, typically at the 2- and 4-positions.

  • Iodination: Regioselective introduction of an iodine atom at the C7 position of the pyrrole ring.

  • N-Methylation: Addition of a methyl group to the N5 position of the pyrrole ring.

The following workflow illustrates the relationship between these key stages.

Synthetic_Workflow A Pyrimidine Precursor B Step 1: Core Formation (Cyclization) A->B C Pyrrolo[3,2-d]pyrimidine-2,4-dione B->C D Step 2: Dichlorination (e.g., POCl₃) C->D E 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine D->E F Step 3: Iodination (e.g., NIS) E->F G 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine F->G H Step 4: N-Methylation (e.g., MeI, Base) G->H I Final Product Precursor (2,4-Dichloro-7-iodo-5-methyl...) H->I J Step 5: Selective Dechlorination/Substitution I->J K This compound J->K

Caption: High-level synthetic workflow for the target molecule.

Note: The final step involves a selective reaction at the C4-chloro position, which is more reactive than the C2-chloro position, to yield the final product. This guide focuses on the formation of the key intermediate, 2,4-dichloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, from which the target molecule is derived.

Q2: What are the primary safety concerns during this large-scale synthesis?

Several reagents used in this process are hazardous and require stringent handling protocols, especially at scale:

  • Phosphorus Oxychloride (POCl₃): Used in the chlorination step, POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. All operations must be conducted under strictly anhydrous conditions in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • N-Iodosuccinimide (NIS): While less acutely hazardous than POCl₃, NIS is an irritant and a strong oxidizing agent. Avoid contact with skin and eyes.

  • Methylating Agents (e.g., Methyl Iodide): These are toxic and potential carcinogens. Handle only in a fume hood with appropriate PPE.

  • Strong Bases (e.g., NaH, K₂CO₃): Sodium hydride is highly flammable and reacts explosively with water. Potassium carbonate is a strong irritant. Handle with care, avoiding moisture and dust inhalation.

Section 2: Troubleshooting Guide by Synthetic Stage

Stage 1: Dichlorination

This stage converts the pyrrolo[3,2-d]pyrimidine-2,4-dione intermediate to 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.

Q: My dichlorination reaction with POCl₃ is sluggish and gives incomplete conversion, even after prolonged heating. What is the likely cause?

A: This is a common issue often traced back to two primary factors: reagent quality and reaction conditions.

  • Reagent Quality: POCl₃ can degrade over time, especially if exposed to atmospheric moisture. Use a fresh, unopened bottle or redistill older stock before use. The presence of HCl as an impurity can hinder the reaction.

  • Catalyst: The reaction often requires a tertiary amine catalyst, such as N,N-dimethylaniline or diethylaniline, to proceed efficiently at scale. The catalyst acts as a chloride donor, forming a more reactive Vilsmeier-type intermediate. Ensure the correct stoichiometric amount of catalyst is used.

  • Temperature: This reaction requires high temperatures, often refluxing in neat POCl₃ (b.p. 106 °C) or with a high-boiling solvent. Ensure your reactor is reaching and maintaining the target temperature (typically 110-170 °C, depending on the specific substrate).[2]

  • Anhydrous Conditions: Any moisture in the starting material, solvent, or reactor will rapidly quench the POCl₃, leading to incomplete reaction and formation of phosphate byproducts. Ensure all materials and equipment are rigorously dried before use.

Q: The reaction workup is challenging, resulting in a dark, tarry product. How can I improve the isolation?

A: The quenching of excess POCl₃ is highly exothermic and must be controlled.

  • Controlled Quenching: Instead of quenching the reaction mixture in water, a safer and cleaner method is to first remove the bulk of the excess POCl₃ under vacuum. The cooled residue can then be very slowly and carefully added to a mixture of ice and a water-immiscible solvent like ethyl acetate or dichloromethane.

  • pH Control: During the quench, the pH will become highly acidic. After the initial quench, a slow, controlled neutralization with a base (e.g., saturated sodium bicarbonate solution or solid sodium carbonate) is necessary. Vigorous gas evolution will occur. Maintaining a low temperature throughout this process is critical to prevent degradation of the product.

Stage 2: C7-Iodination

This stage introduces iodine regioselectively onto the pyrrole ring.

Q: My iodination with N-Iodosuccinimide (NIS) is not selective and I'm observing multiple iodinated species or starting material remains. How can I optimize for C7 selectivity?

A: Selectivity in electrophilic aromatic substitution on the pyrrole ring is kinetically controlled.

  • Temperature Control: This reaction is typically fast and should be run at or below room temperature.[2] Running the reaction at 0 °C or even lower can significantly enhance selectivity by minimizing the energy available to overcome the activation barrier for substitution at other positions.

  • Solvent Choice: Anhydrous, non-protic solvents are preferred. Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) are excellent choices.[2] Solvents like DMF can sometimes accelerate the reaction but may lead to more side products if the temperature is not carefully controlled.

  • Controlled Reagent Addition: Add the NIS as a solid in portions or as a solution dropwise to the substrate. This maintains a low instantaneous concentration of the electrophile, favoring substitution at the most activated C7 position and reducing the chance of di-iodination.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-2 hours.[2] Over-running the reaction provides no benefit and increases the risk of side product formation.

Troubleshooting_Iodination start Analyze Reaction Mixture (TLC / LC-MS) incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No check_nis Verify NIS Stoichiometry (Use 1.1-1.2 eq.) incomplete->check_nis Yes lower_temp Lower Reaction Temperature (e.g., to 0 °C) side_products->lower_temp Yes success Reaction Optimized side_products->success No increase_time Increase Reaction Time (Monitor closely) check_nis->increase_time control_addition Add NIS Portion-wise or as a solution lower_temp->control_addition

Caption: Decision workflow for troubleshooting the C7-iodination step.

Stage 3: N5-Methylation

This final functionalization step adds the methyl group to the pyrrole nitrogen.

Q: My methylation reaction is producing a mixture of N5- and N3-methylated isomers. How can I improve the regioselectivity for the desired N5 product?

A: Regioselectivity in the alkylation of pyrrolopyrimidines is a well-known challenge. The outcome depends on a delicate balance of factors that influence the site of deprotonation and subsequent alkylation.

  • Choice of Base and Solvent: This is the most critical factor.

    • For N5-Selectivity (Kinetic Control): Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF at low temperatures (e.g., 0 °C) typically favors deprotonation at the more sterically accessible and more acidic N5-H. The resulting anion is then trapped by the methylating agent.

    • For N3-Selectivity (Thermodynamic Control): Weaker bases like potassium carbonate (K₂CO₃) in polar solvents like DMF at higher temperatures can allow for equilibration, leading to the thermodynamically more stable N3-methylated product.

  • Methylating Agent: Use a "hard" methylating agent like methyl iodide. Softer reagents can sometimes alter selectivity.

  • Order of Addition: Add the base to the solution of the pyrrolopyrimidine at a low temperature, allow the deprotonation to complete (typically 30-60 minutes), and then add the methyl iodide. This pre-formation of the anion prevents the base from interfering with the alkylating agent.

Critical Parameters Summary Table
StepKey ReagentsTypical SolventTemperatureKey Considerations
Dichlorination POCl₃, N,N-DimethylanilineNeat POCl₃110 - 170 °CStrict anhydrous conditions; controlled quench.
Iodination N-Iodosuccinimide (NIS)THF or CH₂Cl₂0 °C to RTControl rate of NIS addition; monitor closely.[2]
N-Methylation NaH, Methyl IodideTHF or DMF0 °C to RTUse strong base for N5 kinetic selectivity; pre-form anion.

Section 3: References

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (n.d.). PMC. --INVALID-LINK--

  • Understanding this compound. (2025, October 9). --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--

References

overcoming low reactivity in pyrrolopyrimidine derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolopyrimidine derivatization. This hub is designed for researchers, medicinal chemists, and drug development professionals who are working with the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine. This versatile scaffold is a cornerstone in the development of kinase inhibitors and other therapeutics but presents unique reactivity challenges.[1]

This guide provides in-depth, field-tested insights and troubleshooting protocols to help you overcome common hurdles in your synthetic campaigns.

Part 1: Understanding the Core Challenge - The "Split Personality" of Pyrrolopyrimidine

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic nature of the pyrrolo[2,3-d]pyrimidine scaffold. The system is a fusion of an electron-rich pyrrole ring and an electron-deficient pyrimidine ring. This dichotomy governs its reactivity.

  • The Pyrrole Ring (C5-C6): This five-membered ring is π-excessive, making it susceptible to electrophilic attack. However, this electron-rich nature makes C-H bonds on this ring poor candidates for oxidative addition in standard cross-coupling cycles. The pyrrole N-H is also acidic and can act as a coordinating ligand to a metal catalyst, potentially inhibiting it.[2]

  • The Pyrimidine Ring (C2, C4): This six-membered ring is π-deficient due to the two electronegative nitrogen atoms. This makes positions C2 and C4 electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with a good leaving group like a halogen.[3][4] However, the same electron-deficient nature makes the C-X bonds at these positions highly activated for oxidative addition in palladium-catalyzed cross-coupling reactions.

This electronic tug-of-war is the primary reason why "one-size-fits-all" reaction conditions often fail.

Caption: Reactivity map of the pyrrolopyrimidine core.

Part 2: Troubleshooting Guides & FAQs

This section is structured as a series of frequently asked questions that address common experimental failures.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Palladium-catalyzed reactions are workhorses for C-C and C-N bond formation but are notoriously sensitive.

FAQ 1: My Suzuki-Miyaura coupling at C4 (or C2) with a chloro-pyrrolopyrimidine is failing. What are the most common culprits?

Failure of Suzuki coupling on this scaffold is often due to catalyst deactivation or poor oxidative addition. The electron-rich nature of the overall system can make even the "activated" C4/C2-Cl bonds sluggish to react compared to simpler aryl chlorides.[5][6]

Troubleshooting Protocol:

  • Assess the Obvious: First, rule out universal issues like impure reagents, wet solvents, or inactive boronic acids. Oxygen contamination is a primary cause of failure, leading to boronic acid homocoupling and catalyst decomposition.[7] Always use freshly degassed solvents and maintain a robust inert atmosphere (Argon is preferred).

  • Move Beyond First-Generation Catalysts: Simple catalysts like Pd(PPh₃)₄ often fail. The key to success lies in using modern, electron-rich, and sterically hindered phosphine ligands. These ligands accelerate the rate-limiting oxidative addition step and stabilize the catalytic species.[5]

  • Optimize the Catalyst System: If your initial system fails, a systematic screen is necessary.

ParameterInitial RecommendationAlternative 1 (More Aggressive)Alternative 2 (For Sensitive Substrates)Rationale & Causality
Pd Source XPhos Pd G3 (2-5 mol%)Pd₂(dba)₃ (2.5 mol%)PEPPSI-IPr (2-5 mol%)Pre-catalysts like G3 are air-stable and reliable. Pd₂(dba)₃ is a Pd(0) source that requires in-situ ligand coordination. NHC-ligated catalysts (PEPPSI) can be highly robust.[8]
Ligand XPhos (1.2 eq to Pd)RuPhos or BrettPhos (1.2 eq to Pd)SPhos (1.2 eq to Pd)These Buchwald ligands possess the necessary steric bulk and electron-donating properties to promote oxidative addition on electron-rich or challenging heterocyclic systems.[9]
Base K₃PO₄ (2-3 eq)Cs₂CO₃ (2-3 eq)K₂CO₃ (3 eq)The base is critical for the transmetalation step. K₃PO₄ is a good starting point. Cs₂CO₃ is more soluble and can be more effective but also more basic, risking side reactions.[7]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)t-Amyl Alcohol / H₂O (10:1)Dioxane is standard. Toluene can be beneficial at higher temperatures. t-Amyl alcohol can sometimes prevent catalyst decomposition.
Temperature 80-100 °C110-120 °C60-80 °CHigher temperatures accelerate the reaction but can also increase the rate of catalyst decomposition and protodeboronation.
  • Consider the N-H: The pyrrole N-H can coordinate to the palladium center, effectively poisoning the catalyst.[2] If optimization fails, consider protecting the pyrrole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or a simple methyl group.

FAQ 2: My Buchwald-Hartwig amination gives low yield, and I see significant starting material decomposition. Why?

This is a classic sign of catalyst inhibition combined with harsh reaction conditions. The amine coupling partner and the pyrrole N-H can both chelate the palladium, shutting down the catalytic cycle.[10]

Troubleshooting Protocol:

  • Ligand Choice is Critical: This cannot be overstated. For amination on this scaffold, you need ligands designed for challenging substrates.

    • Initial Choice: Start with a robust system like RuPhos or XPhos with a suitable palladium precatalyst (e.g., RuPhos Pd G3).

    • Rationale: These ligands are highly electron-rich and sterically demanding, which facilitates the crucial reductive elimination step to form the C-N bond and prevents the formation of inactive catalyst dimers.[11]

  • Base Selection: The base deprotonates the amine to make it a better nucleophile but can also cause substrate degradation if too strong.

    • Standard: Sodium tert-butoxide (NaOtBu) is the most common base.

    • Milder Alternative: If you see decomposition, switch to Lithium bis(trimethylsilyl)amide (LHMDS) or Potassium Phosphate (K₃PO₄). Stronger bases can sometimes lead to hydrolysis of other functional groups.[12]

  • Protect the Pyrrole Nitrogen: If yields remain low, protecting the N-H is the most reliable solution. A tosyl (Ts) or BOC group can prevent catalyst coordination and significantly improve reaction outcomes.[10]

G Troubleshooting a Failed Buchwald-Hartwig Amination start Low Yield / No Reaction check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) check_reagents->change_ligand Reagents OK optimize_base Optimize Base (NaOtBu -> LHMDS -> K3PO4) change_ligand->optimize_base protect_NH Protect Pyrrole N-H (e.g., with SEM or Ts group) optimize_base->protect_NH Still Low Yield success Successful Amination optimize_base->success Improved Yield protect_NH->success

Caption: Workflow for troubleshooting Buchwald-Hartwig amination.

Category 2: C-H Functionalization

Directly functionalizing the C-H bonds of the pyrrole ring is an atom-economical approach but requires overcoming the inherent reactivity patterns.

FAQ 3: I'm trying to perform a direct C-H arylation on the pyrrole ring (C6), but I'm getting no reaction or a complex mixture. What should I do?

Direct arylation on the pyrrole portion of the scaffold is challenging. The C6 position is often less reactive than C5, and competitive reaction at the pyrimidine ring can occur. Success hinges on choosing a catalytic system that favors a Concerted Metalation-Deprotonation (CMD) pathway and using the right directing group strategy if necessary.

Troubleshooting Protocol:

  • Catalyst System for C-H Activation: Standard cross-coupling conditions are not suitable.

    • Catalyst: Palladium acetate (Pd(OAc)₂) is a common starting point.

    • Ligand: Ligandless conditions can sometimes work, but often a specialized ligand is needed. Ligands like tricyclohexylphosphine (PCy₃) or bulky N-heterocyclic carbenes (NHCs) can be effective.

    • Oxidant/Additive: An additive is often required. Silver salts (e.g., Ag₂CO₃) or copper salts can act as oxidants to regenerate the active Pd(II) catalyst. A pivalic acid (PivOH) additive is frequently used to facilitate the C-H cleavage step via the CMD mechanism.[13][14]

  • Regioselectivity: Controlling where the arylation occurs is key.

    • The inherent electronics favor functionalization at C5. To achieve C6 selectivity, steric hindrance at C5 or electronic effects from substituents at N7 can be exploited.

    • For C-H imidation at the C-8 position (equivalent to C6 in standard numbering), ferrocene-catalyzed reactions with N-imidyl peroxyesters have been shown to be regioselective.[15]

  • Protecting Group as Directing Group: The protecting group on the N7 nitrogen can act as a directing group, guiding the catalyst to the adjacent C6-H bond. Groups like pivaloyl (Piv) or even a simple methyl group can influence regioselectivity.

Category 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method for functionalizing the C2 and C4 positions.

FAQ 4: My SNAr reaction on a 4-chloro-pyrrolopyrimidine with an amine nucleophile is extremely slow and requires very high temperatures. How can I improve it?

While the pyrimidine ring is activated for SNAr, the fused pyrrole ring is electron-donating, which slightly deactivates the system compared to, for example, a simple 2,4-dichloropyrimidine.[16]

Troubleshooting Protocol:

  • Increase Halogen Reactivity: The reactivity order for the leaving group is F < Cl < Br < I. If you are starting from a chloro- derivative and getting low reactivity, switching to the bromo- or iodo- analog will significantly accelerate the reaction. However, C-F bonds can be activated under specific conditions.[10]

  • Solvent Choice: Use a polar, aprotic solvent that can stabilize the charged Meisenheimer intermediate formed during the reaction.

    • Good Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).

    • Avoid: Protic solvents like ethanol or water, which can solvate the nucleophile and reduce its reactivity.

  • Base Assistance: For less nucleophilic amines or alcohols, adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can deprotonate the nucleophile in situ, dramatically increasing its reactivity.[17][18]

  • Microwave Irradiation: For sluggish reactions, switching from conventional heating to microwave irradiation can often reduce reaction times from hours to minutes and improve yields by minimizing thermal decomposition.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a robust starting point for coupling arylboronic acids to the C4 position. The tosyl protecting group enhances stability and solubility while preventing catalyst inhibition.

Materials:

  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • XPhos Pd G3 (3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial, add the 4-chloro-pyrrolopyrimidine, arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Seal the vial with a septum cap and purge with argon for 10 minutes.

  • Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (concentration ~0.1 M with respect to the starting halide).

  • Place the vial in a preheated heating block or oil bath at 100 °C.

  • Stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Regioselectivity in the Functionalization of Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the functionalization of pyrrolo[3,2-d]pyrimidines. This resource is designed to provide expert guidance and troubleshooting strategies for researchers encountering regioselectivity challenges in their synthetic efforts. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to achieve your desired substitution patterns on this important heterocyclic scaffold.

The pyrrolo[3,2-d]pyrimidine core, also known as 9-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines.[1] However, the nuanced reactivity of this bicyclic system often presents significant challenges in controlling the site of functionalization. This guide will address common issues in a direct question-and-answer format, explaining the underlying chemical principles and providing actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the pyrrolo[3,2-d]pyrimidine core and why?

A1: The reactivity of the pyrrolo[3,2-d]pyrimidine core is governed by the electron distribution within the fused ring system. The pyrimidine ring is generally electron-deficient due to the presence of two electronegative nitrogen atoms, while the pyrrole ring is electron-rich.

  • Electrophilic Aromatic Substitution: The C7 position on the pyrrole ring is the most susceptible to electrophilic attack. This is due to the electron-donating nature of the pyrrole nitrogen, which directs electrophiles to this position.

  • Nucleophilic Aromatic Substitution: The C2 and C4 positions on the pyrimidine ring are the most common sites for nucleophilic substitution, particularly when substituted with good leaving groups like halogens.[1][2] The electron-withdrawing nature of the pyrimidine nitrogens activates these positions towards nucleophilic attack.

  • N-Functionalization: Both the N5 (pyrrole) and N1/N3 (pyrimidine) positions can undergo alkylation or acylation, with the outcome being highly dependent on the reaction conditions and the substitution pattern of the starting material.

Troubleshooting Guide

Halogenation

Q2: I am trying to halogenate the C7 position but am getting a mixture of products or no reaction. What should I do?

A2: Selective halogenation at C7 is a common and crucial transformation.[1][2] Difficulties usually arise from inappropriate reagent choice or deactivation of the pyrrole ring.

Causality: The C7 position's high electron density makes it susceptible to electrophilic halogenating agents. However, if the pyrimidine ring bears strongly electron-withdrawing groups, it can deactivate the entire ring system towards electrophilic attack.

Troubleshooting Steps:

  • Reagent Selection: For iodination, N-iodosuccinimide (NIS) in a polar aprotic solvent like DMF or CH₂Cl₂ is highly effective.[1] For bromination, N-bromosuccinimide (NBS) is the reagent of choice.

  • Protecting Groups: If the pyrrole nitrogen (N5) is unprotected, you may encounter side reactions. Protecting the N5 position, for instance with a Boc group, can sometimes improve the regioselectivity and yield of C7 halogenation.[1]

  • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can quench the electrophilic halogenating agent. Room temperature is often sufficient, but gentle heating may be required for less reactive substrates.

Experimental Protocol: Selective C7 Iodination

StepProcedure
1.Dissolve the pyrrolo[3,2-d]pyrimidine starting material in anhydrous CH₂Cl₂.
2.Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
3.Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
4.Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
5.Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Alkylation

Q3: My N-alkylation reaction is giving me a mixture of N5 and N1/N3 isomers. How can I control the regioselectivity?

A3: Achieving selective N-alkylation is a significant challenge due to the presence of multiple reactive nitrogen atoms. The outcome is highly dependent on the base, solvent, and the nature of the electrophile.

Causality:

  • N5 Alkylation: The N5 position is generally more nucleophilic and less sterically hindered, making it the kinetically favored site for alkylation under many conditions.

  • N1/N3 Alkylation: Alkylation at the pyrimidine nitrogens (N1 or N3) is often the thermodynamically favored outcome, particularly with stronger bases and more polar solvents that can stabilize the resulting anion.

G start N-Alkylation of Pyrrolo[3,2-d]pyrimidine condition Desired Isomer? start->condition n5_alkylation N5-Alkylation (Kinetic Product) condition->n5_alkylation Kinetic n1n3_alkylation N1/N3-Alkylation (Thermodynamic Product) condition->n1n3_alkylation Thermodynamic n5_conditions Mild Base (e.g., K2CO3) Non-polar Solvent (e.g., THF, Dioxane) n5_alkylation->n5_conditions n1n3_conditions Strong Base (e.g., NaH) Polar Solvent (e.g., DMF) n1n3_alkylation->n1n3_conditions

Troubleshooting Strategies:

ConditionFavored IsomerRationale
Base
Mild (e.g., K₂CO₃, Cs₂CO₃)N5Favors the kinetically controlled product.
Strong (e.g., NaH, LiHMDS)N1/N3Generates the more stable pyrimidine anion.
Solvent
Non-polar (e.g., THF, Dioxane)N5Reduces the stabilization of charged intermediates.
Polar aprotic (e.g., DMF, DMSO)N1/N3Solvates and stabilizes the pyrimidine anion.
Protecting Groups
N5-BocN1/N3Blocks the N5 position, directing alkylation to the pyrimidine ring.[1]
Cross-Coupling Reactions

Q4: I am performing a Suzuki coupling on a di-halogenated pyrrolo[3,2-d]pyrimidine and getting a mixture of mono- and di-arylated products. How can I selectively obtain the mono-arylated product?

A4: Regioselective mono-arylation in Suzuki cross-coupling reactions on di-halogenated substrates is a common challenge. The key is to exploit the differential reactivity of the halogenated positions.

Causality: The C4 position is generally more reactive than the C2 position in Suzuki couplings due to electronic effects.[3][4] By carefully controlling the reaction conditions, it is possible to achieve selective coupling at the C4 position.

Troubleshooting Steps:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor mono-arylation.

  • Temperature: Lowering the reaction temperature can enhance the selectivity for the more reactive C4 position.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence the outcome. Pd(PPh₃)₄ is a commonly used catalyst for these transformations.

  • Reaction Time: Carefully monitor the reaction progress to stop it after the desired mono-arylated product has formed but before significant di-arylation occurs.

Experimental Protocol: Selective C4-Arylation via Suzuki Coupling

StepProcedure
1.To a solution of the 2,4-dihalopyrrolo[3,2-d]pyrimidine in a suitable solvent (e.g., dioxane/water mixture), add the arylboronic acid (1.1 eq.), a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
2.Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
3.Once the starting material is consumed and the desired mono-arylated product is the major component, cool the reaction to room temperature.
4.Perform an aqueous workup and purify the product by column chromatography.

References

stability of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Welcome to the technical resource center for this compound (CAS 1152475-62-1). This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile heterocyclic building block. Here, we address common questions and troubleshooting scenarios related to its stability and reactivity under typical synthetic conditions.

Frequently Asked Questions (FAQs)

This section provides direct answers to common queries regarding the handling, stability, and reactivity of this compound.

Part 1: General Stability and Handling

Question 1: How should I properly store and handle this reagent to ensure its long-term stability?

Answer: Proper storage is critical to maintain the integrity of the reagent.

  • Temperature: Store at 2-8°C.[1] Refrigeration minimizes the potential for slow decomposition over time.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][2] This prevents potential reactions with atmospheric oxygen or moisture.

  • Light: Keep in a dark place, typically in an amber vial or a container shielded from light.[1] Halogenated organic compounds, particularly iodo-derivatives, can be light-sensitive.

  • Handling: When weighing and dispensing the solid, minimize its exposure to ambient air and moisture. If possible, handle it in a glovebox. For solution-based work, use anhydrous solvents and maintain an inert atmosphere over the reaction.

Question 2: What is the general thermal stability of this compound? Can I heat my reactions?

Answer: The 5H-pyrrolo[3,2-d]pyrimidine core is a robust, aromatic heterocyclic system. Many nitrogen-rich heterocycles exhibit thermal stability up to 250°C.[3][4] The compound itself is stable enough for most standard synthetic transformations, which are typically run between room temperature and ~120°C. Decomposition is not a significant concern within this range, provided other reaction parameters are controlled. However, prolonged heating at very high temperatures (>150-200°C) may lead to degradation and should be approached with caution.

Part 2: Reaction Selectivity and Core Reactivity

Question 3: I plan to perform a palladium-catalyzed cross-coupling reaction. Which position is more reactive, the C7-iodo or the C2-chloro?

Answer: The C7-iodo position is overwhelmingly more reactive in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This selectivity is governed by the fundamental mechanism of oxidative addition to the palladium(0) catalyst. The relative bond dissociation energies and the polarizability of the carbon-halogen bond dictate the rate of this crucial first step. The reactivity order is well-established: C-I >> C-Br > C-Cl .[5][6]

This differential reactivity is the most powerful synthetic feature of this molecule, allowing for sequential, site-selective functionalization. You can confidently target the C7 position while leaving the C2-chloro group untouched for a subsequent transformation.

Figure 1. Reactivity sites on the pyrrolopyrimidine core.

Question 4: Is the 2-chloro group susceptible to hydrolysis?

Answer: Yes, this is a key potential instability to be aware of. The 2-chloro position on a pyrimidine ring is activated towards nucleophilic attack. Under certain conditions, it can undergo hydrolysis to form the corresponding 2-pyrimidone (lactam) analog.

  • Acidic Conditions: Hydrolysis is significantly accelerated under strongly acidic conditions (e.g., refluxing in HCl).[7] Avoid prolonged exposure to strong acids, especially at elevated temperatures.

  • Basic Conditions: Strong aqueous bases (e.g., NaOH, KOH) at high temperatures can also promote hydrolysis, although the reaction may be slower than under acidic conditions.[8][9] For base-mediated reactions like Suzuki or Sonogashira, using anhydrous conditions and non-hydroxide bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is crucial to prevent this side reaction.

If your reaction requires aqueous basic conditions, use milder bases, lower temperatures, and shorter reaction times to minimize the risk of hydrolysis at the C2 position.

Troubleshooting Guide for Cross-Coupling Reactions

This section addresses specific problems encountered during palladium-catalyzed cross-coupling reactions at the C7-iodo position.

Problem 1: My reaction is producing a significant amount of the de-iodinated byproduct, 2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.

This side reaction, known as reductive dehalogenation, is a common issue in palladium catalysis. The aryl-iodide is reduced to an aryl-hydride.

Probable CauseExplanation & Recommended Solution
Hydride Source in Reaction Solvents like isopropanol or ethanol can act as hydride donors.[10] Solution: Switch to a non-protic solvent such as dioxane, THF, or toluene. If a co-solvent is needed, use DMF or NMP sparingly.
Base Degradation Formate salts (sometimes used as bases) are well-known hydride sources.[5] Some amine bases can also degrade to provide hydrides. Solution: Use carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄). Ensure your amine base (e.g., Et₃N, DIPEA) is high purity and freshly distilled if necessary.
Water in the Reaction Trace amounts of water can participate in pathways that lead to dehalogenation. Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under a strict inert atmosphere.
Ligand Degradation Phosphine ligands can undergo P-C bond cleavage under certain conditions, which can lead to β-hydride elimination pathways that facilitate dehalogenation. Solution: Ensure you are using a stable, appropriate ligand for the transformation. Consider using bulky, electron-rich phosphine ligands which often form more stable catalytic complexes.

Problem 2: My Suzuki or Sonogashira coupling is sluggish, incomplete, or fails entirely.

Low conversion can stem from catalyst deactivation, poor reagent quality, or suboptimal conditions.

G start Reaction Failed (Low Conversion) q1 Is your Pd catalyst active? start->q1 sol1 Use fresh Pd source. Consider a pre-catalyst. Ensure proper activation. q1->sol1 a1_no q2 Are reagents pure and anhydrous? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Use anhydrous solvents. Recrystallize boronic acid. Check alkyne purity. q2->sol2 a2_no q3 Is the base appropriate and strong enough? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Switch to a stronger base (e.g., K2CO3 -> Cs2CO3). Ensure base is finely ground. q3->sol3 a3_no q4 Is temperature/ ligand optimized? q3->q4 a3_yes a3_yes Yes a3_no No sol3->q4 sol4 Increase temperature. Screen different ligands (e.g., SPhos, XPhos). q4->sol4 a4_no success Reaction Optimized q4->success Yes a4_no No sol4->success

Figure 2. Troubleshooting workflow for a failed cross-coupling reaction.

Problem 3: My Buchwald-Hartwig amination gives low yields.

This reaction is highly sensitive to the choice of catalyst, ligand, and base.

  • Cause: Inefficient oxidative addition or reductive elimination. The Pd(II)-amido complex may be too stable or may undergo undesired side reactions.

  • Solution:

    • Base Selection: This is often the most critical parameter. Strong, non-nucleophilic bases are required. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are the standard choices.[11] Carbonate bases are typically not strong enough to deprotonate the amine or the Pd(II)-amine complex effectively.

    • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For heteroaryl iodides, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are excellent starting points.[12]

    • Catalyst Source: Use a reliable palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂. Using a pre-formed catalyst (e.g., XPhos Pd G3) can often improve reliability and activity.

    • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a reliable method for the selective functionalization at the C7-iodo position.

Reaction: Synthesis of 2-Chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq, e.g., 293 mg, 1.0 mmol).

    • Add phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol).

    • Add potassium carbonate (K₂CO₃), finely ground (2.0 eq, 276 mg, 2.0 mmol).

    • Add the palladium catalyst, e.g., Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol).

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane (e.g., 10 mL) via syringe.

    • Add deionized water (e.g., 2 mL). The aqueous phase is necessary to dissolve the carbonate base and facilitate transmetalation.

  • Execution:

    • Stir the reaction mixture vigorously.

    • Heat the mixture to 85-90 °C using an oil bath.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Check for the disappearance of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

Validation & Comparative

NMR and mass spectrometry analysis of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison and detailed analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation and verification of this compound (CAS 1152475-62-1). This heterocyclic compound serves as a crucial intermediate in the synthesis of advanced electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), and as a scaffold in the development of novel therapeutic agents.[1][2] Accurate and unambiguous characterization is paramount for ensuring purity, confirming identity, and enabling further molecular engineering.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and a comparison with alternative analytical methods.

Molecular Structure and Analytical Overview

The unique arrangement of the pyrrolo[3,2-d]pyrimidine core, substituted with a chloro group, an iodo group, and an N-methyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is the first step in predicting and interpreting the analytical data.

Caption: Structure of this compound.

Our analytical approach is hierarchical. We begin with NMR to establish the carbon-hydrogen framework and connectivity, followed by high-resolution mass spectrometry to confirm the elemental composition and provide orthogonal verification of the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are required to fully characterize the molecule.

Expertise & Experience: The "Why" Behind Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its strong solubilizing power for polar heterocyclic systems ensures a clear, concentrated sample, which is essential for obtaining high-quality ¹³C NMR data in a reasonable time. Chloroform-d (CDCl₃) is a viable alternative if solubility permits.

  • Spectrometer Frequency: A high-field instrument (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion, which is critical for resolving closely spaced peaks, although this specific molecule has a simple predicted proton spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-180 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are necessary due to the lower natural abundance of ¹³C and the presence of several quaternary carbons.

Trustworthiness: Predicted vs. Actual Data

The power of NMR lies in its predictive capacity. The anticipated spectrum, based on established chemical shift theory and data from similar pyrrolopyrimidine structures, provides a self-validating system when compared against the experimental results.[3][4]

¹H NMR Predicted Data: The structure suggests two distinct proton signals.

  • N-CH₃ Protons: A sharp singlet is expected for the three equivalent protons of the methyl group attached to the pyrrole nitrogen. Based on analogous structures, this signal is predicted to appear around δ 3.7-4.0 ppm .[3]

  • C6-H Proton: The single proton on the pyrrole ring is adjacent to the carbon bearing the bulky, electron-withdrawing iodine atom. This environment will likely shift the proton downfield into the aromatic region, appearing as a singlet at approximately δ 7.0-7.5 ppm .

¹³C NMR Predicted Data: The molecule has 8 unique carbon atoms, and thus 8 signals are expected in the proton-decoupled ¹³C spectrum.

  • Alkyl Region: The N-methyl carbon should appear as a single peak around δ 30-35 ppm .

  • Aromatic/Heteroaromatic Region: The remaining seven carbons of the fused ring system will appear between δ 90-160 ppm . The carbon bearing the iodine (C7) is expected to be significantly shielded (shifted upfield) to ~90 ppm, which is a characteristic effect of iodine substitution. The carbons attached to chlorine (C2) and nitrogen atoms will be shifted further downfield.

Data Presentation: Summary of Predicted NMR Assignments
Assignment Predicted ¹H NMR Predicted ¹³C NMR
δ (ppm), Multiplicity δ (ppm)
N-CH₃3.85, singlet (3H)~32
C6-H7.30, singlet (1H)~125
C7-I-~90
C2-Cl-~152
C4-~155
C4a-~115
C7a-~148
C6-(Covered by C6-H)

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental formula of a compound, serving as a crucial second pillar of structural confirmation. High-Resolution Mass Spectrometry (HRMS) is essential for this role.

Expertise & Experience: The "Why" Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. Its polar nature and the presence of basic nitrogen atoms make it readily protonated in the ESI source, leading to a strong signal for the [M+H]⁺ ion.

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is required for HRMS. These instruments provide the mass accuracy (typically <5 ppm) needed to confidently determine the elemental formula from the measured mass-to-charge ratio (m/z).

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition:

    • Acquire data in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

Trustworthiness: The Isotopic Signature as a Self-Validating System

The most powerful feature of MS for halogenated compounds is the analysis of isotopic patterns.

  • Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, any ion containing one chlorine atom will appear as two peaks separated by ~2 Da, with a characteristic 3:1 intensity ratio.

  • Iodine: Iodine is monoisotopic (¹²⁷I), so it does not contribute to the isotopic cluster but adds a significant mass defect.

The observation of the correct mass, the correct elemental formula, and the tell-tale 3:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ ions provides an exceptionally high degree of confidence in the assigned structure.

Data Presentation: Summary of Predicted HRMS Data
Ion Formula Calculated m/z Expected Isotopic Pattern
[M+H]⁺C₇H₆³⁵ClIN₃⁺293.9317Major peak
[M+H+2]⁺C₇H₆³⁷ClIN₃⁺295.9287Peak at ~33% intensity of [M+H]⁺

Note: The molecular formula is C₇H₅ClIN₃.[5]

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations vs. NMR/MS
Infrared (IR) Spectroscopy Presence of functional groups (C-H, C=N, C=C, C-Cl).Fast, non-destructive, requires minimal sample.Provides no connectivity information; spectrum can be complex.
Elemental Analysis Percentage composition of C, H, N.Confirms empirical formula.Does not provide structural or connectivity information; requires high purity.
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, and angles.The definitive "gold standard" for structural proof.Requires a suitable single crystal, which can be difficult or impossible to grow. Provides solid-state, not solution, structure.

Integrated Analytical Workflow

A robust analytical workflow leverages the strengths of each technique for unambiguous structure confirmation.

analytical_workflow cluster_start Sample Submission cluster_primary Primary Characterization cluster_data_analysis Data Interpretation cluster_validation Structural Validation cluster_confirmation Final Confirmation cluster_secondary Secondary/Orthogonal Methods (If needed) Sample Compound Sample: 2-Chloro-7-iodo-5-methyl- 5H-pyrrolo[3,2-d]pyrimidine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS High-Resolution MS (ESI-TOF/Orbitrap) Sample->MS NMR_Data ¹H: Chemical Shifts, Integration, Multiplicity ¹³C: Number of signals, Chemical Shifts Result: Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Accurate Mass ([M+H]⁺) Isotopic Pattern (Cl) Result: Elemental Formula MS->MS_Data Comparison Compare NMR & MS Data NMR_Data->Comparison MS_Data->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed Data Consistent Structure_Incorrect Inconsistent Data Re-evaluate / Re-synthesize Comparison->Structure_Incorrect Data Inconsistent Other_Methods IR Spectroscopy Elemental Analysis X-ray Crystallography Structure_Confirmed->Other_Methods Further Characterization Structure_Incorrect->Sample Re-analysis

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR spectroscopy and high-resolution mass spectrometry. ¹H and ¹³C NMR provide the detailed atomic connectivity and framework, while HRMS confirms the elemental composition with high fidelity. The inherent self-validating features of these techniques—such as the predictable chemical shifts in NMR and the characteristic isotopic pattern of chlorine in MS—provide an exceptionally high level of confidence in the final structural assignment, which is critical for its application in both materials science and medicinal chemistry.

References

The Definitive Guide to Structural Elucidation of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The precise determination of the three-dimensional architecture of its derivatives, such as 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, is paramount for understanding structure-activity relationships (SAR), optimizing drug-target interactions, and ensuring intellectual property claims. This guide provides a comprehensive comparison of the preeminent technique for structural elucidation, single-crystal X-ray crystallography, with its powerful spectroscopic alternatives, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

At a Glance: Comparing the Titans of Structural Analysis

The selection of an analytical technique is a critical decision in any research endeavor, contingent on the nature of the sample, the depth of structural information required, and practical constraints. Below is a comparative overview of the key methodologies for the structural characterization of pyrrolo[3,2-d]pyrimidine derivatives.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.[1][2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3][4][5]Measurement of the mass-to-charge ratio of ionized molecules.[6][7][8]
Sample Type High-quality, single crystal (typically >20 µm).[9]Soluble compound in a suitable deuterated solvent.Ionizable compound.
Information Yield Unambiguous 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and packing interactions.[10][11]Through-bond and through-space atomic connectivity, relative stereochemistry, solution-state conformation, and molecular dynamics.[3][12]High-precision molecular weight, elemental composition, and fragmentation patterns for substructural information.[7][8]
Resolution Atomic (<1 Å).Atomic to near-atomic.Low (provides connectivity information).
Key Advantage Provides the definitive, unambiguous 3D structure.Excellent for studying molecules in their native solution state and for dynamic processes.High sensitivity, requiring minimal sample quantities, and provides exact mass.
Key Limitation The absolute requirement for a high-quality single crystal, which can be challenging to obtain.Does not provide the global 3D structure in a single experiment; interpretation can be complex for large molecules.Does not directly provide 3D spatial arrangement of atoms.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the unparalleled method for determining the precise three-dimensional arrangement of atoms in a molecule.[10][11] The technique relies on the diffraction of a focused X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.[1]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail.

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

In Focus: A Case Study of a Pyrrolo[2,3-d]pyrimidine Derivative

While a crystal structure for the exact target molecule, this compound, is not publicly available, we can examine a closely related structure to understand the power of this technique. A noteworthy example is the crystal structure of (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine, which has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2169282.[13]

G C1-N1 C1-N1 N1-C2 N1-C2 C2-N2 C2-N2 C2-C3 C2-C3 C3-C4 C3-C4 C4-N1 C4-N1 C4-C5 C4-C5 C5-C6 C5-C6 C6-N3 C6-N3 N3-C1 N3-C1 C5-C7 C5-C7 C7-C8 C7-C8 C8-C6 C8-C6 C3-Cl1 C3-Cl1 C8-I1 C8-I1 N2-C9 N2-C9

Figure 2: Molecular connectivity of a pyrrolo[3,2-d]pyrimidine core.

This structure provides invaluable insights into the planarity of the fused ring system, the torsion angles of the substituents, and the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. This level of detail is unattainable by other methods.

Protocol: Synthesis and Crystallization of a Halogenated Pyrrolo[3,2-d]pyrimidine Derivative

The following is a representative protocol for the synthesis and crystallization of a halogenated pyrrolo[3,2-d]pyrimidine, based on established literature procedures.

Synthesis:

  • Starting Material: Begin with a suitable precursor, such as a dihydroxypyrrolo[3,2-d]pyrimidine.

  • Chlorination: Reflux the starting material in an excess of phosphorus oxychloride (POCl₃) to convert the hydroxyl groups to chlorides.

  • Iodination: Introduce iodine at the desired position (e.g., C7) using an iodinating agent like N-iodosuccinimide (NIS) in a suitable solvent such as dimethylformamide (DMF).

  • N-Alkylation: If required, introduce the methyl group at the N5 position using a methylating agent like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture, extract the product with an organic solvent, and purify it using column chromatography on silica gel.

Crystallization:

The key to successful X-ray crystallography is the growth of high-quality single crystals. This often requires screening a variety of conditions:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane, or acetone/water).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is one of the simplest and most common crystallization techniques.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Temperature Gradient: Slowly cool a saturated solution of the compound to induce crystallization.

The Spectroscopic Alternatives: NMR and Mass Spectrometry

While X-ray crystallography provides a static, solid-state picture, NMR and MS offer complementary information about the molecule's connectivity, solution-state behavior, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity and Conformation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[3][5][14] By analyzing the chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE), one can piece together the complete connectivity and relative stereochemistry of a molecule.[12]

Key NMR Experiments for Pyrrolopyrimidine Derivatives:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is vital for determining stereochemistry and conformation.

Mass Spectrometry (MS): The Arbiter of Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy.[6][7][8] This technique is highly sensitive and can provide valuable structural information through the analysis of fragmentation patterns.[15]

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of molecules, including polar compounds like many pyrrolopyrimidine derivatives.

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique, often used for less polar molecules.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. This is a critical step in confirming the identity of a newly synthesized compound.

A Synergistic Approach to Unwavering Structural Confidence

While X-ray crystallography stands as the definitive method for 3D structure determination, a comprehensive characterization of a novel pyrrolo[3,2-d]pyrimidine derivative relies on the synergistic use of all three techniques. NMR and MS provide initial confirmation of the molecular structure and composition, while X-ray crystallography delivers the ultimate proof with atomic-level precision. This integrated approach ensures the highest level of scientific rigor and provides a complete structural picture, from the solution-state dynamics to the solid-state architecture.

References

A Senior Application Scientist's Guide to Comparing Chloro vs. Bromo Pyrrolopyrimidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogen Substitution on a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core stands out as a "privileged scaffold."[1] Structurally, it acts as a 7-deazapurine isostere, a bioisosteric replacement for the natural purine ring system found in nucleotides. This mimicry allows it to effectively compete for the ATP binding site of numerous protein kinases, enzymes that have become central targets in oncology and immunology.[2] The development of potent and selective kinase inhibitors frequently hinges on the strategic modification of this core structure.

Among the most powerful tools in a medicinal chemist's arsenal is halogen substitution. The choice of which halogen to incorporate—specifically the decision between chlorine and bromine—is a critical one that can profoundly impact a compound's biological profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically compare the biological activity of chloro- versus bromo-pyrrolopyrimidine analogs. We will delve into the underlying physicochemical principles, provide validated experimental protocols for empirical evaluation, and offer insights into interpreting the resulting data to drive successful drug discovery programs.

Part 1: The Theoretical Framework: Why Choose Between Chlorine and Bromine?

The decision to use a chloro or bromo substituent is not arbitrary; it is a hypothesis-driven choice based on their distinct physicochemical properties. While both are halogens, their differences in size, electronegativity, and, crucially, their ability to form halogen bonds, can lead to significant variations in biological activity.

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a nucleophilic site, such as a backbone carbonyl oxygen in a protein's hinge region.[3][4] The strength of this interaction generally increases with the polarizability and size of the halogen, following the order I > Br > Cl > F.[5][6]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2]; edge [style=solid, color="#5F6368"];

} Caption: Key physicochemical differences between chlorine and bromine and their potential biological consequences.

Table 1: Comparative Physicochemical Properties of Chlorine vs. Bromine

PropertyChlorine (Cl)Bromine (Br)Rationale for Comparison
Van der Waals Radius 1.75 Å1.85 ÅSteric Fit: Bromine's larger size may provide better occupancy of a hydrophobic pocket, but could also lead to steric clashes where a chloro group would fit.
Electronegativity (Pauling) 3.162.96Electronic Effects: Chlorine's higher electronegativity exerts a stronger inductive electron-withdrawing effect, which can influence pKa and metabolic stability of nearby groups.
Lipophilicity (Hansch π) +0.71+0.86Permeability & Binding: Bromine contributes more to lipophilicity, potentially enhancing membrane permeability and hydrophobic interactions, but also possibly increasing metabolic clearance or off-target toxicity.
Halogen Bond Donor Strength WeakModerateBinding Affinity: Bromine is a significantly better halogen bond donor than chlorine.[5] If a suitable acceptor (e.g., backbone C=O) is present in the target's active site, a bromo-analog is more likely to engage in this potent, stabilizing interaction.[5][6]

Part 2: Experimental Design for a Head-to-Head Comparison

Theoretical properties provide a strong rationale, but empirical data is the ultimate arbiter of performance. A rigorous, stepwise experimental workflow is essential to objectively compare chloro- and bromo-analogs.

dot graph TD { A[Step 1: SynthesisSynthesize matched pair of Chloro- and Bromo-Pyrrolopyrimidine Analogs] --> B[Step 2: Biochemical AssayIn Vitro Kinase Inhibition(e.g., ADP-Glo)]; B --> C{Potent Hit?(IC50 < 1µM)}; C -->|Yes| D[Step 3: Cellular AssayCell Viability / Antiproliferative(e.g., MTT Assay)]; C -->|No| E[Stop/Redesign]; D --> F{Active in Cells?(GI50 < 10µM)}; F -->|Yes| G[Step 4: In Vivo StudiesXenograft Model Efficacy(Tumor Growth Inhibition)]; F -->|No| H[Troubleshoot Permeabilityor Off-Target Effects]; G --> I[Lead Optimization]; } Caption: Experimental workflow for the comparative evaluation of drug candidates.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the direct inhibitory effect of the compounds on a purified kinase enzyme by quantifying ATP consumption.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) for each analog against the target kinase.

Materials:

  • Purified kinase of interest and its corresponding substrate peptide.

  • ATP solution (optimized concentration, often near the Km for the kinase).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Test Compounds (Chloro- and Bromo-analogs) dissolved in 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Plating: Prepare a serial dilution series for each analog (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells for 'no inhibition' (100% activity) and no-enzyme wells for 'background' controls.

  • Kinase Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of this solution to each well, except the 'background' wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

  • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in assay buffer. Add 5 µL of this mixture to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% of ATP consumed in the DMSO control wells).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data using the high (DMSO) and low (background) controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability MTT Assay

This colorimetric assay assesses the impact of the compounds on the metabolic activity of cancer cell lines, serving as a proxy for cell viability and proliferation.[3][9]

Objective: To determine the half-maximal growth inhibition concentration (GI50) for each analog in a relevant cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HT-29 for colon cancer).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well clear, flat-bottom tissue culture plates.

  • Multi-channel pipette and spectrophotometer (plate reader).

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the chloro- and bromo-analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[4]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability against the logarithm of the compound concentration and fit the data to determine the GI50 value.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The ultimate goal is to connect the physicochemical properties of the chloro- and bromo-analogs to their performance in the biochemical and cellular assays.

dot graph ER { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368", arrowhead=normal, style=solid];

} Caption: A simplified kinase signaling pathway targeted by pyrrolopyrimidine inhibitors.

Synthesizing the Results

After executing the experimental plan, the data must be compiled for a clear comparison.

Table 2: Illustrative Data Summary for a Comparative Study (Note: This is a hypothetical dataset for illustrative purposes)

Compound IDHalogen at C5Target Kinase IC50 (nM)HT-29 Cell GI50 (µM)Selectivity Index (Cellular/Biochemical)
PYR-01-Cl Chlorine15.21.172
PYR-01-Br Bromine4.8 0.3 63

Interpreting the Hypothetical Data:

  • Biochemical Potency: In this example, the bromo-analog (PYR-01-Br) is ~3-fold more potent against the purified kinase than the chloro-analog. A strong hypothesis for this observation would be the formation of a halogen bond between the bromine atom and a key acceptor residue in the kinase active site.[5][10] The weaker halogen bond donating capacity of chlorine would result in a less stable drug-target complex and a higher IC50.

  • Cellular Activity: The enhanced biochemical potency translates to superior antiproliferative activity in the cell-based assay. The ~3.7-fold improvement in the GI50 value suggests that the bromo-analog retains good cell permeability.

Conversely, if the chloro-analog had been more potent, the interpretation would shift. This could imply that the binding pocket is sterically constrained, making the smaller chlorine atom a better fit. In such a case, the primary driver of affinity would be hydrophobic and van der Waals interactions rather than a strong halogen bond.

Conclusion and Future Outlook

The choice between a chloro and a bromo substituent on a pyrrolopyrimidine scaffold is a nuanced decision with significant consequences for biological activity. While theoretical principles of size, lipophilicity, and halogen bonding capacity can guide initial design, they are no substitute for rigorous empirical testing. This guide provides a validated, stepwise framework for conducting a direct comparison, from biochemical assays that probe target affinity to cellular assays that assess antiproliferative effects. By systematically generating and analyzing this data, drug discovery teams can establish a clear structure-activity relationship, enabling the rational design of more potent and selective next-generation kinase inhibitors. The insights gained from such a head-to-head comparison are invaluable for accelerating the journey from a promising scaffold to a clinical candidate.

References

A Senior Application Scientist's Guide to Validating Novel Pyrrolo[3,2-d]pyrimidine Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Unambiguous Structural Validation in Pyrrolo[3,2-d]pyrimidine-Based Drug Discovery

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules with therapeutic potential, including kinase inhibitors and antifolates.[1][2] As researchers synthesize novel derivatives in the quest for more potent and selective drug candidates, the unambiguous validation of their chemical structures is a cornerstone of scientific rigor and a prerequisite for meaningful biological evaluation. The potential for constitutional isomerism, particularly with the related pyrrolo[2,3-d]pyrimidine scaffold, and other subtle structural variations necessitates a multi-faceted analytical approach.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel pyrrolo[3,2-d]pyrimidine derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to empower researchers in making informed decisions for robust structural validation.

The Analytical Triad: A Synergistic Approach to Structural Certainty

No single technique provides a complete structural picture. Instead, a synergistic combination of NMR, HRMS, and, when feasible, X-ray crystallography, offers a self-validating system for structural confirmation.

Caption: The synergistic relationship between NMR, HRMS, and X-ray Crystallography for unambiguous structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3][4][5][6] For pyrrolo[3,2-d]pyrimidines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

Foundational 1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration).

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment.

Causality in Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often used for its ability to dissolve a wide range of organic compounds and for the presence of exchangeable protons (e.g., N-H), which can be identified by their broad signals and disappearance upon addition of D₂O.[7]

Interpreting the Spectra of the Pyrrolo[3,2-d]pyrimidine Core:

The protons on the pyrrolo[3,2-d]pyrimidine core have characteristic chemical shifts. For the unsubstituted core, the following are approximate ranges:

ProtonApproximate Chemical Shift (ppm) in DMSO-d₆
H-28.5 - 9.0
H-48.0 - 8.5
H-67.5 - 8.0
H-76.5 - 7.0
N-H11.0 - 12.5 (broad)

Note: These are approximate values and can be significantly influenced by substituent effects.

Advanced 2D NMR: Unraveling Complex Connectivity

For substituted derivatives, 1D spectra can become crowded and difficult to interpret. 2D NMR techniques are indispensable for unambiguously assigning signals and confirming connectivity.[8]

Caption: Workflow illustrating the integration of 1D and 2D NMR experiments for structural elucidation.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different fragments of the molecule and for assigning quaternary carbons.

Step-by-Step Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be necessary.

    • Filter the solution if any particulate matter is present.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Optimize the spectral width, number of scans, and relaxation delay.

    • Acquire a ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum.

    • Acquire 2D spectra (COSY, HSQC, HMBC). Use standard instrument parameters and adjust as necessary based on the sample concentration and complexity.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts to the residual solvent peak.

    • Integrate the ¹H NMR signals.

    • Analyze the coupling patterns in the ¹H NMR spectrum.

    • Use the HSQC spectrum to assign the protonated carbons.

    • Use the HMBC spectrum to identify long-range correlations and assign quaternary carbons.

    • Use the COSY spectrum to confirm proton-proton coupling networks.

    • Combine all data to build a complete structural assignment.

High-Resolution Mass Spectrometry (HRMS): The Verdict on Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule.[1][9][10] This is a critical step in confirming the molecular formula of a novel compound.

Ionization Techniques: ESI vs. EI
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation.

  • Electron Ionization (EI): A hard ionization technique that involves bombarding the molecule with high-energy electrons. This leads to extensive fragmentation, providing a characteristic "fingerprint" that can be useful for structural elucidation and library matching.

Causality in Experimental Choices: For initial confirmation of the molecular weight of a novel pyrrolo[3,2-d]pyrimidine, ESI is the preferred method due to its soft nature, which minimizes fragmentation and provides a clear molecular ion peak. EI-MS can be used subsequently to study fragmentation patterns.

Fragmentation Analysis: Deciphering the Pieces

The fragmentation pattern in a mass spectrum can provide valuable structural information. While complex, some general fragmentation pathways for the pyrrolo[3,2-d]pyrimidine core can be predicted. For example, cleavage of substituents from the core rings is a common fragmentation pathway.

Step-by-Step Protocol for HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The solvent should be compatible with the chosen ionization technique.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer or use an LC-MS system.

    • Acquire the mass spectrum in the appropriate mass range.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Use the accurate mass measurement to calculate the elemental composition using the instrument's software.

    • Compare the calculated elemental composition with the expected formula.

    • If fragmentation is observed, analyze the fragment ions to gain further structural insights.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule, including bond lengths, bond angles, and absolute stereochemistry.[3][9] This is considered the "gold standard" for structural validation.

The Challenge of Crystal Growth

The primary limitation of this technique is the need for high-quality single crystals, which can be challenging to grow for novel organic compounds.

Step-by-Step Protocol for Crystal Growth and X-ray Diffraction
  • Crystal Growth:

    • Ensure the compound is highly pure.

    • Experiment with various crystallization techniques, including slow evaporation, vapor diffusion, and cooling of a saturated solution.

    • Screen a variety of solvents and solvent mixtures.

    • Patience is key; crystal growth can take days to weeks.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect the diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Comparative Summary of Techniques

FeatureNMR SpectroscopyHigh-Resolution Mass SpectrometryX-ray Crystallography
Information Provided Connectivity, stereochemistry, dynamic processesElemental composition, molecular weightAbsolute 3D structure, bond lengths/angles
Sample Requirements 5-10 mg, soluble< 1 mg, solubleSingle crystal (often difficult to obtain)
Throughput ModerateHighLow
Cost Moderate to highModerateHigh
Key Advantage Detailed structural information in solutionHigh sensitivity and accuracy for formula determinationUnambiguous structural determination
Key Limitation Can be complex to interpret for large moleculesProvides limited connectivity informationCrystal growth can be a major bottleneck

Conclusion: A Self-Validating System for Trustworthy Results

The structural validation of novel pyrrolo[3,2-d]pyrimidine derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the precise elemental composition from HRMS, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can establish a self-validating system that ensures the scientific integrity of their work. This comprehensive approach not only provides confidence in the synthesized structures but also lays a solid foundation for subsequent drug development efforts, ultimately accelerating the journey from a novel compound to a potential therapeutic. The causality behind the choice of each technique and the careful interpretation of the combined data are paramount to navigating the complexities of modern drug discovery.[11][12]

References

comparative study of kinase inhibitory activity of pyrrolopyrimidine isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor development, the pyrrolopyrimidine scaffold has emerged as a privileged structure, owing to its structural resemblance to the adenine core of ATP. This mimicry allows for competitive inhibition at the kinase ATP-binding site, a critical mechanism in regulating cellular signaling pathways. However, the specific arrangement of nitrogen atoms within the bicyclic pyrrolopyrimidine core gives rise to several isomers, each with distinct electronic and steric properties that significantly influence their kinase inhibitory profiles. This guide provides a comparative study of the kinase inhibitory activity of key pyrrolopyrimidine isomers, offering experimental data and mechanistic insights to inform the design of next-generation kinase inhibitors.

The Pyrrolopyrimidine Scaffold: Isomeric Diversity and Kinase Targeting

The versatility of the pyrrolopyrimidine scaffold lies in its isomeric forms, primarily the 7H-pyrrolo[2,3-d]pyrimidine, 1H-pyrrolo[3,2-d]pyrimidine, and 5H-pyrrolo[2,3-b]pyrazine cores. The differential placement of nitrogen atoms within these structures alters the hydrogen bonding patterns and overall shape of the molecule, thereby influencing their binding affinity and selectivity for various kinase targets.

  • 7H-pyrrolo[2,3-d]pyrimidine: Often referred to as 7-deazapurine, this isomer is a common motif in numerous clinically approved and investigational kinase inhibitors. Its structure closely mimics adenine, making it a potent ATP-competitive inhibitor for a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[1][2]

  • 1H-pyrrolo[3,2-d]pyrimidine: This isomer also demonstrates significant kinase inhibitory activity, particularly against targets like the Kinase Insert Domain Receptor (KDR), a type of VEGFR.[3]

  • 5H-pyrrolo[2,3-b]pyrazine: This scaffold has been successfully exploited to develop inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 3 (JAK3).[4]

The strategic selection of a particular pyrrolopyrimidine isomer serves as a crucial first step in the design of kinase inhibitors with desired potency and selectivity profiles.

Comparative Kinase Inhibitory Activity: A Data-Driven Analysis

To provide a quantitative comparison of the inhibitory potential of different pyrrolopyrimidine isomers, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against various kinase targets. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Pyrrolopyrimidine ScaffoldCompoundTarget KinaseIC50 (nM)Reference
7H-pyrrolo[2,3-d]pyrimidine Compound 27Mer2[4]
Axl16[4]
Compound 5kEGFR79[5][6]
Her240[5][6]
VEGFR2136[5][6]
CDK2204[5][6]
Compound 23aJAK172[7]
5H-pyrrolo[2,3-b]pyrazine Compound 13FGFR118[4]
1H-pyrrolo[3,2-d]pyrimidine Lead CompoundsKDR (VEGFR2)Potent Inhibition[3]

Analysis of Structure-Activity Relationships (SAR):

The data highlights that subtle changes in the pyrrolopyrimidine core can lead to significant differences in inhibitory potency and selectivity. For instance, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated broad activity against multiple kinase families, including receptor tyrosine kinases (EGFR, VEGFR, Axl/Mer) and non-receptor tyrosine kinases (JAKs).[1][4][5][7] The 5H-pyrrolo[2,3-b]pyrazine scaffold, on the other hand, has been particularly effective in yielding potent FGFR inhibitors.[4] Molecular docking studies often reveal that the nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for ATP-competitive inhibitors.[4] The pyrrole ring and its substituents can then be modified to achieve selectivity by exploiting unique features of the hydrophobic pocket adjacent to the ATP-binding site.

Experimental Protocol: ADP-Glo™ Kinase Assay

To ensure the reliability and reproducibility of kinase inhibition data, a robust and validated assay methodology is paramount. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle of the ADP-Glo™ Assay:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase, the substrate, and any necessary cofactors.

    • Add the test compounds (pyrrolopyrimidine isomers) at various concentrations to the wells of a microplate. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase, Substrate, and Compound Dilutions B Add Kinase/Substrate Mix to Plate A->B Dispense C Add Test Compounds and Controls B->C Add D Initiate with ATP Incubate C->D Add E Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E Stop F Incubate 40 min E->F G Add Kinase Detection Reagent (ADP -> ATP, Luminescence) F->G Detect H Incubate 30-60 min G->H I Measure Luminescence H->I Read J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Mechanistic Insights: Targeting the EGFR Signaling Pathway

Many of the potent pyrrolopyrimidine inhibitors, particularly those based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, target key kinases in critical cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

EGFR Signaling Pathway Overview:

The binding of epidermal growth factor (EGF) to its receptor, EGFR, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately regulate cell proliferation, survival, and differentiation. Pyrrolopyrimidine inhibitors act by competing with ATP for the kinase domain of EGFR, thereby preventing its autophosphorylation and blocking the entire downstream signaling cascade.

EGFR Signaling Pathway Diagram:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras RAS Grb2_Sos->Ras Activates Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the site of action for pyrrolopyrimidine inhibitors.

Conclusion and Future Directions

This comparative guide underscores the significance of the pyrrolopyrimidine scaffold in the design of potent and selective kinase inhibitors. The isomeric forms of this scaffold provide a rich chemical space for medicinal chemists to explore, enabling the fine-tuning of inhibitory activity against specific kinase targets. The 7H-pyrrolo[2,3-d]pyrimidine isomer, in particular, has proven to be a highly versatile and successful core for developing inhibitors against a range of kinases implicated in cancer and other diseases.

Future research in this area will likely focus on the development of next-generation pyrrolopyrimidine inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, the exploration of covalent and allosteric inhibitors based on these scaffolds holds promise for overcoming drug resistance mechanisms. A deeper understanding of the structural biology of kinase-inhibitor interactions, aided by computational modeling and biophysical techniques, will continue to drive the rational design of more effective and safer kinase-targeted therapies.

References

A Comparative Guide to HPLC Purity Analysis of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Purity for 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

This compound is a heterocyclic compound whose utility as a synthetic intermediate is largely dependent on its purity.[1] The presence of impurities, which can include starting materials, by-products, or degradation products, can lead to unforeseen side reactions, lower yields of the desired final product, and the introduction of unwanted substances in subsequent biological or material science applications. Therefore, a reliable and accurate method for purity determination is not just a quality control measure, but a critical component of successful research and development.

Proposed HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and quantitative accuracy.[3] Based on methods developed for similar pyrrole-containing derivatives and halogenated heterocycles, the following reverse-phase HPLC (RP-HPLC) method is proposed as a starting point for the analysis of this compound.[2][4][5]

Experimental Protocol: Proposed RP-HPLC Method

Objective: To develop a primary analytical method for the separation and quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmC18 columns are a versatile and common choice for the separation of a wide range of small organic molecules, including heterocyclic compounds.[2][5]
Mobile Phase A 0.1% Formic Acid in WaterAn acidic mobile phase can help to protonate any basic sites on the molecule, leading to sharper peaks and better peak shape.[3][6]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC that provides good elution strength and low UV cutoff.[3]
Elution Mode GradientA gradient elution is recommended to ensure the elution of both polar and non-polar impurities within a reasonable run time.[2]
Gradient Program 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% BThis gradient profile allows for the elution of early-eluting polar impurities, separation of the main peak, and a wash step to remove any strongly retained non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and chromatographic efficiency.[2][5]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[5][6]
Detection Wavelength 254 nm or DAD scan 200-400 nm254 nm is a common wavelength for the detection of aromatic and heterocyclic compounds. A DAD allows for the identification of the optimal detection wavelength and the assessment of peak purity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and detector sensitivity.
Sample Preparation Dissolve sample in Acetonitrile or a mixture of Acetonitrile and Water (50:50 v/v) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[6]Proper sample preparation is crucial for obtaining accurate and reproducible results and for protecting the HPLC column from particulate matter.

Workflow for HPLC Purity Analysis

Caption: Workflow for the proposed HPLC purity analysis.

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, a comprehensive purity assessment often relies on orthogonal methods that measure different physicochemical properties of the compound.[7] This multi-faceted approach provides a higher degree of confidence in the purity determination.

Analytical MethodPrincipleAdvantagesLimitations
Proposed RP-HPLC Differential partitioning between a stationary and mobile phase.High resolution, quantitative, reproducible, can detect non-volatile impurities.Requires method development, may not detect impurities that do not have a chromophore.
Thin-Layer Chromatography (TLC) Differential migration on a solid support with a liquid mobile phase.Simple, rapid, low cost, good for reaction monitoring.[8]Lower resolution than HPLC, semi-quantitative at best.[8]
Quantitative ¹H NMR (qHNMR) Integration of proton signals relative to a certified internal standard.Provides absolute purity, does not require a chromophore, gives structural information.[7]Lower sensitivity than HPLC, requires a certified internal standard, may be complex for molecules with overlapping signals.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio.Provides molecular weight information for impurity identification, highly sensitive.Quantitative accuracy can be variable without appropriate standards, ionization efficiency can differ between compounds.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, a narrow melting range is indicative of high purity.[9]Insensitive to small amounts of impurities, not suitable for amorphous solids or compounds that decompose on heating.

Logical Relationship of Purity Analysis Techniques

Purity_Analysis cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_identification Impurity Identification Compound Synthesized Compound TLC TLC Compound->TLC MP Melting Point Compound->MP HPLC HPLC (% Area) TLC->HPLC Guide Method Dev. MP->HPLC Corroborate Purity qHNMR qHNMR (Absolute Purity) HPLC->qHNMR Orthogonal Check LCMS LC-MS (Mass ID) HPLC->LCMS Identify Impurities

Caption: Interplay of analytical techniques for purity assessment.

Potential Impurities in the Synthesis of this compound

Understanding the synthetic route is crucial for anticipating potential impurities. The synthesis of pyrrolo[3,2-d]pyrimidines often involves multi-step reactions.[10][11] Potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during the synthetic process that have not fully reacted to form the final product.

  • Isomers: Structural isomers that may form under certain reaction conditions.

  • By-products: Resulting from side reactions, such as over-alkylation, dehalogenation, or rearrangement.

  • Reagents and Solvents: Residual reagents or solvents used in the synthesis and purification steps.

The proposed HPLC method, particularly with a DAD, can help to distinguish the main peak from these potential impurities based on their retention times and UV spectra. For definitive identification, fractions corresponding to impurity peaks can be collected and analyzed by mass spectrometry.

Conclusion and Recommendations

The purity of this compound is a critical parameter that directly impacts its performance in subsequent applications. While a universally adopted HPLC method is not published, the proposed RP-HPLC method in this guide provides a robust starting point for reliable purity assessment. It is strongly recommended to use this HPLC method in conjunction with orthogonal techniques such as qHNMR and LC-MS for a comprehensive and trustworthy evaluation of compound purity. For GxP applications, this proposed method would require full validation according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

References

A Researcher's Guide to Assessing the Metabolic Stability of N-Methylated Pyrrolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrrolopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] The strategic introduction of N-methyl groups is a common medicinal chemistry tactic to modulate potency, selectivity, and physicochemical properties. However, this modification can also introduce metabolic liabilities, primarily through N-demethylation, which can significantly impact a compound's pharmacokinetic profile and overall viability as a drug candidate.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the metabolic stability of N-methylated pyrrolopyrimidines. We will delve into the mechanistic underpinnings of their metabolism, present detailed experimental protocols for robust in vitro assessment, and offer a comparative analysis of how structural modifications can influence metabolic fate. Our approach is grounded in established principles of drug metabolism and leverages state-of-the-art analytical techniques to ensure the generation of reliable and translatable data.

The Metabolic Landscape of N-Methylated Pyrrolopyrimidines: A Mechanistic Overview

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions.[5][6] For N-methylated pyrrolopyrimidines, the primary route of metabolic clearance is often oxidative N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[7][8][9]

The N-demethylation process is initiated by the abstraction of a hydrogen atom from the N-methyl group by an activated CYP enzyme, leading to the formation of a reactive carbinolamine intermediate. This intermediate is unstable and spontaneously decomposes to yield the N-demethylated pyrrolopyrimidine and formaldehyde.[3][10] The susceptibility of an N-methyl group to this metabolic attack is influenced by several factors, including the electronic environment of the nitrogen atom and steric hindrance around the methyl group.

Visualizing the N-Demethylation Pathway

N-Demethylation Pathway Parent N-Methylated Pyrrolopyrimidine CYP450 Cytochrome P450 (Phase I Metabolism) Parent->CYP450 + O2, NADPH Intermediate Carbinolamine Intermediate CYP450->Intermediate Metabolite N-Demethylated Metabolite Intermediate->Metabolite Formaldehyde Formaldehyde Intermediate->Formaldehyde

Caption: Generalized metabolic pathway of N-demethylation.

Comparative Assessment of Metabolic Stability: In Vitro Methodologies

To evaluate the metabolic stability of novel N-methylated pyrrolopyrimidines, a tiered in vitro approach is recommended, starting with subcellular fractions and progressing to intact cellular systems. This strategy provides a comprehensive picture of a compound's intrinsic clearance and helps to identify potential metabolic hotspots.

Tier 1: Liver Microsomal Stability Assay

The liver microsomal stability assay is a high-throughput, cost-effective method for assessing Phase I metabolic stability.[11][12] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[11] This assay is particularly useful for evaluating the susceptibility of N-methylated compounds to oxidative metabolism.

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO.

    • Liver Microsomes (Human, Rat, Mouse): Thaw on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[12]

    • NADPH Regenerating System (e.g., G6P, G6PDH, and NADP+): Prepare according to the manufacturer's instructions. This is crucial for sustaining CYP450 activity.[13]

  • Incubation:

    • Pre-incubate the test compound (final concentration 1 µM) with the liver microsome suspension at 37°C for 5 minutes in a 96-well plate.[13][14]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound with known stability).[12][15]

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17][18][19]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[20]

Visualizing the Microsomal Stability Workflow

Microsomal Stability Workflow Test_Compound Test Compound (1 µM) Incubation_Mix Pre-incubation (37°C, 5 min) Test_Compound->Incubation_Mix Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubation_Mix NADPH NADPH System Reaction_Start Initiate with NADPH Incubation_Mix->Reaction_Start Time_Points Incubate at 37°C (0-60 min) Reaction_Start->Time_Points Termination Terminate with Acetonitrile + IS Time_Points->Termination Centrifugation Protein Precipitation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for the liver microsomal stability assay.

Tier 2: Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells.[21] The hepatocyte stability assay offers a more physiologically relevant model by incorporating both Phase I and Phase II (conjugative) metabolism, as well as cellular uptake and efflux processes.[21][22][23]

  • Hepatocyte Preparation:

    • Use cryopreserved primary hepatocytes (human, rat, or mouse).

    • Thaw and resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final cell density of 0.5 x 10^6 viable cells/mL.[24]

  • Incubation:

    • Pre-warm the hepatocyte suspension and the test compound solution (final concentration 1 µM) at 37°C.[21]

    • Initiate the incubation by mixing the hepatocyte suspension and the test compound.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate metabolic activity with ice-cold acetonitrile containing an internal standard.[24]

  • Sample Analysis and Data Interpretation:

    • The sample processing and LC-MS/MS analysis are similar to the microsomal stability assay.

    • The resulting data provides a more comprehensive assessment of a compound's overall hepatic clearance.

Structure-Metabolism Relationships of N-Methylated Pyrrolopyrimidines: A Comparative Analysis

To illustrate the impact of structural modifications on metabolic stability, we present hypothetical yet representative data for a series of N-methylated pyrrolopyrimidine analogs. This data is intended to guide medicinal chemistry efforts toward designing more metabolically robust compounds.

Compound IDStructureHuman Liver Microsomal t½ (min)Human Hepatocyte t½ (min)Primary Metabolite
PP-01 N-Methylated Pyrrolopyrimidine (unsubstituted)2518N-Demethylated
PP-02 Introduction of a gem-dimethyl group adjacent to the N-methyl> 6055Hydroxylated
PP-03 Replacement of N-methyl with N-ethyl4535N-Deethylated
PP-04 Introduction of an electron-withdrawing group on the pyrrole ring1510N-Demethylated
PP-05 Replacement of N-methyl with N-cyclopropyl> 60> 60Minimal Metabolism

Analysis of Structure-Metabolism Relationships:

  • Steric Hindrance (PP-02 vs. PP-01): The introduction of a gem-dimethyl group adjacent to the N-methyl moiety likely provides steric shielding, hindering the access of CYP enzymes to the N-methyl group. This results in a significant increase in metabolic stability.

  • Alkyl Chain Length (PP-03 vs. PP-01): While N-dealkylation can still occur with an N-ethyl group, the rate is often slower compared to N-demethylation, leading to moderately improved stability.[3]

  • Electronic Effects (PP-04 vs. PP-01): An electron-withdrawing group on the pyrrole ring can increase the acidity of the N-H proton, potentially making the N-methyl group more susceptible to oxidation and reducing metabolic stability.

  • Alternative N-Substituents (PP-05 vs. PP-01): The use of a cyclopropyl group in place of a methyl group can dramatically enhance metabolic stability. The cyclopropyl ring is less prone to oxidative metabolism compared to a linear alkyl chain.

Conclusion and Future Directions

The assessment of metabolic stability is a cornerstone of modern drug discovery. For N-methylated pyrrolopyrimidines, a systematic approach utilizing in vitro tools such as liver microsomal and hepatocyte stability assays is essential for identifying and mitigating metabolic liabilities. The structure-metabolism relationships discussed herein provide a foundational understanding for the rational design of more durable drug candidates.

By integrating these metabolic assessments early in the discovery process, research teams can prioritize compounds with favorable pharmacokinetic profiles, ultimately increasing the probability of success in preclinical and clinical development. Future work in this area could involve the use of more advanced techniques such as high-resolution mass spectrometry for metabolite identification and the application of in silico models to predict metabolic fate.

References

A Tale of Two Isomers: Unraveling the Efficacy of Pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolopyrimidine scaffold stands as a "privileged" structure, a versatile framework that has given rise to a multitude of potent and selective inhibitors for a range of therapeutic targets. This is particularly true in the realm of kinase inhibition, where the scaffold's ability to mimic the adenine core of ATP allows for competitive binding to the enzyme's active site.[1][2] Among the various isomeric forms of this heterocyclic system, the pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine cores have emerged as particularly fruitful starting points for the development of novel therapeutics. While structurally similar, the seemingly subtle difference in the fusion of the pyrrole and pyrimidine rings gives rise to distinct electronic and steric properties, ultimately influencing their biological activity and therapeutic potential.

This guide provides an in-depth, comparative analysis of the efficacy of pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine inhibitors, drawing upon experimental data to illuminate the key differences in their biological performance. We will delve into their mechanisms of action, explore their structure-activity relationships, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery efforts.

The Isomeric Divergence: A Comparative Look at Biological Activity

The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is arguably the more extensively studied of the two isomers in the context of kinase inhibition.[1] Its structural resemblance to adenine has made it a popular choice for the design of ATP-competitive inhibitors.[1] In contrast, the pyrrolo[3,2-d]pyrimidine core, or 9-deazapurine, has also demonstrated significant potential, with evidence suggesting that in certain contexts, it may even offer superior potency compared to its more celebrated counterpart.[3]

A compelling example of this is seen in the development of antitubulin agents, where pyrrolo[3,2-d]pyrimidine analogs were found to be more potent than their pyrrolo[2,3-d]pyrimidine regioisomers.[3] This highlights a critical principle in drug design: minor structural alterations can lead to profound differences in biological activity.

To provide a clearer picture of their comparative efficacy, let's examine their performance against specific, therapeutically relevant targets.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4] Both pyrrolopyrimidine scaffolds have been successfully employed to develop potent VEGFR inhibitors.

One notable example from the pyrrolo[3,2-d]pyrimidine class is a compound that potently inhibits VEGFR and platelet-derived growth factor receptor (PDGFR) kinases. This compound demonstrated impressive cellular potency, blocking VEGF-stimulated cellular phosphorylation with an IC50 of 2.5 nM.[5]

The pyrrolo[2,3-d]pyrimidine scaffold has also yielded highly effective VEGFR2 inhibitors. For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides was developed, with the most potent compound, 5k, exhibiting an IC50 of 136 nM against VEGFR2.[6][7]

ScaffoldCompound ExampleTargetIC50 (nM)Reference
Pyrrolo[3,2-d]pyrimidineCompound 20dVEGF-stimulated cellular phosphorylation2.5[5]
Pyrrolo[2,3-d]pyrimidineCompound 5kVEGFR2136[6][7]

While a direct, head-to-head comparison in the same assay is not available in the cited literature, the significantly lower IC50 value of the pyrrolo[3,2-d]pyrimidine example suggests a potentially higher potency for this scaffold in the context of VEGFR inhibition. However, it is crucial to acknowledge that the different assay conditions (cellular phosphorylation vs. enzymatic inhibition) and the distinct chemical substitutions on the core scaffolds contribute to these values.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another critical target in oncology, and the pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the development of EGFR inhibitors.[4] One study reported a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives with a dimethylphosphine oxide moiety, with the representative compound 25b showing potent enzymatic inhibition of FAK (IC50 = 5.4 nM) and antiproliferative activity against A549 lung cancer cells (IC50 = 3.2 µM).[8] Another study on pyrrolo[2,3-d]pyrimidines produced compound 5k, which exhibited an IC50 of 79 nM against EGFR.[6]

Information on potent pyrrolo[3,2-d]pyrimidine-based EGFR inhibitors is less abundant in the readily available literature, making a direct efficacy comparison for this specific target challenging. This disparity in research focus likely reflects the historical success and established understanding of the pyrrolo[2,3-d]pyrimidine scaffold as a kinase inhibitor.

Illuminating the Path to Potency: Structure-Activity Relationships (SAR)

The efficacy of a pyrrolopyrimidine inhibitor is not solely determined by its core scaffold but is intricately linked to the nature and positioning of its substituents. Understanding the structure-activity relationships (SAR) for each isomeric core is paramount for the rational design of more potent and selective inhibitors.

Pyrrolo[2,3-d]pyrimidine SAR

The SAR of pyrrolo[2,3-d]pyrimidines as kinase inhibitors is well-documented.[1][4] Key interactions with the kinase hinge region are typically mediated by the pyrimidine ring. Substitutions at the C4 and N7 positions are crucial for modulating potency and selectivity. For instance, in a series of Janus kinase 2 (JAK2) inhibitors, specific substitutions on the phenylamide moiety attached to the pyrimidine core were found to be critical for achieving high potency and selectivity.[9]

Caption: Key substitution points on the pyrrolo[2,3-d]pyrimidine scaffold.

Pyrrolo[3,2-d]pyrimidine SAR

While less extensively studied in the context of kinase inhibition, the SAR of pyrrolo[3,2-d]pyrimidines has been investigated for other targets, such as the neuropeptide Y5 receptor.[10] These studies have revealed the importance of substituents at the C2, C4, and N6 positions for binding affinity. For KDR inhibitors, molecular modeling studies have provided insights into the bioactive conformation and the key interactions within the kinase's active site.[11]

Caption: Key substitution points on the pyrrolo[3,2-d]pyrimidine scaffold.

The subtle shift in the nitrogen position within the pyrrole ring between the two isomers alters the vectoral projection of substituents, leading to different interactions with the target protein and, consequently, variations in efficacy.

Experimental Corner: Protocols for Efficacy Evaluation

To rigorously compare the efficacy of novel pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine inhibitors, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of an inhibitor to a kinase.

Materials:

  • Kinase of interest (e.g., VEGFR2, EGFR)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compounds (pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine inhibitors)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilutions.

  • Prepare a solution of the kinase and Eu-labeled antibody in assay buffer. Add 5 µL of this solution to each well.

  • Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 2.5 µL of this solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

start Prepare Compound Dilutions add_kinase Add Kinase and Eu-Antibody start->add_kinase add_tracer Add Alexa Fluor™ Tracer add_kinase->add_tracer incubate Incubate for 60 min add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat incubate_cells Incubate for 48-72h treat->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs analyze Calculate IC50 read_abs->analyze

Caption: Workflow for a cell proliferation (MTT) assay.

Conclusion: Charting the Course for Future Drug Discovery

The comparative analysis of pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine inhibitors reveals a fascinating interplay between isomeric structure and biological efficacy. While the pyrrolo[2,3-d]pyrimidine scaffold has been a dominant force in the development of kinase inhibitors, the available evidence suggests that the pyrrolo[3,2-d]pyrimidine core should not be overlooked. In certain therapeutic contexts, such as the inhibition of VEGFR and tubulin polymerization, this less-explored isomer has demonstrated exceptional potency.

For researchers and drug developers, this underscores the importance of exploring a diverse chemical space, even within seemingly similar scaffold families. The choice between these two isomeric cores should be guided by the specific therapeutic target and the desired pharmacological profile. As our understanding of the subtle nuances of protein-ligand interactions continues to grow, a more nuanced and target-specific approach to scaffold selection will undoubtedly lead to the discovery of the next generation of highly effective and selective therapeutics.

References

A Senior Application Scientist’s Guide to the Robust Validation of In Vitro Assays for Pyrrolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigor in Evaluating Pyrrolopyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, renowned for its ability to mimic the adenine core of ATP and serve as a potent inhibitor of various protein kinases.[1][2] This has led to its integration into numerous FDA-approved drugs and clinical candidates targeting oncogenic signaling pathways.[2] However, the journey from a promising hit in a primary screen to a viable drug candidate is fraught with potential pitfalls. The reliability of this journey hinges entirely on the quality and rigor of the in vitro assays used for characterization.

This guide provides an in-depth, experience-driven framework for validating in vitro assays for pyrrolopyrimidine compounds. We will move beyond rote protocol recitation to explore the underlying scientific principles, ensuring that every assay is a self-validating system. Our focus is on generating trustworthy, reproducible data that can confidently drive drug discovery decisions. We will compare common assay formats, detail a comprehensive validation workflow, and provide the necessary tools to troubleshoot common challenges specific to this class of compounds.

Part 1: Foundational Choices—Selecting the Right Assay Platform

The first critical decision is the choice between a biochemical and a cell-based assay format. This choice is not merely a matter of convenience; it defines the biological question you are asking.

  • Biochemical Assays: These assays utilize purified components (e.g., a recombinant kinase and its substrate) to measure a direct molecular interaction, such as enzyme inhibition.[3] They are invaluable for determining direct target engagement and intrinsic compound potency.

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological process within a more physiologically relevant context.[4][5] They provide insights into crucial factors like cell permeability, potential off-target effects, and engagement with downstream signaling pathways.

Many promising compounds that show high potency in biochemical assays fail to replicate this success in cell-based systems.[6] This discrepancy underscores the necessity of employing both assay types for a comprehensive understanding.

FeatureBiochemical AssaysCell-Based AssaysRationale & Causality
Primary Question Does the compound directly inhibit the target?Does the compound modulate the target's function in a living system?Biochemical assays isolate the target, providing a clean measure of intrinsic potency (e.g., IC50). Cell-based assays integrate compound properties like membrane permeability and metabolic stability.
Complexity Low (purified components)High (intact cellular machinery)The simplicity of biochemical assays makes them ideal for high-throughput screening (HTS) and initial structure-activity relationship (SAR) studies.[3]
Physiological Relevance LowHighCell-based assays better mimic the complex intracellular environment, including ATP concentrations and the presence of scaffolding proteins, which can influence inhibitor binding.[4][5]
Common Readout Enzyme activity (e.g., phosphorylation)Cell viability, apoptosis, pathway-specific reporter gene expression.[4]The readout must align with the compound's expected mechanism of action.
Potential Pitfalls Artificial substrate kinetics, lack of cellular context.Compound cytotoxicity, off-target effects, poor cell permeability.[7]A compound may be a potent enzyme inhibitor but too toxic to be useful, a fact only revealed in a cellular context.

Part 2: The Validation Gauntlet—A Step-by-Step Protocol for Ensuring Data Integrity

Assay validation is the formal process of demonstrating that an analytical procedure is fit for its intended purpose.[8] For regulatory-facing work, the principles outlined in the ICH Q2(R2) guidelines provide a comprehensive framework.[9][10][11][12]

Below is a logical workflow for validating an in vitro assay for a pyrrolopyrimidine inhibitor.

G cluster_0 Phase 1: Assay Development & Feasibility cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation (ICH Q2 Principles) cluster_3 Phase 4: Application Dev Assay Development (Reagent Optimization, Protocol Finalization) Sol Compound Solubility Assessment Dev->Sol DMSO DMSO Tolerance Study Sol->DMSO Controls Control Validation (Positive, Negative, Vehicle) DMSO->Controls Uniformity Plate Uniformity Assessment Controls->Uniformity Spec Specificity / Selectivity Uniformity->Spec Range Working Range & Linearity Spec->Range Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec Rob Robustness Prec->Rob Screen Compound Screening (IC50 Determination) Rob->Screen Data Data Analysis & Reporting Screen->Data

Figure 1: Comprehensive workflow for in vitro assay validation.
Phase 1: Critical Pre-Development Considerations

Compound Solubility: The Achilles' Heel of Pyrrolopyrimidines

A common and critical failure point is the poor aqueous solubility of many heterocyclic compounds, including pyrrolopyrimidines.[13] If a compound precipitates in the assay medium, its effective concentration is unknown, leading to wildly inaccurate and unreliable dose-response curves and IC50 values.[13]

Protocol: Kinetic Solubility Assessment ("Cloud Point" Test)

  • Prepare Stock Solution: Dissolve the pyrrolopyrimidine compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Serial Dilution: Prepare serial dilutions of the compound in the final assay buffer or cell culture medium.

  • Incubation: Incubate the dilutions under the same conditions as the main assay (e.g., 37°C) for the full assay duration.

  • Inspection: Visually and microscopically inspect each dilution for signs of precipitation (cloudiness, visible particles).[13]

  • Determine Cloud Point: The highest concentration that remains clear is the limit of kinetic solubility. For reliable data, all assay concentrations should be kept below this "cloud point".[13]

  • Expert Insight: If solubility is an issue, consider using a co-solvent system (e.g., DMSO/PEG 400) or adjusting the pH of the buffer if the compound is ionizable.[13] However, always validate that the co-solvent does not interfere with the assay.

DMSO Tolerance

The assay's tolerance to the compound vehicle (typically DMSO) must be established. High concentrations of DMSO can be toxic to cells or inhibit enzyme activity.

  • Perform the assay using a range of DMSO concentrations (e.g., 0.1% to 2%) without any test compound.

  • Determine the highest concentration of DMSO that does not significantly affect the assay's positive or negative controls.

  • Ensure the final DMSO concentration in all wells of the screening plates is constant and below this determined threshold (typically ≤0.5%).[13][14]

The Bedrock of Trust: A Self-Validating Control System

Controls are not just benchmarks; they are the internal validation that the assay is performing correctly for every plate.[15][16] An assay run without proper controls is uninterpretable.

G cluster_0 Experimental Well Test Test Compound (Pyrrolopyrimidine) PC Positive Control (Known Inhibitor) Confirms assay can detect inhibition. NC Negative Control (No Inhibition) Defines 100% activity baseline. VC Vehicle Control (DMSO only) Rules out solvent effects. Result Interpreted Result: Compound is Active/Inactive Test->Result Compare Validation Data Validity Check PC->Validation = Expected Inhibition? NC->Validation = Max Signal? VC->Validation = No Effect? Validation->Result

Figure 2: Logical relationship of controls for data validation.
  • Positive Control: A known inhibitor or activator for the target. This demonstrates that the assay can detect the expected biological effect.[16][17] For a kinase assay, this would be a well-characterized inhibitor like Sunitinib or Staurosporine.[7]

  • Negative Control: A sample lacking the key biological component (e.g., no enzyme) or a known inactive compound. This defines the baseline or background signal.[17][18]

  • Vehicle Control: Contains everything except the test compound, including the final concentration of the solvent (e.g., 0.5% DMSO). This ensures that the solvent itself is not causing the observed effect.[16]

Formal Validation Parameters

The following parameters, adapted from ICH guidelines, are essential for demonstrating an assay's reliability.[12]

ParameterDefinitionAcceptance Criteria (Example)
Specificity The ability to assess the analyte in the presence of components that may be expected to be present.[12]Signal from a known off-target inhibitor should be negligible. The assay signal should be dependent on the specific target enzyme/cell line.
Working Range The range of concentrations over which the assay is precise, accurate, and linear.The range of compound concentrations that produce a dose-response from ~10% to 90% inhibition.
Accuracy The closeness of test results to the true value.[12]The calculated IC50 of a reference standard compound should be within ±2-fold of the historical average.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): %CV < 15% for controls on the same plate. Intermediate Precision (Inter-assay): %CV < 20% for control IC50 values across different days/analysts.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[12]Minor changes in incubation time (±10%) or temperature (±2°C) do not significantly alter the control IC50 values.

Part 3: Experimental Protocols in Practice

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-based)

This protocol describes a generic assay to measure the inhibition of a kinase by a pyrrolopyrimidine compound by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant Kinase (e.g., VEGFR2)

  • Kinase Substrate (e.g., specific peptide)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Pyrrolopyrimidine compound and reference inhibitor (e.g., Sunitinib)

  • Assay Buffer (containing MgCl2, DTT)

  • White, opaque 96-well or 384-well plates

Methodology:

  • Compound Plating: Prepare serial dilutions of the pyrrolopyrimidine compound in DMSO. Dispense a small volume (e.g., 100 nL) into the assay plate. Also include wells for positive (Sunitinib), negative (no enzyme), and vehicle (DMSO only) controls.

  • Kinase Addition: Add the kinase, diluted in assay buffer, to all wells except the "no enzyme" negative controls.

  • Reaction Initiation: Add the substrate and ATP mixture to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the remaining ATP.

  • Readout: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and the "no enzyme" or maximum inhibition control (100% inhibition).

    • Plot the normalized percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[19][20][21]

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of a pyrrolopyrimidine compound on the metabolic activity of cancer cells, which is often used as a proxy for cell viability.[7][22]

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)[7]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Pyrrolopyrimidine compound and positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Clear, flat-bottomed 96-well plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22]

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the pyrrolopyrimidine compound. Include vehicle controls (DMSO) and a positive control for cytotoxicity (Doxorubicin).

  • Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[22]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the data using the vehicle-treated cells (100% viability) and a background control (medium only) (0% viability).

    • Plot the percent viability against the log of the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Conclusion: From Validated Data to Confident Decisions

The validation of in vitro assays is not a bureaucratic hurdle but a fundamental component of the scientific method in drug discovery. For a promising class of molecules like pyrrolopyrimidines, the risk of generating misleading data due to factors like poor solubility or off-target effects is significant. By adopting a validation-centric mindset—starting with careful assay selection, addressing compound-specific challenges, implementing a robust control system, and formally characterizing assay performance—researchers can ensure the integrity of their results. This rigorous, front-loaded approach builds a foundation of trust in the data, enabling confident, evidence-based decisions that are essential for advancing novel pyrrolopyrimidine-based therapeutics from the bench to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No: 1152475-62-1) demands the highest standards of scientific rigor, not only in our experiments but also in our safety and environmental stewardship.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this halogenated heterocyclic compound, ensuring the protection of personnel and compliance with environmental regulations.

The fundamental principle guiding this protocol is waste minimization and proper segregation. As a chlorinated and iodinated organic compound, this compound is categorized as halogenated organic waste .[3] This classification is critical as it dictates the final disposal pathway, which is typically high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[4] Mixing this waste stream with non-halogenated solvents can complicate and increase the cost of disposal for your entire lab.[5]

Part 1: Hazard Identification and Personal Protective Equipment (PPE)

Before handling the compound, it is imperative to understand its inherent hazards. This dictates the minimum required PPE and informs the risk assessment for any procedure involving this material.

1.1. GHS Hazard Profile

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

The signal word associated with this compound is "Warning".[6]

1.2. Required Personal Protective Equipment (PPE)

A thorough risk assessment should always be performed, but the minimum required PPE when handling this compound, particularly during waste consolidation and disposal procedures, includes:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]Protects against splashes and accidental eye contact, preventing serious irritation (H319).
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation (H315). Contaminated gloves must be disposed of as hazardous waste.
Skin and Body Protection Standard laboratory coat. Consider impervious clothing or an apron if handling larger quantities.[7]Minimizes the risk of skin contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.[7]If dust formation is likely or ventilation is inadequate, a full-face respirator may be necessary.[7]

Part 2: Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste, from the point of generation to its final collection.

Step 1: Waste Segregation at the Source

Immediately upon generation, all waste containing this compound must be classified as Halogenated Organic Waste . This includes:

  • Neat, unused, or expired solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, silica gel).

Causality: Halogenated wastes require specific disposal methods, like high-temperature incineration, to prevent the release of environmentally persistent and toxic compounds.[4] Segregation ensures that this waste stream is managed correctly and prevents the contamination of less hazardous waste streams like non-halogenated solvents.[5]

Step 2: Waste Collection and Container Selection

  • For Solid Waste: Collect dry waste (neat compound, contaminated gloves, paper towels) in a designated, sealable plastic bag or a wide-mouth solid waste container clearly labeled for halogenated waste.

  • For Liquid Waste: Collect solutions in a dedicated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass).[8] The container must have a secure, threaded cap to be vapor-tight and spill-proof.[5]

  • Container Integrity: Ensure all waste containers are in good condition and compatible with the waste they hold.[5] Do not fill containers beyond 90% of their capacity to allow for expansion and prevent spills.[8]

Step 3: Labeling

Proper labeling is a critical safety and compliance step. The waste container label must be affixed at the time the first drop of waste is added.[5] The label must include:

  • The words "Hazardous Waste " and "Halogenated Waste ".

  • The full chemical name: "This compound ".

  • An accurate list of all other chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[5]

  • The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).

  • The date of accumulation.

Step 4: Storage

Store the sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory. This area should be:

  • In a well-ventilated location, preferably within a secondary containment tray inside a fume hood or a designated safety cabinet.[8]

  • Away from incompatible materials, particularly strong oxidizing agents, acids, and bleach.[5] Mixing bleach with iodine-containing compounds can create toxic fumes.[9]

  • Secure and clearly marked.

Step 5: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container. Do not attempt to dispose of this chemical through standard trash or down the sanitary sewer.[5] Your EHS department will work with a licensed hazardous waste disposal contractor to transport the material for final disposal, typically via incineration in a facility permitted to handle halogenated organic compounds.

Part 3: Spill Management

Accidental spills generate waste and must be handled promptly and safely.

  • Evacuate and Secure: Alert others in the area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS immediately.

  • Don PPE: Wear the appropriate PPE as outlined in Part 1.

  • Containment: For a small, dry spill, carefully sweep or vacuum the solid material. Avoid creating dust. For a small liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully collect the absorbed material and spilled compound using spark-proof tools and place it into a designated halogenated solid waste container.[10]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: All materials used for cleanup (gloves, absorbent, etc.) must be disposed of as halogenated hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (Containing this compound) characterize Characterize Waste: Is it a Halogenated Organic Compound? start->characterize segregate Segregate as 'Halogenated Waste' characterize->segregate  Yes   drain Improper Disposal (Drain/Trash) STOP! characterize->drain  No   container Select Appropriate Container (HDPE or Glass, <90% Full) segregate->container label_waste Label Container Correctly (Contents, Hazards, Date) container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Final Disposal via Licensed Contractor (Incineration) contact_ehs->disposal

Caption: Decision workflow for compliant disposal of halogenated waste.

References

Navigating the Safe Handling of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers engaged in the synthesis and application of novel chemical entities bear the critical responsibility of ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the handling of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, a halogenated pyrrolopyrimidine derivative. Given the potential cytotoxic and antiproliferative properties of this class of compounds, a comprehensive understanding and strict adherence to safety protocols are paramount. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

Understanding the Hazard: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure—a pyrrolopyrimidine core with chloro and iodo substitutions—warrants a cautious approach. Halogenated heterocyclic compounds are frequently investigated for their biological activity, and studies on similar pyrrolopyrimidine derivatives have indicated potential antiproliferative and cytotoxic effects.[1][2][3] The presence of chloro and iodo functional groups also necessitates consideration of their reactivity and potential to be irritating to the skin, eyes, and respiratory tract. Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize the risk of exposure. The following recommendations are based on a conservative assessment of the potential hazards associated with this compound.

Hand Protection: Selecting the Appropriate Gloves

The choice of gloves is critical when handling any chemical. For this compound, which will likely be handled in solution with various organic solvents, a thorough evaluation of glove compatibility is necessary. Nitrile gloves are a common choice in laboratory settings; however, their resistance to specific solvents can vary significantly.[4][5]

Table 1: Glove Compatibility with Common Laboratory Solvents

SolventNitrileDouble Gloving Recommended?Notes
Dichloromethane (DCM)Poor YesBreakthrough can occur in under a minute.[3] Use thicker, chemical-resistant gloves for prolonged handling.
Tetrahydrofuran (THF)Poor YesRapid permeation is expected.[5] Consider alternative glove materials for extensive use.
Dimethyl Sulfoxide (DMSO)Good YesProvides reasonable short-term protection.[6]
AcetonePoor YesRapid breakthrough is common.[1][4]
EthanolGood NoGenerally provides good resistance for incidental contact.
IsopropanolGood NoOffers good protection for routine handling.

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.

Operational Directive: Double gloving is strongly recommended when working with this compound, especially when dissolved in solvents with poor nitrile compatibility. This allows for the safe removal of the outer glove immediately following any potential contamination, without compromising the protection of the inner glove.

Eye and Face Protection: Shielding from Splashes and Aerosols

Chemical splash goggles are the minimum requirement for eye protection. For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in conjunction with goggles.

Body Protection: A Barrier Against Contamination

A buttoned, knee-length laboratory coat is mandatory. For tasks involving larger quantities of the compound or a higher risk of spills, a chemically resistant apron or disposable gown should be worn over the lab coat.

Respiratory Protection: Safeguarding Against Inhalation

Given the compound's structure and the potential for it to be handled as a powder or in volatile organic solvents, respiratory protection is a critical consideration. The choice of respirator will depend on the specific procedure and the potential for generating airborne particles or vapors.

Table 2: Respiratory Protection Guidelines

TaskPotential HazardRecommended RespiratorCartridge/Filter Type
Weighing or handling the solid compoundAirborne powderN95 or P100 filtering facepiece respiratorParticulate Filter
Handling in non-volatile solvents in a well-ventilated fume hoodLow risk of vapor inhalationNot typically required if work is performed correctly within the fume hood.N/A
Handling in volatile organic solventsOrganic vaporsAir-purifying half-mask or full-face respiratorOrganic Vapor (OV) cartridge[7][8][9]
Spill cleanupAirborne powder and/or organic vaporsAir-purifying full-face respiratorCombination Organic Vapor/P100 cartridge

All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, as mandated by OSHA regulations (29 CFR 1910.134).[10]

Procedural Guidance: A Step-by-Step Approach to Safety

A systematic workflow is essential for minimizing the risk of exposure. The following diagrams and procedures outline the critical steps for safe handling.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.